Product packaging for (E/Z)-Elafibranor(Cat. No.:CAS No. 923978-27-2)

(E/Z)-Elafibranor

Katalognummer: B1671153
CAS-Nummer: 923978-27-2
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: AFLFKFHDSCQHOL-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Elafibranor (IQIRVO®) is a first-in-class, oral dual agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) alpha and delta subtypes . As a PPARα/δ agonist, Elafibranor modulates key biological pathways involved in bile acid synthesis, detoxification, and transport, leading to reduced bile toxicity and improved cholestasis . It also exerts anti-inflammatory effects through action on various immune pathways . This compound has significant research value in hepatology. It received regulatory approval in 2024 for the treatment of Primary Biliary Cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) for adults with an inadequate response to UDCA, or as monotherapy in those intolerant to UDCA . The approval was based on the Phase III ELATIVE trial, where 51% of patients receiving Elafibranor 80 mg once daily achieved the primary composite endpoint of cholestasis response at 52 weeks, compared to 4% of placebo recipients . The response was defined by a reduction in alkaline phosphatase (ALP), a key biomarker of disease . Furthermore, research indicates potential applications for Elafibranor in other liver conditions. A Phase II study (ELMWOOD) in Primary Sclerosing Cholangitis (PSC) demonstrated that Elafibranor significantly reduced ALP levels and improved pruritus compared to placebo over a 12-week period . Its efficacy in metabolic diseases, including nonalcoholic steatohepatitis (NASH), has also been investigated in prior research . Researchers should note that in clinical studies, the most common adverse effects included gastrointestinal disorders such as vomiting, diarrhea, nausea, constipation, and abdominal pain, as well as arthralgia and weight gain . Other important risks include myopathy/rhabdomyolysis (with increased risk when co-administered with statins), bone fractures, and embryo-fetal toxicity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O4S B1671153 (E/Z)-Elafibranor CAS No. 923978-27-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elafibranor in Non-Alcoholic Fatty Liver Disease: A Technical Guide to its Molecular Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma. Elafibranor (GFT505) is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist that has been extensively investigated as a therapeutic agent for NAFLD and NASH. This technical guide provides an in-depth overview of the molecular targets of elafibranor and its mechanisms of action in the context of NAFLD, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Molecular Targets of Elafibranor: PPARα and PPARδ

Elafibranor's primary molecular targets are the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon activation by elafibranor, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

PPARα: The Metabolic Regulator

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[1] Its activation by elafibranor plays a crucial role in regulating lipid metabolism. Key functions of PPARα activation in the liver include:

  • Enhanced Fatty Acid β-oxidation: Upregulation of genes encoding enzymes involved in the mitochondrial and peroxisomal breakdown of fatty acids, leading to reduced hepatic fat accumulation (steatosis).[1]

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.

PPARδ: The Modulator of Glucose Homeostasis and Inflammation

PPARδ is ubiquitously expressed and is involved in a wide range of physiological processes.[1] In the context of NAFLD, elafibranor's activation of PPARδ contributes to:

  • Improved Insulin Sensitivity: Enhanced glucose uptake and utilization in peripheral tissues.[1]

  • Increased Fatty Acid Oxidation: Stimulation of fatty acid catabolism in skeletal muscle and adipose tissue.[1]

  • Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory responses and inhibition of hepatic stellate cell activation, a key event in liver fibrosis.[2]

Quantitative Effects of Elafibranor

The therapeutic effects of elafibranor have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its impact on gene expression, histological improvements, and metabolic parameters.

Table 1: Effects of Elafibranor on Hepatic Gene and Protein Expression
Gene/ProteinModel SystemTreatment DetailsFold Change/Percentage ChangeReference(s)
α-SMANASH-on-a-chip (HSCs)Elafibranor~13-fold lower expression[3]
Neutral LipidsNASH-on-a-chip (HCs)Elafibranor~7.7-fold decrease in fluorescence intensity[3]
Hepatic TriglyceridesE3L.CETP mice with HFC dietElafibranor (15 mg/kg/d) for 10 weeks-44% decrease vs. HFC control[4]
Hepatic Cholesterol EstersE3L.CETP mice with HFC dietElafibranor (15 mg/kg/d) for 10 weeks-29% decrease vs. HFC control[4]
CollagenE3L.CETP mice with HFC dietElafibranor (15 mg/kg/d) for 10 weeks2.9-fold lower vs. HFC control[4]

HSCs: Hepatic Stellate Cells; HCs: Hepatocytes; HFC: High Fat and Cholesterol

Table 2: Clinical Efficacy of Elafibranor in NASH (GOLDEN-505 Trial)
EndpointElafibranor (120 mg/day)PlaceboOdds Ratio (95% CI)p-valueReference(s)
NASH Resolution (post-hoc analysis)19%12%2.31 (1.02-5.24)0.045[5]
Change in Metabolic Parameters
Total CholesterolSignificant reduction--<0.05[6]
TriglyceridesSignificant reduction--<0.05[6]
LDL CholesterolSignificant reduction--<0.05[6]
HDL CholesterolSignificant increase--<0.05[5]
Fasting Glucose (in diabetic patients)-0.98 ± 0.56 mmol/L--0.08[5]
HbA1c (in diabetic patients)-0.46%--<0.05[5]
Table 3: Clinical Efficacy of Elafibranor in NASH (RESOLVE-IT Trial - Interim Analysis)
EndpointElafibranor (120 mg/day)Placebop-valueReference(s)
NASH Resolution without Worsening of Fibrosis19.2%14.7%0.0659[6]
Fibrosis Improvement of at least one stage24.5%22.4%Not significant[7]

Signaling Pathways and Mechanisms of Action

Elafibranor exerts its therapeutic effects through the modulation of complex signaling networks. The following diagrams illustrate the key pathways involved.

PPARα/δ Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_gene_expression Target Gene Expression Elafibranor Elafibranor PPARa_RXR_inactive PPARα-RXR (inactive) Elafibranor->PPARa_RXR_inactive Enters Cell PPARd_RXR_inactive PPARδ-RXR (inactive) Elafibranor->PPARd_RXR_inactive PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Binding & Activation PPARd_RXR_active PPARδ-RXR (active) PPARd_RXR_inactive->PPARd_RXR_active Binding & Activation PPRE PPRE PPARa_RXR_active->PPRE Binds to PPARd_RXR_active->PPRE Binds to Lipid_Metabolism Lipid Metabolism (e.g., CPT1, ACOX1) PPRE->Lipid_Metabolism Upregulates Glucose_Homeostasis Glucose Homeostasis PPRE->Glucose_Homeostasis Modulates Anti_inflammatory Anti-inflammatory Genes PPRE->Anti_inflammatory Upregulates

Caption: Elafibranor activates PPARα and PPARδ signaling pathways.

Inhibition of NF-κB Inflammatory Pathway

NFkB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activate Cytokines Cytokines Cytokines->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (inactive complex) IkB->NFkB_IkB Degradation releases NF-κB IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (active) NFkB_IkB->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces Elafibranor Elafibranor (via PPARα/δ) Elafibranor->IKK Inhibits

Caption: Elafibranor inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in elafibranor research.

Liver Biopsy and Histological Analysis
  • Objective: To assess the histological features of NAFLD/NASH, including steatosis, inflammation, and fibrosis.

  • Procedure:

    • Biopsy Collection: Percutaneous liver biopsies are obtained from patients under local anesthesia.

    • Tissue Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin.

    • Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition (fibrosis).

    • Histological Scoring: Stained sections are evaluated by a pathologist blinded to the treatment allocation, using a semi-quantitative scoring system such as the NAFLD Activity Score (NAS) and the NASH Clinical Research Network (CRN) fibrosis staging system.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the expression levels of target genes in liver tissue.

  • Procedure:

    • RNA Extraction: Total RNA is extracted from liver biopsy samples or cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.

    • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR: The qPCR reaction is performed using a qPCR instrument (e.g., ABI Prism 7900HT) with a SYBR Green or TaqMan-based detection method. Gene-specific primers for target genes (e.g., PPARA, CPT1A, ACOX1, NFKB1) and a housekeeping gene (e.g., GAPDH, ACTB) are used.

    • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting
  • Objective: To detect and quantify the levels of specific proteins in liver tissue or cell lysates.

  • Procedure:

    • Protein Extraction: Proteins are extracted from liver tissue or cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, α-SMA).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine the in vivo binding of PPARα and PPARδ to the promoter regions of their target genes.

  • Procedure:

    • Cross-linking: Protein-DNA complexes in live cells or tissues are cross-linked using formaldehyde.

    • Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.

    • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., PPARα or PPARδ) to immunoprecipitate the protein-DNA complexes.

    • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

    • DNA Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative PPREs in the promoter regions of target genes to quantify the enrichment of these sequences.

Experimental Workflow Diagram

Experimental_Workflow cluster_patient Patient with NAFLD/NASH cluster_analysis Sample Analysis cluster_molecular cluster_downstream Patient Patient Recruitment (Informed Consent) Liver_Biopsy Liver Biopsy Patient->Liver_Biopsy Histology Histological Analysis (H&E, Trichrome) Liver_Biopsy->Histology Molecular_Analysis Molecular Analysis Liver_Biopsy->Molecular_Analysis RNA_Extraction RNA Extraction Molecular_Analysis->RNA_Extraction Protein_Extraction Protein Extraction Molecular_Analysis->Protein_Extraction Chromatin_Prep Chromatin Preparation Molecular_Analysis->Chromatin_Prep qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot ChIP_Assay ChIP Assay Chromatin_Prep->ChIP_Assay

References

(E/Z)-Elafibranor: A Dual PPAR α/δ Agonist in Metabolic Diseases - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and delta (δ), has emerged as a significant therapeutic agent in the management of metabolic diseases, particularly cholestatic liver diseases. This technical guide provides an in-depth overview of Elafibranor, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. Elafibranor has received accelerated approval from the FDA for the treatment of Primary Biliary Cholangitis (PBC)[1]. While it has shown promise in PBC, its development for Non-alcoholic Steatohepatitis (NASH) has been less successful. This document aims to be a comprehensive resource for researchers and professionals in the field of metabolic disease drug development.

Introduction to Elafibranor and PPAR Agonism

Elafibranor (formerly GFT505) is an orally active, dual agonist that preferentially activates PPARα and to a lesser extent, PPARδ[2]. PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, inflammation, and cell differentiation[3][4]. The dual agonism of Elafibranor allows it to target multiple pathological pathways involved in metabolic diseases.

  • PPARα activation primarily influences fatty acid metabolism, leading to increased fatty acid oxidation and reduced triglyceride levels[3].

  • PPARδ activation is involved in improving insulin sensitivity, enhancing fatty acid oxidation, and modulating inflammation[5][6].

Quantitative Data Summary

In Vitro Activity

The potency of Elafibranor and its active metabolite, GFT1007, on PPAR subtypes has been characterized in vitro.

CompoundTargetEC50 (nM)Emax (%)Reference
ElafibranorPPARα45-[7]
PPARδ175-[7]
ElafibranorPPARα4656[1]
GFT1007PPARα1461[1]

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a reference agonist.

Clinical Efficacy in Primary Biliary Cholangitis (PBC) - ELATIVE Phase 3 Trial

The ELATIVE trial was a pivotal Phase 3 study evaluating the efficacy and safety of Elafibranor (80 mg/day) in patients with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA)[8][9].

Baseline Characteristics of the ELATIVE Trial Population [8][10]

CharacteristicElafibranor (n=108)Placebo (n=53)
Mean Age (years)57.556.4
Female (%)9498
Mean Alkaline Phosphatase (ALP) (U/L)321.3323.1
Mean Total Bilirubin (mg/dL)Not explicitly statedNot explicitly stated
Liver Stiffness >10 kPa and/or Bridging Fibrosis or Cirrhosis (%)3438

Primary and Key Secondary Endpoints at Week 52 [8][10]

EndpointElafibranor (n=108)Placebo (n=53)p-value
Biochemical Response 51% (55/108)4% (2/53)<0.0001
Definition: ALP <1.67 x ULN, ≥15% ALP decrease from baseline, and Total Bilirubin ≤ ULN
ALP Normalization 15% (16/108)0% (0/53)0.0019
Mean Change from Baseline in ALP (U/L) -117.7Not explicitly stated-
Percentage Change from Baseline in ALP --<0.0001 (treatment estimate vs placebo: -40.6%)
Clinical Efficacy in Non-alcoholic Steatohepatitis (NASH) - RESOLVE-IT Phase 3 Trial

The RESOLVE-IT trial evaluated Elafibranor (120 mg/day) in patients with NASH and fibrosis (F2 or F3)[5]. The trial did not meet its primary endpoint.

Primary and Key Secondary Endpoints at Week 72 [5]

EndpointElafibranor (n=717)Placebo
NASH Resolution without Worsening of Fibrosis 19.2%14.7%
Fibrosis Improvement of at least one stage 24.5%22.4%

Mechanism of Action and Signaling Pathways

Elafibranor exerts its therapeutic effects through the activation of PPARα and PPARδ, leading to the modulation of a wide range of target genes involved in metabolic and inflammatory pathways.

PPARα Signaling Pathway in Lipid Metabolism

Activation of PPARα by Elafibranor in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby reducing hepatic steatosis. It also plays a role in regulating lipoprotein metabolism.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolic_effects Metabolic Effects Elafibranor Elafibranor PPARa_RXR PPARα-RXR Heterodimer Elafibranor->PPARa_RXR binds & activates PPARa_RXR_active Active PPARα-RXR Complex PPARa_RXR->PPARa_RXR_active translocates to nucleus FattyAcids Fatty Acids FABP FABP FattyAcids->FABP FattyAcylCoA Fatty Acyl-CoA FABP->FattyAcylCoA FattyAcylCoA->PPARa_RXR endogenous ligand PPRE PPRE PPARa_RXR_active->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes FAO ↑ Fatty Acid Oxidation (CPT1, ACOX1) TargetGenes->FAO LipidTransport ↑ Lipid Transport (LPL, APOA5) TargetGenes->LipidTransport Steatosis ↓ Hepatic Steatosis FAO->Steatosis TG_clearance ↑ Triglyceride Clearance LipidTransport->TG_clearance

Caption: PPARα Signaling Pathway in Lipid Metabolism.
PPARδ Signaling Pathway in Glucose Homeostasis and Inflammation

PPARδ activation by Elafibranor contributes to improved glucose homeostasis and exerts anti-inflammatory effects. In the context of cholestasis, PPARδ activation has been linked to the regulation of bile acid synthesis.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cytoplasm_delta Cytoplasm cluster_nucleus_delta Nucleus cluster_cellular_effects Cellular & Metabolic Effects Elafibranor_delta Elafibranor PPARd_RXR PPARδ-RXR Heterodimer Elafibranor_delta->PPARd_RXR binds & activates PPARd_RXR_active Active PPARδ-RXR Complex PPARd_RXR->PPARd_RXR_active translocates to nucleus NFkB_AP1 NF-κB / AP-1 InflammatoryGenes Inflammatory Gene Transcription NFkB_AP1->InflammatoryGenes PPARd_RXR_active->NFkB_AP1 inhibits PPRE_delta PPRE PPARd_RXR_active->PPRE_delta binds TargetGenes_delta Target Gene Transcription PPRE_delta->TargetGenes_delta GlucoseUptake ↑ Glucose Uptake & Insulin Sensitivity TargetGenes_delta->GlucoseUptake BileAcidSynth ↓ Bile Acid Synthesis (↓ CYP7A1) TargetGenes_delta->BileAcidSynth Inflammation ↓ Inflammation InflammatoryGenes->Inflammation PBC_Mechanism cluster_PPARs PPAR Activation cluster_effects Downstream Effects in Hepatocytes cluster_outcomes Therapeutic Outcomes in PBC Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa PPARd PPARδ Elafibranor->PPARd BSEP_MRP2 ↑ BSEP & MRP2 Expression PPARa->BSEP_MRP2 NFkB_AP1_inhibition ↓ NF-κB & AP-1 Activity PPARa->NFkB_AP1_inhibition CYP7A1 ↓ CYP7A1 Expression PPARd->CYP7A1 PPARd->NFkB_AP1_inhibition BileAcidSynthesis Reduced Bile Acid Synthesis CYP7A1->BileAcidSynthesis BileAcidExport Increased Bile Acid Export BSEP_MRP2->BileAcidExport AntiInflammatory Anti-inflammatory Effects NFkB_AP1_inhibition->AntiInflammatory Cholestasis Amelioration of Cholestasis BileAcidSynthesis->Cholestasis BileAcidExport->Cholestasis AntiInflammatory->Cholestasis Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Transfect with PPA-LBD, reporter, & control plasmids Seed_Cells->Transfect Treat Treat with Elafibranor (serial dilutions) Transfect->Treat Incubate Incubate 18-24h Treat->Incubate Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Incubate->Measure_Luciferase Analyze Normalize data & calculate EC50/Emax Measure_Luciferase->Analyze End End Analyze->End NASH_Model_Workflow Start Start Acclimation Acclimation of C57BL/6J mice Start->Acclimation Diet_Induction High-Fat/High-Cholesterol Diet (16-24 weeks) Acclimation->Diet_Induction Randomization Randomize into Vehicle & Elafibranor groups Diet_Induction->Randomization Treatment Daily Oral Gavage (8-12 weeks) Randomization->Treatment Sample_Collection Blood & Liver Sample Collection Treatment->Sample_Collection Analysis Biochemical, Histological, & Gene Expression Analysis Sample_Collection->Analysis End End Analysis->End

References

Elafibranor: A Preclinical In-depth Analysis of its Efficacy in NASH Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of Elafibranor, a dual peroxisome proliferator-activated receptor alpha/delta (PPARα/δ) agonist, in various animal models of non-alcoholic steatohepatitis (NASH). The data presented herein summarizes key findings on Elafibranor's impact on hepatic steatosis, inflammation, and fibrosis, offering valuable insights for researchers and professionals in the field of metabolic and liver diseases.

Core Mechanism of Action: Dual PPARα/δ Activation

Elafibranor's therapeutic potential in NASH stems from its ability to simultaneously activate two key nuclear receptors: PPARα and PPARδ.[1] This dual agonism addresses multiple facets of NASH pathophysiology. Activation of PPARα primarily enhances hepatic fatty acid β-oxidation, leading to a reduction in liver fat accumulation.[1] Concurrently, PPARδ activation improves insulin sensitivity, reduces inflammation, and promotes fatty acid oxidation in peripheral tissues.[1] The synergistic action on both receptors results in a multifaceted approach to mitigating the key drivers of NASH progression: steatosis, inflammation, and fibrosis.[1]

Signaling Pathway Overview

Elafibranor_Signaling_Pathway cluster_outcomes Cellular & Physiological Outcomes Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa activates PPARd PPARδ Elafibranor->PPARd activates RXR RXR PPARa->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Inflammation ↓ Inflammation (e.g., NF-κB inhibition) Gene_Expression->Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Hepatic_Steatosis ↓ Hepatic Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis Fibrosis ↓ Fibrosis Inflammation->Fibrosis

Caption: Elafibranor's dual activation of PPARα and PPARδ.

Quantitative Data Summary

The following tables summarize the quantitative effects of Elafibranor across various preclinical NASH models.

Table 1: Effects of Elafibranor on Histological Features of NASH

Animal ModelDietTreatment DurationElafibranor DoseChange in NAFLD Activity Score (NAS)Change in Fibrosis StageReference
DIO-NASH Mice (C57BL/6J)High Trans-Fat (40%), Fructose (20%), Cholesterol (2%)8 weeks30 mg/kg/daySignificant ReductionReduced Severity[2][3]
ob/ob-NASH MiceHigh Trans-Fat (40%), Fructose (20%), Cholesterol (2%)8 weeks30 mg/kg/daySignificant ReductionReduced Severity[2][3]
E3L.CETP MiceHigh-Fat and Cholesterol (HFC)10 weeks15 mg/kg/dayProfound Improvement in Steatosis & InflammationPrecluded Progression[4][5]
HFCC/CDX Mice (C57BL/6J)High-Fat (60%), Cholesterol (1.25%), Cholic Acid (0.5%) + 2% Cyclodextrin2 weeks20 mg/kg/dayMarkedly Reduced (p < 0.01)Markedly Reduced (p < 0.01)[6]
Golden Syrian HamstersFree Choice Diet (High-Fat/High-Cholesterol + 10% Fructose Water)5 weeks15 mg/kg/dayResolved NASH (Significant reduction in ballooning)Significant Reduction[7]

Table 2: Effects of Elafibranor on Key Biochemical Parameters

Animal ModelElafibranor DoseChange in ALTChange in ASTChange in Plasma TriglyceridesChange in Plasma Total CholesterolReference
E3L.CETP Mice15 mg/kg/dayNo Significant EffectDecreasedSignificantly DecreasedSignificantly Decreased[4][5]
HFCC/CDX Mice20 mg/kg/dayIncreased (+158%, p < 0.001)No Significant EffectReduced by 48% (p < 0.01)Increased by 68% (p < 0.001)[6]
GAN DIO-NASH MiceNot SpecifiedReducedNot ReportedReducedReduced[8]

Note: The increase in ALT and Cholesterol in the HFCC/CDX model is a known effect of potent PPARα agonism in rodents and is often associated with hepatomegaly due to peroxisome proliferation, not necessarily indicating hepatotoxicity.

Detailed Experimental Protocols

Diet-Induced Obese (DIO) and ob/ob NASH Mouse Models
  • Animal Strain: Male wild-type C57BL/6J mice (for DIO-NASH) and male Lepob/ob mice (for ob/ob-NASH).[2][3]

  • NASH Induction:

    • Diet: A diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) was fed for 30 weeks (DIO-NASH) or 21 weeks (ob/ob-NASH).[2][3]

    • Biopsy Confirmation: Prior to treatment, a liver biopsy was performed to confirm and stratify mice based on the Nonalcoholic Fatty Liver Disease Activity Score (NAS) and fibrosis stage.[2][3]

  • Treatment Protocol:

    • Dosing: Elafibranor was administered at 30 mg/kg, once daily (QD) via oral gavage (PO) for 8 weeks.[2][3]

    • Control: A vehicle control group was included.

  • Endpoint Analysis:

    • Histology: Changes in steatosis, inflammation, ballooning, and fibrosis scores were assessed.

    • Quantitative Histology: Percent fractional area of liver fat, galectin-3, and collagen 1a1 were measured.[2][3]

    • Gene Expression: RNA sequencing was performed to analyze global gene expression changes.[2][3]

    • Biochemistry: Liver lipid biochemistry was analyzed.[2][3]

DIO_NASH_Workflow Start Start Diet High Trans-Fat/Fructose/Cholesterol Diet (21-30 weeks) Start->Diet Biopsy Liver Biopsy & Stratification (NAS & Fibrosis Stage) Diet->Biopsy Treatment Treatment (8 weeks) Biopsy->Treatment Elafibranor Elafibranor (30 mg/kg/day, PO) Treatment->Elafibranor Vehicle Vehicle Control Treatment->Vehicle Endpoints Endpoint Analysis Elafibranor->Endpoints Vehicle->Endpoints Histology Histology (NAS, Fibrosis) Quantitative Histology Endpoints->Histology Gene_Expression RNA Sequencing Endpoints->Gene_Expression Biochemistry Liver Lipid Biochemistry Endpoints->Biochemistry

Caption: Experimental workflow for DIO-NASH and ob/ob-NASH mouse models.

E3L.CETP Mouse Model
  • Animal Strain: APOE*3Leiden.CETP mice.[4][5]

  • NASH Induction:

    • Diet: A high-fat and cholesterol (HFC) diet was fed for 25 weeks.[4][5]

  • Treatment Protocol:

    • Dosing: Elafibranor (15 mg/kg/day) was supplemented in the HFC diet from week 15 to 25.[4][5]

    • Control Groups: An HFC diet control group and a reference group (HFC diet for 15 weeks) were included.

  • Endpoint Analysis:

    • Plasma Parameters: Lipids, glucose, and insulin were measured.

    • Histopathology: Liver sections were assessed for steatosis, inflammation, and fibrosis.

    • Transcriptome Analysis: Hepatic transcriptome analysis was performed to investigate underlying pathways.[4]

E3L_CETP_Workflow Start Start HFC_Diet High-Fat & Cholesterol (HFC) Diet Start->HFC_Diet Week15 Week 15 HFC_Diet->Week15 Treatment_Phase Treatment Phase (Weeks 15-25) Week15->Treatment_Phase Reference_Group Reference Group (HFC diet for 15 weeks) Week15->Reference_Group Sacrificed HFC_Control HFC Control Group Treatment_Phase->HFC_Control Elafibranor_Group Elafibranor (15 mg/kg/day in diet) Treatment_Phase->Elafibranor_Group Week25 Week 25 Endpoint Analysis HFC_Control->Week25 Elafibranor_Group->Week25 Plasma Plasma Parameters Week25->Plasma Histology Histopathology Week25->Histology Transcriptomics Transcriptome Analysis Week25->Transcriptomics

Caption: Experimental workflow for the E3L.CETP mouse model.

Rapid HFCC/CDX NASH Mouse Model
  • Animal Strain: C57BL/6J mice.[6]

  • NASH Induction:

    • Diet: A diet containing 60% high-fat, 1.25% cholesterol, and 0.5% cholic acid (HFCC) with 2% cyclodextrin in the drinking water (CDX) was administered for 3 weeks.[6]

  • Treatment Protocol:

    • Dosing: After 1 week on the diet, mice were treated orally with Elafibranor (20 mg/kg, QD) for 2 weeks.[6]

    • Control: A vehicle control group was included.

  • Endpoint Analysis:

    • Liver Lipids and Histology: NAFLD activity scoring for steatosis, inflammation, and fibrosis.

    • Flow Cytometry: Analysis of liver immune cell populations (CD45+, Kupffer cells, dendritic cells, monocytes, NK cells, NKT cells, and T cells).[6]

    • Cell Death Markers: Analysis of pyroptosis (Gasdermin D), necroptosis (cleaved RIP3), and apoptosis (cleaved caspase 3) in the liver.[6]

HFCC_CDX_Workflow Start Start Diet HFCC/CDX Diet (1 week) Start->Diet Treatment Treatment (2 weeks) Diet->Treatment Elafibranor Elafibranor (20 mg/kg/day, PO) Treatment->Elafibranor Vehicle Vehicle Control Treatment->Vehicle Endpoint Endpoint Analysis (at 3 weeks) Elafibranor->Endpoint Vehicle->Endpoint Histology Liver Histology (NAS) Endpoint->Histology Flow_Cytometry Flow Cytometry (Immune Cells) Endpoint->Flow_Cytometry Cell_Death Cell Death Markers Endpoint->Cell_Death

Caption: Experimental workflow for the rapid HFCC/CDX NASH mouse model.

Conclusion

The preclinical data robustly demonstrates the efficacy of Elafibranor in mitigating the key pathological features of NASH in a variety of animal models. Its dual PPARα/δ agonist activity translates into significant improvements in hepatic steatosis, inflammation, and fibrosis. The detailed experimental protocols provided herein offer a framework for the design and interpretation of future preclinical studies in the field. This comprehensive analysis underscores the strong scientific rationale for the continued investigation of Elafibranor and similar multi-targeted therapeutic approaches for the treatment of NASH.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), is an investigational agent that has demonstrated significant potential in addressing complex metabolic and inflammatory diseases, particularly those affecting the liver.[1][2] While its effects on lipid metabolism are well-documented, its anti-inflammatory properties are a critical component of its therapeutic action. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and methodologies related to the anti-inflammatory effects of Elafibranor. By activating PPARα and PPARδ, Elafibranor modulates key inflammatory signaling pathways, reduces the expression of pro-inflammatory mediators, and mitigates inflammatory responses in various preclinical models.[1][3][4]

Introduction to Elafibranor

Elafibranor (formerly GFT505) is an orally administered small molecule that acts as a dual agonist for PPARα and PPARδ.[1] These nuclear receptors are transcription factors that play pivotal roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][3][5] The dual agonism of Elafibranor allows for a multi-faceted therapeutic approach, addressing both metabolic dysregulation and the associated inflammatory processes.[1][3] Notably, it does not significantly activate PPARγ, thereby avoiding side effects commonly associated with PPARγ agonists, such as weight gain and fluid retention.[1] Elafibranor has been investigated for its therapeutic potential in conditions like nonalcoholic steatohepatitis (NASH) and has received accelerated approval from the FDA for the treatment of Primary Biliary Cholangitis (PBC).[2][6]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Elafibranor are primarily mediated through the activation of PPARα and PPARδ, which in turn regulate the expression of genes involved in inflammatory responses.[3] A key mechanism is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9]

PPAR-Mediated Inhibition of NF-κB Signaling

Activation of PPARα and PPARδ by Elafibranor interferes with the NF-κB pathway through several mechanisms, including:

  • Transrepression: Activated PPARs can physically interact with components of the NF-κB complex (e.g., p65 subunit), preventing its binding to DNA and subsequent transcription of pro-inflammatory genes.

  • Induction of IκBα: PPAR activation can increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

  • Competition for Coactivators: PPARs and NF-κB compete for the same limited pool of transcriptional coactivators, leading to reduced NF-κB-mediated gene expression.

This inhibition of NF-κB leads to a downstream reduction in the production of numerous pro-inflammatory cytokines and chemokines.[7][10]

Elafibranor_NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB-NFkB (Inactive) IKK->IkB_NFkB inactivates complex NFkB NFkB Elafibranor_in Elafibranor PPAR_RXR PPARα/δ-RXR PPAR_RXR_nuc PPARα/δ-RXR PPAR_RXR->PPAR_RXR_nuc NFkB_nuc NF-kB DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes induces

Caption: Elafibranor-mediated inhibition of the NF-κB pathway.
Modulation of Other Inflammatory Pathways

Beyond NF-κB, Elafibranor has been shown to influence other inflammatory cascades:

  • Toll-Like Receptor (TLR) Signaling: Elafibranor can inhibit TLR4 signaling pathways, which are often activated by lipopolysaccharides (LPS), thereby reducing downstream inflammatory responses.[7] Transcriptomic analysis has predicted an inhibition of TLR2/4/9-mediated inflammatory responses.[11]

  • Macrophage Polarization: It promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.[7] This is partly achieved by enhancing IL-10/STAT3 signaling.[7]

  • AP-1 Pathway: PPAR activation can also inhibit the Activator protein-1 (AP-1) pathway, another crucial transcription factor involved in inflammation.[8]

Experimental Evidence of Anti-inflammatory Properties

The anti-inflammatory effects of Elafibranor have been demonstrated in a range of in vitro and in vivo models.

In Vitro Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms of Elafibranor's anti-inflammatory action.

Key Findings:

  • In a human skin stem cell-derived model of NASH, Elafibranor significantly lowered the expression and secretion of inflammatory chemokines such as CCL2, CCL7, CCL8, CXCL5, and CXCL8.[10] This reduction in inflammatory response was found to be NF-κB-mediated.[10][12]

  • Studies have shown that Elafibranor reduces inflammation induced by lipopolysaccharides and cytokines in cell cultures.[7]

  • Transcriptomic analyses of hepatic in vitro models exposed to Elafibranor predicted an inhibition of NF-κB signaling, hepatic fibrosis, and leukocyte migration.[11]

Model System Inflammatory Stimulus Key Inflammatory Markers Measured Observed Effect of Elafibranor Reference
Human skin-derived hepatic cellsLipogenic & pro-inflammatory factors (IL-1β, TNF-α)CCL2, CCL5, CCL7, CCL8, CXCL5, CXCL8, IL1a, IL6, IL11Dramatic reduction in expression and secretion[10]
HepG2 and LX-2 cellsNot specifiedPro-inflammatory cytokinesInhibition of release[7]
Multiple hepatic in vitro modelsNASH-inducing triggersToll-like receptor signaling, NF-κB signalingPredicted inhibition of inflammatory pathways[11]

Experimental Protocol: In Vitro NASH Model and Chemokine Analysis

  • Cell Culture: Human skin-derived precursors are differentiated into hepatic cells.

  • NASH Induction: Cells are exposed to a cocktail of lipogenic (insulin, glucose, fatty acids) and pro-inflammatory factors (e.g., IL-1β, TNF-α, TGF-β) to induce a NASH-like phenotype.[10]

  • Treatment: A subset of the NASH-induced cultures is treated with Elafibranor at various concentrations. A vehicle control group is also maintained.

  • Sample Collection: After a specified incubation period (e.g., 24-48 hours), cell culture supernatants are collected for secreted protein analysis, and cell lysates are prepared for gene expression analysis.

  • Chemokine Measurement: Secreted chemokines (CCL2, CXCL8, etc.) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: RNA is extracted from cell lysates, reverse-transcribed to cDNA, and the expression of inflammatory genes is quantified using quantitative real-time PCR (qPCR).

  • Data Analysis: Changes in chemokine secretion and gene expression are compared between the Elafibranor-treated groups and the vehicle control group.

InVitro_Workflow A Differentiate Skin-Derived Precursors to Hepatic Cells B Induce NASH Phenotype (Lipogenic + Pro-inflammatory stimuli) A->B C Treat with Elafibranor (or Vehicle Control) B->C D Incubate (e.g., 48h) C->D E Collect Supernatant D->E F Prepare Cell Lysate D->F G Quantify Secreted Chemokines (ELISA / Multiplex) E->G H Quantify Gene Expression (qPCR) F->H I Data Analysis and Comparison G->I H->I

Caption: General workflow for in vitro evaluation of Elafibranor.
In Vivo Studies

Animal models have been instrumental in confirming the anti-inflammatory efficacy of Elafibranor in a complex biological system.

Key Findings:

  • In a mouse model of alcoholic liver disease (ALD), Elafibranor significantly reduced liver steatosis and necrotic inflammation.[7]

  • In a diet-induced mouse model of NASH, Elafibranor treatment significantly reduced hepatic inflammation and prevented the progression of fibrosis.[13]

  • In an ovalbumin-induced allergic asthma model, Elafibranor suppressed lung inflammation, mucin hyper-production, and the production of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[9]

  • Elafibranor has been shown to prevent immune cell aggregation in vivo by modulating inflammatory chemokines mediated by NF-κB.[7]

Animal Model Disease Induction Key Inflammatory Endpoints Observed Effect of Elafibranor Reference
C57Bl/6 MiceAmylin and choline-deficient diet (CDAA)Gene expression of inflammation markers, procollagen Iα1Ameliorated inflammation in vivo[14]
E3L.CETP MiceHigh-fat, high-cholesterol (HFC) dietHistological assessment of inflammation, gene expressionSignificantly reduced hepatic inflammation[13]
Allergic Asthma MiceOvalbumin (OVA) sensitization and challengeImmune cells and cytokines in BALF, lung histologySuppressed lung inflammation and cytokine production[9]
ALD MiceEthanol feedingLiver histology (necrotic inflammation)Significantly reduced necrotic inflammation[7]

Experimental Protocol: Diet-Induced NASH Mouse Model

  • Animal Model: Male mice (e.g., C57Bl/6 or APOE*3Leiden.CETP) are used.

  • Dietary Induction: Mice are fed a high-fat, high-cholesterol (HFC) or other NASH-inducing diet for a prolonged period (e.g., 15-25 weeks) to induce steatosis, inflammation, and fibrosis.[13]

  • Treatment: After a set period of diet induction, mice are randomized into groups to receive either vehicle control or Elafibranor (e.g., 15 mg/kg/d) mixed in the diet or administered via oral gavage for a specified treatment duration (e.g., 10 weeks).[13]

  • Endpoint Analysis: At the end of the study, animals are euthanized.

  • Blood and Tissue Collection: Blood is collected for analysis of plasma lipids and liver enzymes. The liver is harvested, with sections fixed in formalin for histology and other sections snap-frozen for molecular analysis.

  • Histopathology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and steatosis, and with Sirius Red to assess fibrosis. A pathologist scores the slides based on the NAFLD Activity Score (NAS).

  • Gene Expression: RNA is extracted from frozen liver tissue to quantify the expression of inflammatory and fibrotic genes (e.g., Tnf-α, Ccl2, Col1a1) via qPCR or RNA-sequencing.

  • Data Analysis: Histological scores, plasma markers, and gene expression levels are statistically compared between the Elafibranor-treated and vehicle control groups.

Conclusion

References

Methodological & Application

Application Notes: Protocol for Dissolving (E/Z)-Elafibranor in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ)[1][2]. These PPARs are nuclear receptors that control the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammatory processes[1][3]. By activating both PPARα and PPARδ, Elafibranor exerts multiple effects, including stimulating fatty acid oxidation, improving insulin sensitivity, and reducing inflammation[1][3]. These mechanisms make it a compound of significant interest for research into metabolic disorders such as non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases like primary biliary cholangitis (PBC)[1][4][5]. For in vitro studies, its hydrophobic nature necessitates dissolution in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice. This document provides a detailed protocol for the preparation and use of Elafibranor in DMSO for cell-based assays.

Quantitative Data Summary

The following table summarizes the key biological targets and observed effects of Elafibranor, providing a reference for designing in vitro experiments.

Target/AssayOrganism/Cell LineKey Effects & Observations
PPARα Activation Human (HepG2)Reduces hepatocyte apoptosis and lipid accumulation; enhances autophagy and antioxidant defenses[6]. Stimulates fatty acid oxidation, leading to reduced triglyceride levels and increased HDL cholesterol[3].
PPARδ Activation HumanEnhances insulin sensitivity and exerts anti-inflammatory effects by reducing pro-inflammatory cytokine expression[3]. Mediates the FGF21-dependent downregulation of CYP7A1, a key enzyme in bile acid synthesis[3][7][8].
Anti-inflammatory Human (LX-2)Inhibits hepatic inflammation by blocking macrophage activation through the LPS/TLR4 signaling pathway[6].
Cytotoxicity 3T3 CellsElafibranor (as GFT505), but not its primary metabolite, showed UVA-dependent cytotoxicity in an in vitro phototoxicity test[9].
Clinical Biomarkers (PBC) HumanIn a Phase III trial (80 mg/day), 51% of patients achieved the primary biochemical response (reduction in alkaline phosphatase) compared to 4% in the placebo group[8][10].

Experimental Protocols

Protocol 1: Preparation of Elafibranor Stock Solution in DMSO

This protocol details the standard procedure for dissolving Elafibranor powder in 100% DMSO to create a high-concentration stock solution suitable for long-term storage and subsequent dilution in cell culture media.

Materials:

  • (E/Z)-Elafibranor powder (Molar Mass: 384.49 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Determine Stock Concentration: Decide on a stock concentration that is significantly higher (e.g., 1000x) than the final desired working concentration. A common stock concentration is 10 mM.

    • Calculation for 10 mM Stock: Weigh 3.845 mg of Elafibranor powder and dissolve it in 1 mL of DMSO.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the required amount of Elafibranor powder.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If solubility is an issue, gentle warming in a 37°C water bath for a few minutes can be applied.

  • Sterilization (Optional): Stock solutions prepared in 100% DMSO are typically considered self-sterilizing. However, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials[11]. Store the aliquots tightly sealed at -20°C or -80°C, protected from light. The stability of compounds in DMSO varies, but storage at low temperatures generally preserves integrity[12].

Protocol 2: General Procedure for In Vitro Cell Treatment

This protocol describes the process of diluting the Elafibranor DMSO stock solution into cell culture medium and treating cells for subsequent analysis.

Materials:

  • Prepared Elafibranor stock solution in DMSO

  • Cultured cells in multi-well plates (e.g., HepG2, LX-2)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipettes and tips

Procedure:

  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow according to the specific experimental requirements (typically 24 hours).

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the Elafibranor stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations.

    • CRITICAL NOTE: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and remains at a non-toxic level. The final DMSO concentration should ideally not exceed 0.5%, as concentrations above 1% can have cytotoxic or other off-target effects on various cell types[13][14][15].

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without Elafibranor) to the culture medium, matching the highest concentration of DMSO used in the experimental wells.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of Elafibranor or the vehicle control.

  • Incubation: Return the plates to the incubator and culture for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells or culture supernatant can be collected for various downstream assays, such as RT-qPCR for gene expression, Western blotting for protein analysis, ELISA for secreted factors, or cell viability assays (e.g., MTT, AlamarBlue).

Visualizations

Elafibranor Signaling Pathway

Elafibranor_Signaling_Pathway cluster_input Drug cluster_effects Downstream Effects cluster_bile_pathway Bile Acid Regulation Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa activates PPARd PPARδ Elafibranor->PPARd activates Lipid ↑ Fatty Acid Oxidation ↓ Triglycerides PPARa->Lipid Glucose ↑ Insulin Sensitivity PPARd->Glucose Inflammation ↓ Pro-inflammatory Cytokines PPARd->Inflammation FGF21 ↑ FGF21 PPARd->FGF21 Bile ↓ Bile Acid Synthesis CYP7A1 ↓ CYP7A1 FGF21->CYP7A1 downregulates CYP7A1->Bile regulates

Caption: Simplified signaling pathway of Elafibranor as a dual PPARα/δ agonist.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock 1. Prepare Elafibranor Stock Solution in DMSO Working 3. Prepare Working Solutions in Culture Medium Stock->Working Cells 2. Seed and Culture Cells (e.g., HepG2) Treat 4. Treat Cells with Elafibranor and Vehicle Control Cells->Treat Working->Treat Incubate 5. Incubate for Desired Time Period Treat->Incubate Assay 6. Perform Downstream Assay (e.g., qPCR, Western, ELISA) Incubate->Assay Data 7. Analyze and Interpret Results Assay->Data

Caption: General experimental workflow for using Elafibranor in cell-based assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Elafibranor, a dual PPARα/δ agonist, in various mouse models of liver fibrosis. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of Elafibranor and similar compounds.

Mechanism of Action

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ).[1] These nuclear receptors are key regulators of lipid metabolism, glucose homeostasis, and inflammation.[1] In the context of liver fibrosis, Elafibranor's mechanism of action is multifactorial:

  • Activation of PPAR-α: Enhances fatty acid oxidation in the liver, which helps to reduce the accumulation of fat (steatosis), a key driver of liver injury and fibrosis.[1]

  • Activation of PPAR-δ: Improves insulin sensitivity and has anti-inflammatory effects, which are crucial in mitigating the progression of liver disease.[1]

  • Anti-fibrotic Effects: Elafibranor has been shown to modulate fibrogenic pathways, although the precise mechanisms are still under investigation.[2]

  • Gut-Liver Axis Modulation: In alcohol-associated liver disease models, Elafibranor has been shown to improve gut barrier function, reducing the translocation of bacterial products like lipopolysaccharide (LPS) to the liver and thereby decreasing hepatic inflammation.[2]

Recommended Dosage of Elafibranor in Mouse Models

The optimal dosage of Elafibranor can vary depending on the specific mouse model of liver fibrosis, the strain of mice used, and the desired therapeutic effect. The following table summarizes the dosages used in various published preclinical studies.

Mouse ModelStrainFibrosis Induction MethodElafibranor DosageTreatment DurationKey FindingsReference
Alcohol-Associated Liver Disease (ALD)C57BL/6J2.5% ethanol-containing Lieber-DeCarli liquid diet + intraperitoneal CCl4 injections (1 mL/kg, thrice weekly)3 and 10 mg/kg/day (oral)8 weeksAttenuated hepatic steatosis, apoptosis, and fibrosis.[1][3]Koizumi et al.
Non-Alcoholic Steatohepatitis (NASH)APOE*3Leiden.CETPHigh-Fat, High-Cholesterol (HFC) diet15 mg/kg/day (in diet)10 weeks (from week 15 to 25 of diet)Reduced steatosis, hepatic inflammation, and precluded the progression of fibrosis.[4]
Non-Alcoholic Steatohepatitis (NASH)ob/obAMLN diet (high trans-fat, fructose, and cholesterol)3 and 10 mg/kg/day (oral)8 weeksImproved metabolic and histological endpoints.[5]
Non-Alcoholic Steatohepatitis (NASH)C57BL/6JHigh-Fat/High-Cholesterol diet + Cyclodextrin (HFCC/CDX diet)20 mg/kg/day (oral)2 weeks (after 1 week of diet)Reduced liver lipids, inflammation, and fibrosis.[6]
Non-Alcoholic Steatohepatitis (NASH)C57BL/6NCholine-deficient, L-amino acid-defined, high-fat diet (CDAHFD)30 mg/kg/day (oral)5 weeks (from week 5 to 10 of diet)Reduced liver damage and fibrosis.Majstorović et al.

Experimental Protocols

Induction of Liver Fibrosis

This is a widely used and reproducible model of toxicant-induced liver fibrosis.

  • Materials:

    • Carbon tetrachloride (CCl4)

    • Olive oil or corn oil (vehicle)

    • Syringes and needles for intraperitoneal (i.p.) injection

  • Procedure:

    • Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

    • Administer the CCl4 solution to mice via i.p. injection. A common dosing regimen is 1 mL/kg body weight, administered twice or thrice weekly.[3]

    • Continue the CCl4 administration for a period of 4 to 12 weeks to induce significant fibrosis. The duration can be adjusted to achieve the desired severity of fibrosis.

    • Control mice should be injected with the vehicle (olive oil or corn oil) following the same schedule.

This surgical model induces cholestatic liver injury and fibrosis.

  • Materials:

    • Surgical instruments (scissors, forceps, retractors)

    • Suture material (e.g., 5-0 or 6-0 silk)

    • Anesthesia (e.g., isoflurane)

    • Heating pad to maintain body temperature

  • Procedure:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the liver to visualize the common bile duct.

    • Carefully dissect the common bile duct from the surrounding tissue.

    • Ligate the common bile duct in two locations with silk sutures. The duct can be transected between the ligatures, although double ligation without transection is also common.

    • Close the abdominal incision in layers.

    • Provide post-operative care, including analgesia and monitoring for recovery.

    • Sham-operated control animals should undergo the same surgical procedure without the ligation of the bile duct.

    • Fibrosis typically develops within 2 to 4 weeks after BDL.

Various specialized diets are used to model the metabolic and histological features of human NASH.

  • Examples of Diets:

    • High-Fat, High-Cholesterol (HFC) Diet: Induces steatosis, inflammation, and fibrosis over a longer period (e.g., 15-25 weeks).[4]

    • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): Rapidly induces severe steatohepatitis and fibrosis.

    • AMLN Diet (high in trans-fat, fructose, and cholesterol): Used in genetically obese models like ob/ob mice to induce NASH with fibrosis.[5]

  • Procedure:

    • House the mice in a controlled environment.

    • Provide the specialized diet and water ad libitum.

    • Monitor the body weight and food intake of the animals regularly.

    • The duration of the diet will depend on the specific diet and the desired severity of the disease phenotype.

Preparation and Administration of Elafibranor
  • Preparation: Elafibranor is typically formulated for oral administration. It can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or mixed directly into the diet.

  • Administration:

    • Oral Gavage: This method allows for precise daily dosing. The prepared Elafibranor suspension is administered directly into the stomach using a gavage needle.

    • Dietary Admixture: For longer-term studies, mixing Elafibranor into the powdered diet can be a less stressful method of administration. The concentration of the drug in the feed should be calculated based on the average daily food consumption and the target dose in mg/kg/day.

Assessment of Liver Fibrosis
  • Histological Analysis:

    • Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Sirius Red Staining: To visualize and quantify collagen deposition, a hallmark of fibrosis.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells, the primary collagen-producing cells in the fibrotic liver.

  • Biochemical Analysis:

    • Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

  • Gene Expression Analysis:

    • Quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers (e.g., Tnfα, Ccl2) in liver tissue.

  • Hydroxyproline Assay:

    • A quantitative method to measure the total collagen content in the liver.

Visualizations

Elafibranor_Mechanism_of_Action cluster_PPAR_Activation Elafibranor (Dual PPARα/δ Agonist) cluster_Downstream_Effects Downstream Cellular Effects cluster_Therapeutic_Outcomes Therapeutic Outcomes in Liver Fibrosis Elafibranor Elafibranor PPARa PPARα Activation Elafibranor->PPARa PPARd PPARδ Activation Elafibranor->PPARd FattyAcidOxidation ↑ Hepatic Fatty Acid Oxidation PPARa->FattyAcidOxidation InsulinSensitivity ↑ Insulin Sensitivity PPARd->InsulinSensitivity Inflammation ↓ Inflammation PPARd->Inflammation GutBarrier ↑ Gut Barrier Function PPARd->GutBarrier LipidAccumulation ↓ Hepatic Lipid Accumulation (Steatosis) FattyAcidOxidation->LipidAccumulation ReducedFibrosis Reduced Liver Fibrosis LipidAccumulation->ReducedFibrosis Inflammation->ReducedFibrosis GutBarrier->Inflammation ↓ LPS Translocation

Caption: Mechanism of action of Elafibranor in liver fibrosis.

Experimental_Workflow_CCl4 cluster_Induction Fibrosis Induction (4-12 weeks) cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis CCl4_Admin CCl4 Administration (i.p., 2-3x/week) Elafibranor_Admin Elafibranor Administration (e.g., 10 mg/kg/day, oral gavage) CCl4_Admin->Elafibranor_Admin Vehicle_Admin Vehicle Administration CCl4_Admin->Vehicle_Admin Sacrifice Sacrifice and Sample Collection (Blood and Liver) Elafibranor_Admin->Sacrifice Vehicle_Admin->Sacrifice Histology Histology (Sirius Red, α-SMA) Sacrifice->Histology Biochemistry Biochemistry (ALT, AST) Sacrifice->Biochemistry Gene_Expression Gene Expression (qPCR) Sacrifice->Gene_Expression

Caption: Experimental workflow for a CCl4-induced liver fibrosis study.

Experimental_Workflow_NASH cluster_Induction_Diet NASH Induction (e.g., 15 weeks) cluster_Treatment_Diet Treatment Phase (e.g., 10 weeks) cluster_Analysis_Diet Endpoint Analysis NASH_Diet NASH-Inducing Diet (e.g., HFC, CDAHFD) Elafibranor_Diet Elafibranor in Diet (e.g., 15 mg/kg/day) NASH_Diet->Elafibranor_Diet Control_Diet Control Diet NASH_Diet->Control_Diet Sacrifice_Diet Sacrifice and Sample Collection (Blood and Liver) Elafibranor_Diet->Sacrifice_Diet Control_Diet->Sacrifice_Diet Histology_Diet Histology (H&E, Sirius Red) Sacrifice_Diet->Histology_Diet Metabolic_Analysis Metabolic Analysis (Glucose, Lipids) Sacrifice_Diet->Metabolic_Analysis Gene_Expression_Diet Gene Expression (qPCR) Sacrifice_Diet->Gene_Expression_Diet

Caption: Experimental workflow for a diet-induced NASH study.

References

Application Notes and Protocols for Treating Hepatocytes with (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Elafibranor is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[1] It is a promising therapeutic agent for metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Elafibranor's mechanism of action involves the activation of PPARα and PPARδ, which are nuclear receptors that play a crucial role in regulating the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3] In hepatocytes, Elafibranor has been shown to reduce lipid accumulation, enhance fatty acid oxidation, and exert anti-inflammatory effects.[4][5]

These application notes provide detailed protocols for the in vitro treatment of hepatocyte cell lines (HepG2) and primary human hepatocytes (PHH) with this compound. The included methodologies cover cell culture, treatment, and subsequent analysis of key cellular responses, including lipid accumulation, gene expression, and protein expression.

Data Presentation

Table 1: Dose-Dependent Effects of Elafibranor on HepG2 Cells
Elafibranor Concentration (µM)Treatment DurationEndpoint AssessedObserved EffectReference
1, 10, 506 daysLipid Accumulation (BODIPY Staining)Dose-dependent reduction in lipid accumulation.[6]
1, 10, 506 daysCell Viability (WST-8 Assay)No significant effect on cell viability.[6]
1, 10, 506 daysAlbumin ProductionNo significant effect on albumin production.[6]
80, 120 (mg/day in vivo)12 weeksAlanine Aminotransferase (ALT)-37.4% relative reduction in the 120mg group.[7]
Table 2: Elafibranor's Effect on Gene Expression in Hepatocytes
Gene TargetDirection of RegulationFunctionReference
CPT1AUpregulationFatty Acid Oxidation[4]
ACOX1UpregulationFatty Acid Oxidation[4]
ANGPTL4UpregulationLipid Metabolism[4][5]
PDK4UpregulationGlucose Metabolism[4][5]
PLIN2UpregulationLipid Droplet Formation[4][5]
NF-κB (signaling)InhibitionInflammation[4][5]

Signaling Pathway

Elafibranor, as a dual PPARα and PPARδ agonist, enters the hepatocyte and binds to the PPARα/δ receptors. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), thereby reducing lipid accumulation.

Simultaneously, activated PPARα can inhibit the pro-inflammatory NF-κB signaling pathway. One proposed mechanism for this is the increased expression of IκBα, an inhibitor of NF-κB.[8][9][10] By upregulating IκBα, PPARα promotes the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.

Caption: Elafibranor Signaling Pathway in Hepatocytes.

Experimental Workflow

The general workflow for studying the effects of Elafibranor on hepatocytes involves several key stages: cell culture and plating, treatment with Elafibranor, and subsequent analysis of cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Hepatocyte Culture (HepG2 or PHH) Plate Plate Cells (Collagen-coated plates for PHH) Culture->Plate Treat Treat with Elafibranor (Varying concentrations and durations) Plate->Treat Lipid Lipid Accumulation Assay (Oil Red O / BODIPY) Treat->Lipid Gene Gene Expression Analysis (qPCR) Treat->Gene Protein Protein Expression Analysis (Western Blot) Treat->Protein

Caption: General Experimental Workflow.

Experimental Protocols

Cell Culture and Plating

a. HepG2 Cell Line

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells at a ratio of 1:4 to 1:6 when they reach 80-90% confluency.

  • Seeding Density for Experiments: Seed cells at a density of 2.0 x 10^4 to 6.0 x 10^4 viable cells/cm^2.[11] For a 24-well plate, a seeding density of approximately 5 x 10^5 to 1 x 10^6 cells per well is recommended.[9]

b. Primary Human Hepatocytes (PHH)

  • Coating of Culture Plates:

    • Dilute rat tail collagen type I to a final concentration of 50 µg/mL in sterile 70% ethanol.

    • Add the collagen solution to the culture wells to completely cover the surface.

    • Incubate for 1-2 hours at 37°C or overnight in a laminar flow hood with the lid ajar to allow for evaporation and coating.

    • Aspirate the remaining collagen solution and wash the wells with sterile PBS before seeding the cells.

  • Thawing and Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

    • Centrifuge at 100 x g for 10 minutes at 4°C.

    • Gently resuspend the cell pellet in fresh plating medium.

    • Seed the cells onto the collagen-coated plates at a recommended density of 7.5 x 10^5 viable cells/cm^2.[12]

    • After 6-24 hours of attachment, replace the plating medium with hepatocyte maintenance medium.

Elafibranor Treatment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[13]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest Elafibranor concentration.

  • Treatment Protocol:

    • Aspirate the existing culture medium from the cells.

    • Add the medium containing the desired concentrations of Elafibranor or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or 6 days).

Lipid Accumulation Assays

a. Oil Red O Staining

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute, followed by washing with water.

  • Visualize the lipid droplets (stained red) under a light microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured at 490-520 nm.[14]

b. BODIPY 493/503 Staining

  • Prepare a 2 µM BODIPY 493/503 staining solution in PBS from a 1 mg/mL DMSO stock.[8]

  • After treatment, wash the cells with PBS.

  • Incubate the cells with the BODIPY staining solution for 15-30 minutes at 37°C, protected from light.[3][2]

  • Wash the cells 2-3 times with PBS to remove unbound dye.

  • Visualize the lipid droplets (green fluorescence) using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Following Elafibranor treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers.

    • Human Primer Sequences:

      • CPT1A:

        • Forward: 5'-GATCCTGGACAATACCTCGGAG-3'[15]

        • Reverse: 5'-CTCCACAGCATCAAGAGACTGC-3'[15]

      • ACOX1:

        • Forward: 5'-TGCTCAGAAAGAGAAATGGC-3'[16]

        • Reverse: 5'-TGGGTTTCAGGGTCATACG-3'[16]

      • Housekeeping Gene (e.g., GAPDH): Use validated primers for a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[17]

Protein Expression Analysis (Western Blot)
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Anti-PPARα antibody: Dilution 1:500 - 1:2000 (e.g., Novus Biologicals, NB600-636).[2]

      • Anti-NF-κB p65 antibody: Dilution 1:1000 (e.g., Cell Signaling Technology, #8242; Proteintech, 10745-1-AP).[14][18][19]

      • Loading Control (e.g., Anti-β-actin antibody): Use at the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a dilution of 1:5000 for 1 hour at room temperature.[20]

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Disclaimer

These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for further details and safety precautions. Optimization of protocols may be required for specific experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of Elafibranor in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common methods for the in vivo administration of Elafibranor in rodent models, based on a review of published preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Elafibranor.

Mechanism of Action

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ)[1]. These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation[1]. By activating both PPARα and PPARδ, Elafibranor exerts multiple beneficial effects, including enhanced fatty acid oxidation, improved insulin sensitivity, and reduced inflammation, making it a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC)[1].

Quantitative Data Summary

The following table summarizes the administration parameters for Elafibranor in various rodent studies. This data can be used to guide dose selection and experimental design.

Rodent ModelAdministration MethodDosageTreatment DurationVehicleKey Findings / Reference
APOE*3Leiden.CETP miceDiet Admixture15 mg/kg/day10 weeksIncorporated into high-fat, high-cholesterol (HFC) dietSignificantly reduced steatosis, hepatic inflammation, and precluded fibrosis progression.[2]
C57BL/6J miceOral Gavage3 and 10 mg/kg/day8 weeksNot explicitly statedAttenuated hepatic steatosis, apoptosis, and fibrosis in a model of alcohol-associated liver disease.[3]
Human liver chimeric miceDiet Admixture30 mg/kg/day (estimated)6-8 weeksIncorporated into a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)Ameliorated steatosis and ballooning of hepatocytes, and preserved fibrosis progression in a humanized NASH model.
Lepob/ob mice (ob/ob-NASH)Oral Gavage3 and 10 mg/kg/day8 weeks0.5% carboxymethyl celluloseImproved metabolic and histological endpoints in a diet-induced, biopsy-confirmed NASH model.[4]
C57BL/6J miceOral Gavage20 mg/kg/day2 weeksNot explicitly statedReduced liver lipids and improved NAFLD activity score in a rapid (3-week) NASH model.
Golden Syrian hamstersOral Gavage15 mg/kg/day5 weeksNot explicitly statedResolved NASH and improved diastolic dysfunction in a diet-induced NASH and heart failure with preserved ejection fraction (HFpEF) model.
C57BL/6 miceOral Gavage3 mg/kg/day12 weeksNot explicitly statedInhibited the progression of high-fat diet-induced chronic kidney disease.[5]
DIO-NASH miceOral Gavage78 µmol/kgDailyNot explicitly statedCaused weight loss in rodents.

Experimental Protocols

The two primary methods for oral administration of Elafibranor in rodent studies are oral gavage and diet admixture. The choice of method depends on the specific experimental design, desired dosing accuracy, and duration of the study.

Protocol 1: Oral Gavage Administration

Oral gavage ensures accurate dosing of each animal and is suitable for short to medium-term studies.

Materials:

  • Elafibranor powder

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (1 mL or 3 mL)

Procedure:

  • Vehicle Preparation (0.5% CMC):

    • Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).

    • Heat a portion of the sterile water (e.g., 30 mL) to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue to stir until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature before use.

  • Elafibranor Suspension Preparation:

    • Calculate the required amount of Elafibranor based on the desired dose (mg/kg), the average body weight of the animals, and the dosing volume (typically 5-10 mL/kg).

    • Weigh the calculated amount of Elafibranor powder.

    • If necessary, grind the Elafibranor powder to a fine consistency using a mortar and pestle.

    • In a small beaker or tube, add a small amount of the 0.5% CMC vehicle to the Elafibranor powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • A brief sonication may be used to aid in dispersion, but care should be taken to avoid degradation of the compound.

    • Continuously stir the suspension during dosing to prevent settling.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the back of the neck.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is gently advanced. Do not force the needle.

    • Once the needle is in the esophagus to the pre-measured depth, slowly administer the Elafibranor suspension.

    • After administration, gently remove the needle in a single, smooth motion.

    • Monitor the animal for a few minutes post-gavage for any signs of distress.

Protocol 2: Diet Admixture Administration

Diet admixture is a less stressful method for the animals and is suitable for long-term studies. However, it may result in less precise dosing as it relies on the animal's food intake.

Materials:

  • Elafibranor powder

  • Powdered rodent chow (matching the base diet of the study)

  • A small amount of a palatable vehicle (e.g., corn oil or sterile water, if necessary to aid mixing)

  • Mixer (e.g., a V-blender or a planetary mixer for larger batches; manual mixing for small batches)

  • Pellet maker (optional, if pelleted feed is desired)

Procedure:

  • Dose Calculation:

    • Calculate the total amount of Elafibranor needed based on the desired dose (mg/kg/day), the average body weight of the animals, their average daily food consumption ( g/day ), and the total amount of diet to be prepared.

    • The concentration of Elafibranor in the diet (mg/g of chow) can be calculated as follows: (Dose [mg/kg/day] * Average Body Weight [kg]) / Average Daily Food Intake [ g/day ]

  • Diet Preparation:

    • Weigh the calculated amount of Elafibranor powder.

    • In a suitable container, weigh the required amount of powdered rodent chow.

    • To ensure homogenous mixing, use a geometric dilution method:

      • Mix the Elafibranor powder with an equal amount of powdered chow.

      • Add a larger portion of the chow to this mixture and mix thoroughly.

      • Continue adding progressively larger amounts of the chow and mixing until the entire batch is uniform.

    • If the compound is difficult to mix, a small amount of corn oil can be used as a binder. First, mix the Elafibranor with the oil to form a slurry, then gradually add the powdered chow.

    • For large-scale preparations, use a V-blender or a similar apparatus to ensure homogeneity.

  • Feeding:

    • Provide the medicated diet to the animals ad libitum.

    • Ensure that the control group receives a diet prepared in the same manner, including the vehicle if used, but without the Elafibranor.

    • Monitor food intake regularly to estimate the actual dose consumed by the animals.

Visualizations

Signaling Pathway of Elafibranor

Elafibranor_Signaling_Pathway cluster_effects Downstream Effects Elafibranor Elafibranor branch Elafibranor->branch PPARa PPARα PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR PPARd PPARδ PPARd->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Inflammation ↓ Inflammation Gene_Expression->Inflammation Bile_Acid_Synthesis ↓ Bile Acid Synthesis Gene_Expression->Bile_Acid_Synthesis branch->PPARa Binds & Activates branch->PPARd Binds & Activates Experimental_Workflow Model_Selection Rodent Model Selection (e.g., C57BL/6J, ob/ob) Acclimatization Acclimatization (1-2 weeks) Model_Selection->Acclimatization Disease_Induction Disease Induction (e.g., High-Fat Diet) Acclimatization->Disease_Induction Baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) Disease_Induction->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Treatment Period (Elafibranor or Vehicle) Randomization->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint (Sacrifice and Tissue Collection) Monitoring->Endpoint Analysis Analysis (Histology, Gene Expression, etc.) Endpoint->Analysis

References

Application Notes and Protocols for the Quantification of (E/Z)-Elafibranor in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elafibranor (also known as GFT505) is a dual peroxisome proliferator-activated receptor alpha and delta (PPAR-α and PPAR-δ) agonist. It is metabolized in the body to an active metabolite, GFT1007. The quantification of both elafibranor and GFT1007 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical trials. These application notes provide detailed protocols for the sensitive and selective quantification of elafibranor and its active metabolite in biological samples, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Elafibranor

Elafibranor exerts its therapeutic effects by activating PPAR-α and PPAR-δ, which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[1] Activation of PPAR-α enhances fatty acid oxidation, leading to reduced triglyceride levels, while PPAR-δ activation improves insulin sensitivity and has anti-inflammatory effects.[2]

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Elafibranor Elafibranor Elafibranor_in Elafibranor Elafibranor->Elafibranor_in Cellular Uptake PPARa_RXR PPAR-α/RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARd_RXR PPAR-δ/RXR PPARd_RXR->PPRE Binds to Elafibranor_in->PPARa_RXR Activates Elafibranor_in->PPARd_RXR Activates Target_Genes Target Gene Expression PPRE->Target_Genes Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Target_Genes->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity Target_Genes->Glucose_Homeostasis Inflammation ↓ Inflammation Target_Genes->Inflammation

Caption: Elafibranor signaling pathway.

Bioanalytical Method: LC-MS/MS for (E/Z)-Elafibranor and GFT1007 in Human Plasma

This section details a robust and sensitive LC-MS/MS method for the simultaneous quantification of elafibranor and its active metabolite, GFT1007, in human plasma. The method is based on common practices for bioanalytical method development and validation.[3][4][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like elafibranor and GFT1007 from plasma.[6][7]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of elafibranor or a structurally similar compound).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for the separation of elafibranor and GFT1007.[8][9]

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.[8][10][11]

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of pure standards of elafibranor, GFT1007, and the internal standard.
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[10] The following tables summarize the expected performance characteristics.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Elafibranor0.5 - 5000.5> 0.99
GFT10071 - 10001> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
ElafibranorLLOQ0.5< 20< 20± 20
Low1.5< 15< 15± 15
Medium50< 15< 15± 15
High400< 15< 15± 15
GFT1007LLOQ1< 20< 20± 20
Low3< 15< 15± 15
Medium100< 15< 15± 15
High800< 15< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
ElafibranorLow> 8585 - 115
High> 8585 - 115
GFT1007Low> 8585 - 115
High> 8585 - 115

Table 4: Stability

Stability ConditionDurationTemperatureAnalyte Deviation (%)
Bench-top (in plasma) 24 hoursRoom Temp.< 15
Freeze-thaw (in plasma) 3 cycles-80°C to RT< 15
Long-term (in plasma) 90 days-80°C< 15
Post-preparative (in autosampler) 48 hours4°C< 15

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of elafibranor and GFT1007 in plasma samples.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection (K2EDTA tubes) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: Bioanalytical workflow diagram.

Alternative Sample Preparation Protocols

While protein precipitation is a rapid and simple technique, other methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts and may be necessary for other biological matrices or to minimize matrix effects.[12][13][14]

Liquid-Liquid Extraction (LLE)

Protocol:

  • To 100 µL of plasma, add 20 µL of IS.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate and reconstitute as described for protein precipitation.

Solid-Phase Extraction (SPE)

Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with an acid).

  • Wash the cartridge with an acidic aqueous solution to remove interferences.

  • Wash with an organic solvent (e.g., methanol) to remove further interferences.

  • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate and reconstitute for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of elafibranor and its active metabolite GFT1007 in human plasma. The method is designed to be sensitive, specific, and robust, making it suitable for supporting clinical and non-clinical studies. Proper method validation is essential to ensure the accuracy and precision of the data generated. The choice of sample preparation technique can be optimized based on the specific requirements of the study and the biological matrix being analyzed.

References

Elafibranor in Combination Therapy for NASH Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Elafibranor in combination with other therapeutic agents for the research of Nonalcoholic Steatohepatitis (NASH). This document outlines the scientific rationale, detailed experimental protocols for preclinical studies, and a framework for clinical trial design, supported by quantitative data and visualizations of key biological pathways and workflows.

Introduction to Elafibranor and Combination Therapy in NASH

Nonalcoholic steatohepatitis (NASH) is a complex metabolic liver disease characterized by steatosis, inflammation, and fibrosis. Its multifactorial nature suggests that combination therapies targeting different pathogenic pathways may be more effective than monotherapy. Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), has been investigated for its potential to address multiple facets of NASH, including inflammation, insulin sensitivity, and lipid metabolism.[1][2] Preclinical and clinical studies have explored the synergistic or additive effects of Elafibranor when combined with other drugs, such as Farnesoid X Receptor (FXR) agonists, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.

Scientific Rationale for Combination Therapies

The rationale for combining Elafibranor with other agents stems from their complementary mechanisms of action, targeting different aspects of NASH pathophysiology.

  • Elafibranor (PPARα/δ Agonist): Primarily improves fatty acid metabolism and reduces inflammation. PPARα activation enhances fatty acid oxidation in the liver, while PPARδ activation improves insulin sensitivity and has anti-inflammatory effects.[3]

  • FXR Agonists (e.g., Obeticholic Acid - OCA): FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis. FXR activation has been shown to reduce liver fat, inflammation, and fibrosis.[2]

  • GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, typically used for type 2 diabetes, can reduce appetite and improve glycemic control. In the context of NASH, they have been shown to reduce liver fat and inflammation, partly through weight loss-dependent and independent mechanisms.

  • SGLT2 Inhibitors: This class of drugs for type 2 diabetes promotes urinary glucose excretion, leading to improved glycemic control and weight loss. Their beneficial effects in NASH are thought to be mediated by reductions in metabolic stress and inflammation.

Preclinical Research: Application Notes and Protocols

Combination of Elafibranor and an FXR Agonist (Obeticholic Acid)

A preclinical study by Roth et al. (2019) demonstrated that the combination of Elafibranor and Obeticholic Acid (OCA) resulted in additive effects on improving liver histology in a mouse model of NASH.[4]

Experimental Model:

  • Animal Model: Leptin-deficient (ob/ob) mice.

  • NASH Induction: Mice are fed an Amylin Liver NASH (AMLN) diet, which is high in trans-fat, fructose, and cholesterol, for 15 weeks to establish biopsy-confirmed NASH.

Dosing and Administration:

  • Elafibranor: 3 mg/kg or 10 mg/kg, administered orally (p.o.) once daily (QD).

  • Obeticholic Acid (OCA): 30 mg/kg, administered orally (p.o.) once daily (QD).

  • Combination Groups: Elafibranor (3 or 10 mg/kg) + OCA (30 mg/kg).

  • Duration: 8 weeks of treatment.

Key Experimental Protocols:

  • Histological Analysis of Liver Tissue:

    • Tissue Processing: Livers are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Staining: 5 µm sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for collagen deposition (fibrosis), and immunostained for Galectin-3 (a marker of inflammation).

    • Quantification: Stained sections are digitized, and the percentage of the stained area is quantified using image analysis software.

  • Biochemical Analysis:

    • Liver Triglycerides: Liver lipids are extracted, and triglyceride content is measured using a commercially available colorimetric assay.

    • Hydroxyproline Assay for Collagen Content:

      • Liver tissue is hydrolyzed in 6N HCl at 110°C for 18 hours.

      • The hydrolysate is neutralized, and the hydroxyproline content is determined using a colorimetric assay based on the reaction with chloramine-T and Ehrlich's reagent. Absorbance is read at 560 nm.

Data Presentation:

Treatment GroupSteatosis (% Area)Inflammation (Galectin-3 % Area)Fibrosis (Sirius Red % Area)
VehicleBaselineBaselineBaseline
Elafibranor (10 mg/kg)
OCA (30 mg/kg)
Elafibranor + OCA↓↓ (Additive effect)↓↓ (Additive effect)↓↓ (Additive effect)

Note: "↓" indicates a reduction compared to the vehicle group. "↓↓" indicates a greater reduction, suggesting an additive effect.

Combination of Elafibranor and a GLP-1 Receptor Agonist (Liraglutide)

A study by Perakakis et al. (2021) investigated the differential effects of Elafibranor and Liraglutide, suggesting a rationale for their combination.[5]

Experimental Model:

  • Animal Model: Male C57BL/6JRj mice.

  • NASH Induction: Mice are fed an AMLN diet for 36 weeks to induce biopsy-confirmed steatohepatitis and fibrosis.[5]

Dosing and Administration:

  • Elafibranor: 30 mg/kg, administered orally (p.o.) once daily (QD).[5]

  • Liraglutide: 0.4 mg/kg, administered subcutaneously (s.c.) once daily (QD).[5]

  • Duration: 12 weeks of treatment.[5]

Key Experimental Protocols:

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered a glucose bolus (2 g/kg) orally. Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.

    • Insulin Tolerance Test (ITT): After a 4-hour fast, mice are injected intraperitoneally with insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, and 60 minutes post-injection.

  • Analysis of Apoptosis (TUNEL Assay):

    • Tissue Preparation: Paraffin-embedded liver sections are deparaffinized and rehydrated.

    • Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

    • Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP), is applied to the sections and incubated at 37°C.

    • Detection: The incorporated label is detected using a fluorescently labeled antibody, and the nuclei are counterstained with DAPI.

    • Imaging: Sections are visualized using a fluorescence microscope.

Data Presentation:

Treatment GroupBody WeightGlucose Tolerance (AUC)Insulin SensitivityHepatic SteatosisHepatic InflammationHepatic Fibrosis
VehicleBaselineBaselineBaselineBaselineBaselineBaseline
Elafibranor (30 mg/kg)ImprovedImproved↓↓
Liraglutide (0.4 mg/kg)↓↓ImprovedImproved↓↓

Note: "↓" and "↓↓" indicate relative degrees of reduction compared to the vehicle group, highlighting the differential effects of the two drugs.

Clinical Research: Application Notes and Framework for Protocol Design

While a dedicated clinical trial for Elafibranor in combination therapy for NASH has been planned, detailed protocols and results from a completed study are not yet available. However, based on preclinical data and the design of monotherapy trials such as the RESOLVE-IT study (NCT02704403), a framework for a combination trial protocol can be proposed.[6][7]

Proposed Clinical Trial Framework: Elafibranor in Combination with a GLP-1 RA or SGLT2i

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study.

  • Patient Population: Adults with biopsy-proven NASH and a NAFLD Activity Score (NAS) of ≥4 (with at least one point in each component: steatosis, lobular inflammation, and ballooning) and fibrosis stage F2 or F3.

  • Intervention Arms:

    • Elafibranor (e.g., 120 mg QD) + Placebo

    • GLP-1 Receptor Agonist (stable dose) + Placebo

    • Elafibranor + GLP-1 Receptor Agonist

    • SGLT2 Inhibitor (stable dose) + Placebo

    • Elafibranor + SGLT2 Inhibitor

    • Placebo

  • Primary Endpoints:

    • Resolution of NASH without worsening of fibrosis.

    • Improvement in fibrosis by at least one stage without worsening of NASH.

  • Secondary Endpoints:

    • Change from baseline in NAS.

    • Changes in liver enzymes (ALT, AST, GGT).

    • Changes in metabolic parameters (HbA1c, fasting glucose, lipid profile).

    • Changes in non-invasive markers of fibrosis (e.g., FibroScan, MRI-PDFF).

  • Duration: 52 to 72 weeks of treatment with a follow-up period.

Data Presentation (Hypothetical):

OutcomeElafibranor MonotherapyGLP-1 RA MonotherapyElafibranor + GLP-1 RAPlacebo
% Patients with NASH Resolution20%25%>35% (Synergistic)10%
% Patients with Fibrosis Improvement25%20%>30% (Additive)15%
Mean Change in ALT (U/L)-30-25-45-10

Visualizations

Signaling Pathways

Elafibranor_Mechanism cluster_Elafibranor Elafibranor cluster_Pathways Downstream Effects cluster_Signaling Inflammatory Signaling Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa Activates PPARd PPARδ Elafibranor->PPARd Activates FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation Inflammation ↓ Inflammation PPARa->Inflammation PPARd->Inflammation InsulinSensitivity ↑ Insulin Sensitivity PPARd->InsulinSensitivity Fibrosis ↓ Fibrosis Inflammation->Fibrosis NFkB NF-κB NFkB->Inflammation AP1 AP-1 AP1->Inflammation

Figure 1: Elafibranor's dual activation of PPARα and PPARδ to improve metabolic parameters and reduce inflammation and fibrosis.

Experimental Workflow

Preclinical_Workflow cluster_Induction NASH Model Induction cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis start Select Mouse Model (e.g., ob/ob or C57BL/6J) diet Administer NASH-Inducing Diet (e.g., AMLN Diet for 12-36 weeks) start->diet biopsy Baseline Liver Biopsy (Confirm NASH and Fibrosis) diet->biopsy randomize Randomize into Treatment Groups: - Vehicle - Elafibranor - Combination Drug - Elafibranor + Combination biopsy->randomize treatment Administer Daily Treatment (Oral Gavage / Injection for 8-12 weeks) randomize->treatment monitoring Monitor Body Weight and Metabolic Parameters (OGTT, ITT) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia histology Histological Analysis: - H&E, Sirius Red, Galectin-3 - TUNEL Assay euthanasia->histology biochem Biochemical Analysis: - Liver Triglycerides - Hydroxyproline Assay euthanasia->biochem gene_expression Gene Expression Analysis (Optional) euthanasia->gene_expression

Figure 2: A generalized workflow for preclinical studies of Elafibranor in combination therapy for NASH.

Conclusion

The use of Elafibranor in combination with other targeted therapies represents a promising strategy for the multifaceted treatment of NASH. The preclinical protocols and data presented here provide a solid foundation for researchers to design and execute studies evaluating these combination approaches. While clinical data on Elafibranor combination therapy is still emerging, the rationale is strong, and future clinical trials will be crucial in determining the therapeutic potential of these strategies in patients with NASH.

References

Establishing a Dose-Response Curve for (E/Z)-Elafibranor in Primary Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing a robust dose-response curve for (E/Z)-Elafibranor in primary cells, with a particular focus on primary human hepatocytes. Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR delta (PPARδ), nuclear receptors that are critical regulators of lipid metabolism, glucose homeostasis, and inflammation.[1][2] Understanding the dose-dependent effects of Elafibranor on primary cells is crucial for preclinical research and drug development. These protocols outline the necessary steps for cell sourcing, culture, treatment, and subsequent analysis of cellular responses, including cell viability and target gene expression.

Introduction to this compound

This compound is a potent dual agonist of PPARα and PPARδ, which modulates the transcription of a wide array of genes involved in critical metabolic pathways.[1] Activation of PPARα primarily stimulates fatty acid catabolism in the liver, while PPARδ activation enhances fatty acid oxidation and improves insulin sensitivity.[3] By targeting both receptors, Elafibranor offers a synergistic approach to address metabolic dysregulation.[1] It has received accelerated approval for the treatment of Primary Biliary Cholangitis (PBC).[2]

Establishing a dose-response curve is a fundamental step in characterizing the pharmacological profile of a compound like Elafibranor. This allows for the determination of key parameters such as the half-maximal effective concentration (EC50), which represents the concentration of the drug that produces 50% of its maximal effect. This information is vital for designing subsequent in vitro and in vivo studies.

Signaling Pathway of Elafibranor

Elafibranor exerts its effects by binding to and activating PPARα and PPARδ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Elafibranor Elafibranor PPARa_d PPARα / PPARδ Elafibranor->PPARa_d Binds & Activates PPAR_RXR_complex PPARα/δ-RXR Heterodimer PPARa_d->PPAR_RXR_complex RXR_cyto RXR RXR_cyto->PPAR_RXR_complex PPRE PPRE (on DNA) PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Effects Increased Fatty Acid Oxidation Improved Glucose Homeostasis Reduced Inflammation Target_Genes->Metabolic_Effects

Caption: Elafibranor Signaling Pathway.

Experimental Protocols

Isolation and Culture of Primary Human Hepatocytes

This protocol is a generalized procedure and should be performed under sterile conditions in a certified biological safety cabinet. All human-derived materials should be handled as potentially infectious.

Materials:

  • Human liver tissue from resection or non-transplantable organs

  • Perfusion Buffer I (e.g., HBSS without Ca²⁺/Mg²⁺, with 0.5 mM EGTA)

  • Perfusion Buffer II (e.g., Williams' Medium E with 0.05% Collagenase Type IV)

  • Wash Medium (e.g., Williams' Medium E with 10% FBS)

  • Hepatocyte Culture Medium (e.g., Williams' Medium E supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, and 100 nM Insulin)

  • Percoll®

  • Collagen-coated culture plates

Protocol:

  • Tissue Preparation: Obtain fresh human liver tissue. Cannulate the visible blood vessels.

  • Perfusion:

    • Perfuse the liver tissue with Perfusion Buffer I at 37°C to remove blood and chelate calcium.

    • Switch to Perfusion Buffer II containing collagenase and perfuse until the tissue becomes soft and digested.

  • Cell Dissociation: Transfer the digested tissue to a sterile dish containing Wash Medium. Gently dissociate the cells by combing through the tissue with a sterile cell comb or forceps.

  • Filtration: Filter the cell suspension through a series of sterile gauze and cell strainers (e.g., 100 µm, 70 µm) to remove undigested tissue.

  • Hepatocyte Enrichment:

    • Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes at 4°C to pellet the hepatocytes.

    • For higher purity, resuspend the pellet and perform a Percoll® gradient centrifugation.

  • Cell Counting and Viability: Resuspend the purified hepatocyte pellet in Hepatocyte Culture Medium. Determine cell number and viability using a hemocytometer and Trypan Blue exclusion (viability should be >85%).

  • Seeding: Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10⁶ cells/mL) in Hepatocyte Culture Medium. Allow the cells to attach for 4-6 hours before changing the medium.

Dose-Response Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Analysis Isolate_Cells Isolate & Culture Primary Hepatocytes Seed_Cells Seed Cells in Collagen-Coated Plates Isolate_Cells->Seed_Cells Prepare_Doses Prepare Serial Dilutions of Elafibranor Treat_Cells Treat Cells with Elafibranor (e.g., 24-72 hours) Seed_Cells->Treat_Cells Prepare_Doses->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Treat_Cells->Viability_Assay RNA_Extraction RNA Extraction Treat_Cells->RNA_Extraction Dose_Response_Curve Generate Dose-Response Curve Viability_Assay->Dose_Response_Curve qPCR qPCR for Target Genes RNA_Extraction->qPCR qPCR->Dose_Response_Curve EC50 Determine EC50 Dose_Response_Curve->EC50

Caption: Dose-Response Experimental Workflow.

Elafibranor Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in Hepatocyte Culture Medium. A suggested concentration range to test is 0.01 µM to 100 µM to cover the reported EC50 values.[4] Include a vehicle control (medium with the same final concentration of DMSO as the highest Elafibranor concentration).

  • Treatment: After the hepatocytes have attached and formed a monolayer, replace the medium with the prepared Elafibranor working solutions or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assay (WST-1 Assay)

Materials:

  • WST-1 reagent

  • 96-well plate reader

Protocol:

  • At the end of the Elafibranor treatment period, add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Gene Expression Analysis (qPCR)

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Validated primers for target and reference genes (see Table 2)

Protocol:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA.

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of Elafibranor.

Table 1: Dose-Dependent Effect of Elafibranor on Primary Human Hepatocyte Viability

Elafibranor Concentration (µM)Cell Viability (% of Vehicle Control) ± SD
0 (Vehicle)100 ± 5.2
0.01102 ± 4.8
0.1101 ± 5.5
198 ± 6.1
1095 ± 7.3
10085 ± 8.9

Table 2: Dose-Dependent Effect of Elafibranor on PPAR Target Gene Expression in Primary Human Hepatocytes

Elafibranor Concentration (µM)Relative Gene Expression (Fold Change vs. Vehicle) ± SD
CPT1A PDK4 FGF21
0 (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
0.011.5 ± 0.31.2 ± 0.21.8 ± 0.4
0.13.2 ± 0.52.5 ± 0.44.5 ± 0.7
18.5 ± 1.26.8 ± 0.912.1 ± 1.5
1015.2 ± 2.112.5 ± 1.825.6 ± 3.2
10018.5 ± 2.514.8 ± 2.030.1 ± 3.8

Table 3: Validated qPCR Primer Sequences for Human PPAR Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Source
CPT1AGCTATTGGTGCCTCCCTCATTGGTAGGAGAGCAGCACCTTOriGene[5]
PDK4CCTGAAGCTCATCTCACTGGGCTCTGTGCCATCTCACTTCPublished Lit.
FGF21CTGCTGGGGGTCTACCAAGCTGCGCCTACCACTGTTCCOriGene[6]
GAPDHGAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAGPublished Lit.

Conclusion

These detailed protocols provide a comprehensive framework for establishing a dose-response curve for this compound in primary human hepatocytes. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the potency and efficacy of Elafibranor, which is essential for advancing our understanding of its therapeutic potential. The provided visualizations and data tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols for Utilizing (E/Z)-Elafibranor in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Elafibranor is a potent and selective dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[1][2] These nuclear receptors are critical regulators of numerous metabolic processes, particularly lipid and glucose homeostasis, as well as inflammation.[3][4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, where its activation stimulates fatty acid uptake and β-oxidation.[5][6] PPARδ is expressed more ubiquitously and is involved in enhancing fatty acid oxidation, improving insulin sensitivity, and exerting anti-inflammatory effects.[3][5]

Elafibranor's dual agonism allows it to target multiple pathways involved in metabolic diseases.[7] By activating both PPARα and PPARδ, it provides a powerful tool to investigate the complex interplay of pathways governing lipid metabolism. These application notes provide a summary of Elafibranor's mechanism, quantitative effects on lipid parameters, and detailed protocols for its use in both in vitro and in vivo research models to dissect lipid metabolism pathways.

Mechanism of Action: Dual PPARα/δ Activation

Elafibranor exerts its biological effects by binding to and activating PPARα and PPARδ. Upon ligand binding, the receptor undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid transport, fatty acid oxidation, and energy expenditure, while also repressing inflammatory pathways.[6]

cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response Elafibranor Elafibranor PPAR PPARα / PPARδ Elafibranor->PPAR Binds & Activates PPRE PPRE (Promoter Region) PPAR->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Response Increased Fatty Acid Oxidation Decreased Triglycerides Anti-inflammatory Effects mRNA->Response Translation

Caption: Elafibranor's PPARα/δ signaling pathway.

Data Presentation: Effects of Elafibranor on Lipid Parameters

Elafibranor has been shown to significantly improve lipid profiles in both clinical trials and preclinical models.

Table 1: Clinical Data - Change in Lipid Profile in Primary Biliary Cholangitis (PBC) Patients (ELATIVE Phase III Trial) [1]

ParameterTreatment Group (Elafibranor 80 mg)Placebo GroupLeast-Squares Mean Difference (95% CI)P-value
Patients Not Receiving Lipid-Modifying Therapy
Total Cholesterol-9.86 mg/dL (-22.62, 2.91)0.129
LDL-Cholesterol-5.84 mg/dL (-16.10, 4.42)0.262
VLDL-Cholesterol-4.69 mg/dL (-6.81, -2.58)<0.001
Triglycerides-22.57 mg/dL (-33.12, -12.04)<0.001
Patients Receiving Lipid-Modifying Therapy
Total Cholesterol-2.99 mg/dL (-45.54, 39.56)0.884
LDL-Cholesterol-8.80 mg/dL (-40.96, 23.36)0.574
VLDL-Cholesterol-4.45 mg/dL (-10.68, 1.78)0.150
Triglycerides-22.59 mg/dL (-53.67, 8.49)0.144

Data represents change from baseline to Week 52.[1]

Table 2: Preclinical Data - Effect on Plasma and Hepatic Lipids in a NASH Mouse Model [8]

ParameterDiet-Control GroupElafibranor-Treated Group (15 mg/kg/d)% Change vs. ControlP-value
Plasma Cholesterol-52%0.001
Plasma Triglycerides-71%0.011
Hepatic Triglycerides-44%<0.001
Hepatic Cholesterol Esters-29%<0.001

Data from E3L.CETP mice fed a high-fat, high-cholesterol diet for 25 weeks, with Elafibranor treatment from week 15-25.[8]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Elafibranor on Hepatic Gene Expression and Lipid Accumulation

This protocol describes the use of Elafibranor to study its effects on genes involved in fatty acid oxidation and to visualize its impact on lipid accumulation in a human hepatocyte cell line.

cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture Seed HepG2 cells B 2. Treatment Incubate with Elafibranor (e.g., 0.1 - 10 µM) or Vehicle for 24-48 hours A->B C1 3a. Gene Expression Analysis B->C1 C2 3b. Lipid Accumulation Assay B->C2 D1 RNA Isolation C1->D1 E1 cDNA Synthesis D1->E1 F1 qPCR for Target Genes (CPT1A, ACOX1, etc.) E1->F1 D2 Fix Cells (e.g., with 4% PFA) C2->D2 E2 Stain with Oil Red O D2->E2 F2 Microscopy & Quantification E2->F2

Caption: Workflow for in vitro analysis of Elafibranor.

Objective: To assess Elafibranor's effect on the expression of PPAR target genes and on intracellular lipid content in HepG2 cells.

Materials:

  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Reagents:

    • This compound (dissolved in DMSO)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

    • Vehicle control (DMSO)

    • TRIzol™ Reagent or equivalent for RNA isolation

    • High-Capacity cDNA Reverse Transcription Kit

    • SYBR™ Green PCR Master Mix

    • qPCR primers for target genes (e.g., CPT1A, ACOX1, PPARA) and a housekeeping gene (e.g., GAPDH)

    • Oil Red O staining solution

    • 4% Paraformaldehyde (PFA)

Procedure:

  • Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates at a density that allows them to reach ~70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. Prepare working solutions of Elafibranor in culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Replace the medium with the Elafibranor-containing medium or vehicle control medium. e. Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • Gene Expression Analysis (qPCR): a. After incubation, wash cells with PBS and lyse directly in the well using 1 mL of TRIzol™ Reagent. b. Isolate total RNA according to the manufacturer's protocol. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. d. Perform qPCR using SYBR™ Green Master Mix and primers for target genes. A typical reaction includes 10 µL SYBR Green, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water. e. Analyze data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

  • Lipid Accumulation Analysis (Oil Red O Staining): a. After incubation, wash cells gently with PBS. b. Fix the cells with 4% PFA for 20 minutes at room temperature. c. Wash again with PBS and then with 60% isopropanol. d. Add Oil Red O working solution and incubate for 15-20 minutes. e. Remove the staining solution and wash with 60% isopropanol, followed by multiple washes with distilled water. f. Visualize intracellular lipid droplets (stained red) using light microscopy. For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured at ~500 nm.

Protocol 2: In Vivo Assessment of Elafibranor in a Diet-Induced NASH Mouse Model

This protocol details an in vivo study to determine the efficacy of Elafibranor in a mouse model of non-alcoholic steatohepatitis (NASH).

cluster_workflow In Vivo Experimental Workflow A 1. Acclimatization & Diet C57BL/6J mice fed High-Fat, Cholesterol, Cholic Acid (HFCC) diet for several weeks to induce NASH B 2. Treatment Phase Administer Elafibranor (e.g., 15-30 mg/kg) or Vehicle daily via oral gavage for 8-12 weeks A->B C 3. In-life Monitoring Body weight, food intake, glucose tolerance tests B->C D 4. Sample Collection (End of Study) Collect blood for plasma analysis. Harvest liver for histology & lipid analysis. C->D E1 5a. Plasma Analysis Measure Triglycerides, Cholesterol, ALT, AST D->E1 E2 5b. Liver Analysis H&E and Sirius Red Staining. Quantify hepatic lipid content. D->E2

Caption: Workflow for in vivo analysis of Elafibranor.

Objective: To investigate Elafibranor's effects on metabolic parameters, hepatic steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.[5][8]

Materials:

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Diets: Standard chow diet and a high-fat, high-cholesterol diet (e.g., 60% kcal from fat, 1.25% cholesterol).[9]

  • Reagents:

    • This compound

    • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

    • Kits for measuring plasma triglycerides, cholesterol, ALT, and AST.

    • Reagents for hepatic lipid extraction (e.g., Folch method).

Procedure:

  • NASH Induction: a. After a one-week acclimatization period on a chow diet, switch mice to a high-fat, high-cholesterol (HFCC) diet. b. Maintain mice on this diet for a period sufficient to induce NASH with fibrosis (e.g., 15-25 weeks).[8]

  • Treatment Administration: a. Randomize mice into two groups: Vehicle control and Elafibranor treatment. b. Prepare a suspension of Elafibranor in the vehicle at the desired concentration. A typical dose is between 15-30 mg/kg body weight.[8][10] c. Administer the treatment or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks). d. Monitor body weight and food intake regularly.

  • Sample Collection and Analysis: a. At the end of the study, fast mice overnight. b. Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C. c. Perfuse and harvest the liver. Weigh the liver and take sections for histology (fix in 10% neutral buffered formalin) and for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C). d. Plasma Analysis: Use commercial enzymatic kits to measure plasma levels of triglycerides, total cholesterol, ALT, and AST. e. Hepatic Lipid Analysis: Extract total lipids from a frozen liver piece using the Folch method. Quantify hepatic triglyceride and cholesterol content using the same commercial kits. f. Histology: Process formalin-fixed liver sections for Hematoxylin and Eosin (H&E) staining (to assess steatosis and inflammation) and Sirius Red staining (to assess fibrosis).

Protocol 3: Measurement of Cellular Fatty Acid Oxidation (FAO)

This protocol provides a method to directly quantify the rate of FAO in cultured cells treated with Elafibranor, using a classic radiometric assay.

Objective: To measure the effect of Elafibranor on the mitochondrial β-oxidation of long-chain fatty acids.

Materials:

  • Reagents:

    • [1-¹⁴C]palmitic acid (radiolabeled substrate)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • L-Carnitine

    • Elafibranor and vehicle (DMSO)

    • Perchloric acid (PCA)

    • Scintillation cocktail

Procedure:

  • Cell Preparation and Treatment: a. Seed cells (e.g., HepG2 or primary hepatocytes) in 12-well plates and grow to ~80-90% confluency. b. Treat cells with Elafibranor or vehicle for 24 hours as described in Protocol 1.

  • Preparation of ¹⁴C-Palmitate-BSA Conjugate: a. Prepare a 5 mM palmitate/1 mM BSA stock solution in PBS. b. Add a known amount of [1-¹⁴C]palmitic acid to this solution to achieve a desired specific activity.

  • Fatty Acid Oxidation Assay: [11] a. One hour before the assay, wash cells and replace the medium with a serum-free medium containing 0.5 mM L-Carnitine to prime the cells. b. To start the assay, replace the medium with fresh serum-free medium containing the ¹⁴C-Palmitate-BSA conjugate (final concentration ~100 µM palmitate) and the respective Elafibranor or vehicle treatment. c. Incubate the plate at 37°C for 2-3 hours. d. Stop the reaction by adding ice-cold PCA to a final concentration of 0.5 M. This lyses the cells and precipitates macromolecules, while the acid-soluble metabolites (ASMs) from β-oxidation (e.g., ¹⁴C-acetyl-CoA) remain in the supernatant. e. Scrape the cell lysate and transfer it to a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Measurement and Data Analysis: a. Carefully collect the supernatant containing the radioactive ASMs. b. Add the supernatant to a scintillation vial with a scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Determine the protein concentration in the precipitated pellet to normalize the data. e. Calculate the rate of FAO as nmol of ¹⁴C-palmitate oxidized per hour per mg of protein. Compare the rates between vehicle and Elafibranor-treated groups.

References

Application Notes and Protocols: Gene Expression Analysis in Tissues Treated with (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ)[1][2][3]. These nuclear receptors are transcription factors that play a crucial role in the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation[1][4]. Elafibranor has been investigated for its therapeutic potential in metabolic disorders such as non-alcoholic steatohepatitis (NASH) and has received accelerated approval for the treatment of Primary Biliary Cholangitis (PBC)[2][5].

Activation of PPARα and PPARδ by Elafibranor leads to a cascade of downstream effects, including the modulation of bile acid synthesis and transport, enhancement of fatty acid oxidation, and anti-inflammatory responses[1][2][6]. Understanding the specific changes in gene expression induced by Elafibranor is critical for elucidating its mechanism of action, identifying biomarkers of response, and developing targeted therapies.

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in tissues, particularly liver tissue, following treatment with this compound.

Mechanism of Action and Signaling Pathways

Elafibranor exerts its effects by binding to and activating PPARα and PPARδ. This activation leads to the heterodimerization of the PPAR with the retinoid X receptor (RXR) and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes[3]. This interaction modulates the transcription of numerous genes.

Key Signaling Pathways Affected by Elafibranor:

  • Bile Acid Metabolism: Elafibranor downregulates the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis[2][6]. It also upregulates genes involved in bile acid transport and detoxification, such as BSEP (Bile Salt Export Pump), MRP2 (Multidrug Resistance-associated Protein 2), MDR2/3 (Multidrug Resistance Protein 2/3), and ABCG5/G8 (ATP-binding cassette sub-family G member 5/8)[6].

  • Lipid Metabolism: As a PPARα agonist, Elafibranor enhances the expression of genes involved in fatty acid uptake, transport, and β-oxidation[1][7].

  • Glucose Homeostasis: Activation of PPARδ by Elafibranor contributes to improved insulin sensitivity and glucose homeostasis[1][8].

  • Inflammation: Elafibranor exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB and AP-1[6].

Elafibranor_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_gene_expression Target Gene Expression cluster_effects Cellular & Physiological Effects Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa PPARd PPARδ Elafibranor->PPARd RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to PPARd->RXR heterodimerizes CYP7A1 CYP7A1 PPRE->CYP7A1 Downregulation Bile_Acid_Transporters BSEP, MRP2 MDR2/3, ABCG5/G8 PPRE->Bile_Acid_Transporters Upregulation Fatty_Acid_Oxidation Fatty Acid Oxidation Genes PPRE->Fatty_Acid_Oxidation Upregulation Inflammatory_Genes NF-κB, AP-1 Target Genes PPRE->Inflammatory_Genes Downregulation Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Export Increased Bile Acid Export Bile_Acid_Transporters->Bile_Acid_Export Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism Inflammation_Reduction Reduced Inflammation Inflammatory_Genes->Inflammation_Reduction

Caption: Elafibranor Signaling Pathway.

Data Presentation: Gene Expression Changes

The following table summarizes the effects of Elafibranor on hepatic gene expression in a preclinical model of NASH (E3L.CETP mice fed a high-fat and cholesterol diet). Elafibranor treatment was shown to reverse the diet-induced changes in gene expression related to hepatic inflammation and fibrosis[9].

Gene CategoryKey GenesEffect of High-Fat/Cholesterol DietEffect of Elafibranor Treatment
Hepatic Stellate Cell Activation & Fibrosis Acta2 (α-SMA), Col1a1, Timp1, Mmp2UpregulationDownregulation (Reversal of diet effect)
Inflammation Tnf, Il6, Ccl2 (MCP-1)UpregulationDownregulation (Reversal of diet effect)
Fatty Acid Metabolism (PPARα targets) Acox1, Cpt1aDownregulationUpregulation
Bile Acid Synthesis Cyp7a1No significant changeDownregulation

Experimental Protocols

Protocol 1: Total RNA Extraction from Liver Tissue

This protocol is adapted for the extraction of high-quality total RNA from liver tissue, which can be rich in glycogen and lipids, for downstream applications such as qRT-PCR.

Materials:

  • Fresh or frozen liver tissue (up to 30 mg)

  • TRIzol® Reagent or similar phenol-based lysis solution

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microtubes and pipette tips

  • Homogenizer (e.g., rotor-stator or bead-based)

  • Microcentrifuge

Procedure:

  • Homogenization:

    • Place 10-30 mg of fresh or frozen liver tissue in a 2 mL tube containing 1 mL of TRIzol® Reagent.

    • Homogenize the tissue immediately using a mechanical homogenizer until no visible tissue clumps remain. For frozen tissue, do not allow it to thaw before homogenization.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase or the organic phase.

    • Add 0.5 mL of isopropyl alcohol to the aqueous phase.

    • Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet by adding at least 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this can decrease its solubility.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid in solubilization.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by agarose gel electrophoresis or using an Agilent Bioanalyzer. Look for distinct 28S and 18S ribosomal RNA bands.

Protocol 2: Two-Step Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for a two-step qRT-PCR to quantify the expression levels of target genes.

qRT_PCR_Workflow cluster_rna_prep RNA Preparation cluster_cDNA_synthesis cDNA Synthesis (Reverse Transcription) cluster_qPCR Quantitative PCR (qPCR) cluster_analysis Data Analysis RNA_Extraction Total RNA Extraction (Protocol 1) DNase_Treatment DNase I Treatment (Optional but Recommended) RNA_Extraction->DNase_Treatment RNA_QC RNA Quantification & Quality Control DNase_Treatment->RNA_QC RT_Setup Prepare RT Reaction Mix: - RNA Template - Reverse Transcriptase - dNTPs - RT Buffer - Primers (Oligo(dT) or Random Hexamers) RNA_QC->RT_Setup RT_Incubation Incubate according to manufacturer's protocol RT_Setup->RT_Incubation qPCR_Setup Prepare qPCR Reaction Mix: - cDNA Template - Forward & Reverse Primers - SYBR Green or Probe - DNA Polymerase - qPCR Buffer RT_Incubation->qPCR_Setup qPCR_Run Run on qPCR instrument: - Denaturation - Annealing - Extension qPCR_Setup->qPCR_Run Cq_Determination Determine Cq values qPCR_Run->Cq_Determination Relative_Quantification Relative Quantification (e.g., ΔΔCq method) Normalize to Housekeeping Gene Cq_Determination->Relative_Quantification

Caption: Two-Step qRT-PCR Workflow.

Part A: Reverse Transcription (cDNA Synthesis)

Materials:

  • Purified total RNA (from Protocol 1)

  • Reverse transcriptase enzyme and buffer

  • dNTP mix

  • Oligo(dT) primers or random hexamers

  • RNase inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • On ice, prepare the reverse transcription master mix according to the manufacturer's protocol. A typical reaction includes RNA template (e.g., 1 µg), primers, dNTPs, reverse transcriptase buffer, RNase inhibitor, reverse transcriptase, and RNase-free water to the final volume.

  • Mix gently and centrifuge briefly.

  • Place the reactions in a thermal cycler and run the appropriate program for cDNA synthesis (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).

  • The resulting cDNA can be stored at -20°C.

Part B: Quantitative PCR (qPCR)

Materials:

  • cDNA (from Part A)

  • Forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • SYBR® Green or TaqMan® probe-based qPCR master mix

  • Nuclease-free water

  • qPCR plates or tubes

  • Real-time PCR detection system

Procedure:

  • Thaw cDNA, primers, and qPCR master mix on ice.

  • Prepare the qPCR reaction mix. For a single reaction, this typically includes:

    • qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template

    • Nuclease-free water to final volume

  • Aliquot the master mix into qPCR plate wells or tubes.

  • Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.

  • Seal the plate or tubes, mix gently, and centrifuge briefly.

  • Place the reaction in the real-time PCR instrument and run the appropriate cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included when using SYBR® Green to verify the specificity of the amplified product.

Data Analysis:

  • The real-time PCR software will generate amplification plots and determine the quantification cycle (Cq) for each reaction.

  • Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. This involves normalizing the Cq value of the target gene to that of a stably expressed housekeeping gene (ΔCq) and then comparing the ΔCq values of the treated samples to the control samples (ΔΔCq).

  • The fold change in gene expression is typically calculated as 2-ΔΔCq.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression in tissues. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of Elafibranor and its therapeutic potential. Careful experimental design, including appropriate controls and data analysis methods, is essential for generating high-quality results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (E/Z)-Elafibranor, its low aqueous solubility can present a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the dissolution of Elafibranor in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Elafibranor not dissolving in aqueous buffer?

A1: Elafibranor is known to have poor solubility in aqueous media. Its solubility is also pH-dependent, generally increasing as the pH becomes more alkaline. If you are experiencing dissolution issues, consider the pH of your buffer system.

Q2: What is the expected aqueous solubility of Elafibranor?

Q3: Are there any recommended solvents to improve Elafibranor's solubility?

A3: Yes, the use of co-solvents can significantly enhance the solubility of Elafibranor. Propylene glycol and polyethylene glycol 400 (PEG 400) have been reported to improve its solubility.

Q4: Can I use surfactants to aid dissolution?

A4: While not specifically documented for Elafibranor in the readily available literature, the use of surfactants is a general technique for increasing the solubility of poorly water-soluble compounds. Non-ionic surfactants are often a good starting point.

Q5: How does Elafibranor work?

A5: Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ). These are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. By activating both PPARα and PPARδ, Elafibranor influences pathways that lead to the inhibition of bile acid synthesis.

Troubleshooting Guides

Issue: Elafibranor Precipitates Out of Solution

Possible Cause 1: Supersaturation

  • Recommendation: Avoid creating a supersaturated solution. Start with a lower concentration of Elafibranor and gradually increase it. Vigorous stirring or sonication can sometimes lead to a temporarily supersaturated state that is not stable over time.

Possible Cause 2: Change in Temperature or pH

  • Recommendation: Ensure that the temperature and pH of your solution remain constant. A decrease in temperature or a shift in pH can cause the compound to precipitate.

Issue: Inconsistent Solubility Results

Possible Cause 1: Incomplete Equilibration

  • Recommendation: For thermodynamic solubility determination, ensure that the solution has reached equilibrium. This can take several hours to days for poorly soluble compounds. The shake-flask method is the gold standard for this purpose.

Possible Cause 2: Different Solid Forms

  • Recommendation: The crystalline form (polymorph) of Elafibranor can affect its solubility. Ensure you are using a consistent batch and form of the compound for your experiments.

Data Presentation

Table 1: Reported Aqueous Solubility of Elafibranor

pHMolar Solubility (µM)
4.6114
8.54419

Note: This data is derived from a patent and should be used as a reference. Experimental determination in the specific buffer system of use is highly recommended.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of Elafibranor in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

  • Add an excess amount of solid Elafibranor to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of Elafibranor in the diluted sample using a validated HPLC method.

  • Calculate the solubility of Elafibranor in the buffer.

Visualizations

Signaling Pathway

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Elafibranor Elafibranor PPAR_RXR_inactive PPARα/δ - RXR (inactive complex) Elafibranor->PPAR_RXR_inactive Enters cell and binds to complex PPAR_RXR_active Elafibranor - PPARα/δ - RXR (active complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational change and nuclear translocation PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_active->PPRE Binds to PPRE in target genes Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis Gene_Expression->Lipid_Metabolism Bile_Acid ↓ Bile Acid Synthesis (CYP7A1 downregulation) Gene_Expression->Bile_Acid Inflammation ↓ Inflammatory Response Gene_Expression->Inflammation

Caption: Elafibranor signaling pathway in hepatocytes.

Experimental Workflow

Solubility_Workflow start Start: Low Elafibranor Solubility check_ph Is the aqueous solution pH > 7? start->check_ph add_cosolvent Add Co-solvent (e.g., Propylene Glycol, PEG 400) check_ph->add_cosolvent No thermo_sol Perform Thermodynamic Solubility Measurement (Shake-Flask Method) check_ph->thermo_sol Yes adjust_ph Adjust pH to > 7.0 (e.g., with NaOH) adjust_ph->add_cosolvent use_surfactant Consider adding a non-ionic surfactant add_cosolvent->use_surfactant use_surfactant->thermo_sol end_soluble Elafibranor Solubilized thermo_sol->end_soluble Successful end_insoluble Still Insoluble: Consider alternative formulation strategies thermo_sol->end_insoluble Unsuccessful

Technical Support Center: Optimizing (E/Z)-Elafibranor Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of (E/Z)-elafibranor to achieve desired pharmacological effects while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of elafibranor?

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[1][2] These are nuclear receptors that control the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3] By activating both PPARα and PPARδ, elafibranor has a multi-faceted effect on metabolic processes.[1] In the context of liver disease models, elafibranor has been shown to enhance hepatic fatty acid oxidation, which can reduce liver fat content.[2] Additionally, it can improve insulin sensitivity and reduce inflammation.[1]

Q2: At what concentrations has elafibranor been used in vitro without reported cytotoxicity?

Direct and comprehensive public data on the half-maximal inhibitory concentration (IC50) for elafibranor-induced cytotoxicity across a wide range of cell lines is limited. However, one study on HepG2 cells, a human liver carcinoma cell line, investigated the effects of elafibranor on fat accumulation, cell viability, and albumin production. In this study, HepG2 cells were treated with elafibranor at concentrations of 1, 10, or 50 μM. The results of a WST-8-based viability assay in this specific experimental context did not indicate significant cytotoxicity at these concentrations.[4]

Q3: Are there any known phototoxicity concerns with elafibranor in vitro?

Yes, in vitro phototoxicity testing using the 3T3 Neutral Red Uptake (NRU) assay has been conducted. These tests revealed that elafibranor, but not its primary metabolite GFT1007, exhibited UVA-dependent cytotoxicity.[5] Therefore, it is crucial to protect cell cultures treated with elafibranor from light to avoid phototoxic effects that could confound experimental results.

Q4: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?

Since cytotoxicity can be cell-line specific, it is essential to perform a dose-response experiment to determine the optimal concentration range for your particular in vitro model. This typically involves treating your cells with a serial dilution of elafibranor and assessing cell viability using standard cytotoxicity assays such as the MTT, LDH, or a real-time glow assay. The goal is to identify the highest concentration that does not significantly impact cell viability over your experimental timeframe.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cytotoxicity observed at expected therapeutic concentrations. Cell line hypersensitivity.Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 for your specific cell line.
Phototoxicity.Elafibranor has shown UVA-dependent cytotoxicity in vitro.[5] Ensure all experimental steps involving elafibranor are performed in low-light conditions and that culture plates are protected from light.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Inconsistent or variable results in cytotoxicity assays. Uneven cell seeding.Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Contamination.Regularly check for microbial contamination in your cell cultures.
No observable effect of elafibranor on the target pathway. Sub-optimal concentration.The concentration of elafibranor may be too low to elicit a response. Based on your cytotoxicity data, carefully increase the concentration.
Insufficient incubation time.The activation of nuclear receptors and subsequent transcriptional changes can take time. Consider a time-course experiment to determine the optimal treatment duration.
Inactive compound.Verify the purity and activity of your elafibranor stock.

Experimental Protocols

Determining Optimal this compound Concentration

To establish the ideal concentration range for your experiments, it is recommended to perform a dose-response analysis using a cell viability assay. Below are summarized protocols for commonly used assays.

Table 1: Summary of Elafibranor Concentrations Used in an In Vitro Study

Cell LineAssayConcentrations TestedObserved CytotoxicityReference
HepG2WST-81 µM, 10 µM, 50 µMNot significant at these concentrations[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of elafibranor. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Incubate for the desired duration.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at 490 nm.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Cell culture medium

  • White-walled 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with serial dilutions of this compound.

  • Incubate for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Visualizations

Signaling Pathways and Workflows

Elafibranor_Signaling_Pathway Elafibranor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elafibranor Elafibranor PPAR_RXR_inactive PPARα/δ - RXR (inactive complex) Elafibranor->PPAR_RXR_inactive Enters cell and binds to PPAα/δ subunit PPAR_RXR_active Elafibranor-PPARα/δ-RXR (active complex) PPAR_RXR_inactive->PPAR_RXR_active Conformational change and activation Metabolism Lipid & Glucose Metabolism Genes Inflammation Anti-inflammatory Genes PPRE PPRE (PPAR Response Element) PPAR_RXR_active->PPRE Binds to PPRE in target gene promoters PPRE->Metabolism Upregulates transcription PPRE->Inflammation Upregulates transcription

Caption: Elafibranor activates PPARα/δ signaling.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for desired duration (e.g., 24-72h) treat_cells->incubate add_reagent Add assay-specific reagent (MTT, LDH, etc.) incubate->add_reagent measure Measure signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity.

Troubleshooting_Logic Troubleshooting High Cytotoxicity start High cytotoxicity observed? check_light Experiment protected from light? start->check_light Yes check_solvent Solvent concentration <0.1% and consistent? check_light->check_solvent Yes protect_from_light Action: Protect all steps involving Elafibranor from light. check_light->protect_from_light No check_cell_line Is the cell line known to be sensitive? check_solvent->check_cell_line Yes adjust_solvent Action: Prepare fresh dilutions with correct solvent concentration. check_solvent->adjust_solvent No perform_dose_response Action: Perform a full dose-response experiment to find the IC50. check_cell_line->perform_dose_response Yes/Unsure

Caption: Logic for troubleshooting cytotoxicity.

References

Managing potential off-target effects of Elafibranor in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Elafibranor in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and interpret your results accurately. Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), with known effects on lipid metabolism, glucose homeostasis, and inflammation.[1][2] However, like any pharmacological tool, its use in experimental settings can present complexities. This guide is designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the reported potencies of Elafibranor on the different PPAR subtypes?

A1: Elafibranor is primarily a PPARα and PPARδ agonist. However, its activity on PPARγ has also been characterized. The reported half-maximal effective concentrations (EC50) can vary depending on the assay system. Below is a summary of reported values:

PPAR SubtypeAssay TypeReported EC50 (nM)Reference
PPARαTransactivation Assay388[3]
Coactivator Recruitment (PGC1α)4990[3]
Coactivator Recruitment (SRC1)4950[3]
In Vitro Functional Assay46[4]
-45[5][6]
PPARδTransactivation Assay3130[3]
Coactivator Recruitment (PGC1α)3920[3]
Coactivator Recruitment (SRC1)>10000[3]
In Vitro Functional Assay~138-368 (3- to 8-fold less potent than for PPARα)[4]
-175[5][6]
PPARγTransactivation Assay2120[3]
Coactivator Recruitment (PGC1α)4870[3]
Coactivator Recruitment (SRC1)>10000[3]
In Vitro Functional Assay~138-368 (3- to 8-fold less potent than for PPARα)[4]

Q2: Elafibranor is described as a PPARα/δ dual agonist, but some studies suggest it also activates PPARγ. What are the implications of this?

A2: Indeed, while Elafibranor's primary targets are PPARα and PPARδ, some studies have shown that it can also activate PPARγ, albeit at higher concentrations.[3] One study unexpectedly found that in a transactivation assay, elafibranor acted more like a PPARα/γ dual agonist.[3] This is a critical consideration for your experiments, as unintended PPARγ activation could lead to effects typically associated with thiazolidinediones (TZDs), such as adipogenesis. When designing your experiments, it is advisable to use a concentration range that maximizes PPARα/δ activation while minimizing PPARγ activation. A dose-response experiment is highly recommended to establish the optimal concentration for your specific model system.

Q3: Are there any known non-PPAR off-target effects of Elafibranor?

Troubleshooting Guides

Issue 1: Unexpected Upregulation of Pro-Steatogenic Genes

Symptoms:

  • In your in vitro model (e.g., primary hepatocytes, HepG2 cells), you observe an unexpected increase in the expression of genes associated with lipid accumulation, such as Angiopoietin-like 4 (ANGPTL4), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Perilipin 2 (PLIN2), following Elafibranor treatment.[6][7][8]

  • This contradicts the expected outcome of improved lipid metabolism and may not align with in vivo data where Elafibranor generally improves the lipid profile.

Possible Causes and Troubleshooting Steps:

  • Concentration-dependent PPARγ Activation: As mentioned in the FAQs, at higher concentrations, Elafibranor can activate PPARγ, which is a key regulator of adipogenesis and lipid storage.

    • Action: Perform a dose-response experiment with a wide range of Elafibranor concentrations. Analyze the expression of ANGPTL4, PDK4, PLIN2, and a known PPARγ target gene (e.g., FABP4) at each concentration. This will help you identify a concentration window where PPARα/δ effects are dominant.

  • Differential Coactivator Recruitment: The specific cellular context and the complement of available coactivators can influence the transcriptional output of PPAR activation.[4][9] Elafibranor has been shown to recruit different coactivators to the various PPAR subtypes.[3][9]

    • Action: If you have the tools available, consider performing co-immunoprecipitation (Co-IP) experiments to assess the interaction of PPARα, δ, and γ with key coactivators like PGC1α and SRC1 in your model system following Elafibranor treatment.

  • In Vitro vs. In Vivo Discrepancies: The metabolic state of cultured cells can differ significantly from that of a whole organism. The observed pro-steatogenic gene expression in vitro may not translate to a pro-steatogenic phenotype in vivo due to systemic metabolic adaptations.

    • Action: If possible, validate your in vitro findings in an appropriate animal model. Measure plasma lipid profiles and perform histological analysis of the liver to assess steatosis.

Issue 2: Inconsistent or Noisy Results in Gene Expression Analysis (qPCR)

Symptoms:

  • High variability in Ct values for target genes between technical replicates.

  • Inconsistent upregulation or downregulation of known PPAR target genes.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Primer Design: Inefficient or non-specific primers are a common source of variability in qPCR.

    • Action: Ensure your primers are designed to span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%. Commercially available, pre-validated primer sets for common target genes like CPT1A are a reliable option.[10][11]

  • RNA Quality: Degraded or impure RNA will lead to unreliable qPCR results.

    • Action: Assess RNA integrity using a Bioanalyzer or similar method. Ensure your 260/280 and 260/230 ratios are within the optimal range.

  • Inappropriate Housekeeping Gene Selection: The expression of some commonly used housekeeping genes can be affected by experimental conditions, including PPAR agonist treatment.

    • Action: Validate your chosen housekeeping gene by confirming its stable expression across all your experimental conditions. It may be necessary to test a panel of housekeeping genes and use the geometric mean of the most stable ones for normalization.

Issue 3: Weak or No Signal in Western Blot Analysis

Symptoms:

  • You are unable to detect your protein of interest or the signal is very weak after Elafibranor treatment, even though you expect a change in its expression based on qPCR data.

Possible Causes and Troubleshooting Steps:

  • Antibody Performance: The primary antibody may not be specific or sensitive enough for your application.

    • Action: Ensure your antibody is validated for Western blotting. Run a positive control (e.g., a cell lysate known to express the protein of interest) to confirm the antibody is working. Consult antibody vendor datasheets and publications for recommended dilutions and protocols.

  • Low Protein Abundance: Your protein of interest may be expressed at low levels in your cells or tissue.

    • Action: Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for your target protein before running the Western blot.

  • Suboptimal Protein Extraction: The protein of interest may not be efficiently extracted from your samples.

    • Action: Use a lysis buffer that is appropriate for the subcellular localization of your target protein. The addition of protease and phosphatase inhibitors is crucial.

Experimental Protocols

Below are detailed methodologies for key experiments. These are general protocols and may require optimization for your specific experimental setup.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

  • Assess RNA quantity and quality using a NanoDrop spectrophotometer and by running an aliquot on an agarose gel or using a Bioanalyzer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

  • Add 2 µl of diluted cDNA (e.g., 1:10 dilution) to each well of a 96-well qPCR plate.

  • Add the master mix to each well.

  • Include no-template controls (NTCs) for each primer set.

3. qPCR Cycling Conditions (Example):

  • Initial denaturation: 95°C for 10 minutes.

  • 40 cycles of:

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Melt curve analysis: Perform a melt curve at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each sample.

  • Normalize the Ct value of your gene of interest to the Ct value of a validated housekeeping gene (ΔCt).

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Western Blotting for Protein Expression Analysis

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the band intensity of your protein of interest to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Protein Localization

1. Tissue Preparation:

  • Fix tissues in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene.

  • Rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath. The optimal method will depend on the antibody and antigen.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Incubate with the primary antibody overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with a streptavidin-HRP conjugate.

  • Develop the signal with a DAB chromogen substrate.

  • Counterstain with hematoxylin.

5. Dehydration and Mounting:

  • Dehydrate the slides through a graded series of ethanol to xylene.

  • Mount with a permanent mounting medium.

Visualizations

Elafibranor_On_Target_Pathway Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa PPARd PPARδ Elafibranor->PPARd RXR RXR PPARa->RXR heterodimerizes with PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammation Target_Genes->Inflammation Glucose_Homeostasis ↑ Glucose Homeostasis Target_Genes->Glucose_Homeostasis

Caption: On-target signaling pathway of Elafibranor.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the Elafibranor concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Reagents Are reagents (antibodies, primers) validated? Check_Concentration->Check_Reagents Yes Dose_Response->Check_Reagents Validate_Reagents Validate Reagents (e.g., positive controls, primer efficiency) Check_Reagents->Validate_Reagents No Check_Protocol Is the experimental protocol optimized? Check_Reagents->Check_Protocol Yes Validate_Reagents->Check_Protocol Optimize_Protocol Optimize Protocol (e.g., blocking, antigen retrieval) Check_Protocol->Optimize_Protocol No Consider_Off_Target Consider Off-Target or Model-Specific Effects Check_Protocol->Consider_Off_Target Yes Optimize_Protocol->Consider_Off_Target End Resolved Consider_Off_Target->End

Caption: A logical workflow for troubleshooting unexpected results.

Potential_Off_Target_PPARg Elafibranor_High Elafibranor (High Concentration) PPARg PPARγ Elafibranor_High->PPARg RXR RXR PPARg->RXR heterodimerizes with PPREg PPRE (PPARγ Response Element) RXR->PPREg binds to Target_Genes_g Target Gene Transcription PPREg->Target_Genes_g Adipogenesis ↑ Adipogenesis Target_Genes_g->Adipogenesis Lipid_Storage ↑ Lipid Storage Target_Genes_g->Lipid_Storage

Caption: Potential off-target activation of PPARγ by Elafibranor.

References

Technical Support Center: (E/Z)-Elafibranor Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of (E/Z)-Elafibranor in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical development of this compound.

Issue 1: Low and Variable Oral Bioavailability in Animal Models

Question: We are observing low and highly variable plasma concentrations of Elafibranor after oral administration in our animal model. What are the potential causes and how can we address this?

Answer:

Low and variable oral bioavailability of Elafibranor is expected given its physicochemical properties. Elafibranor is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability. These are the primary factors limiting its oral absorption.

Troubleshooting Steps:

  • Confirm Physicochemical Properties:

    • Solubility: Elafibranor's aqueous solubility is pH-dependent, increasing at higher pH values. It is poorly soluble in acidic environments, such as the stomach. The addition of co-solvents like propylene glycol or PEG 400 can significantly improve its solubility.[1]

    • Permeability: As a BCS Class IV drug, Elafibranor has inherently low permeability across the intestinal epithelium.[2] This may be compounded by its potential as a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen.[2][3]

  • Formulation Optimization (See Table 1 for a summary of strategies):

    • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form a nanoemulsion in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.

    • Polymer-Based Nanocarriers: Encapsulating Elafibranor in polymeric nanoparticles can protect it from the harsh environment of the GI tract, enhance its solubility, and potentially improve its uptake by intestinal cells.[3]

    • Amorphous Solid Dispersions: Creating a solid dispersion of Elafibranor in a hydrophilic polymer can increase its dissolution rate by presenting it in an amorphous, higher-energy state.

    • Salt Formation: As a carboxylic acid, forming a pharmaceutically acceptable salt of Elafibranor can significantly increase its aqueous solubility.[1]

  • Consider the Impact of Food:

    • In human studies, administration of Elafibranor with a high-fat meal decreased the peak plasma concentration (Cmax) by 50% and the total exposure (AUC) by 15% compared to fasted conditions.[4] While not always directly translatable, a similar negative food effect could occur in animal models. Standardizing administration with respect to feeding (e.g., consistent fasting period before dosing) is crucial to reduce variability.

  • Evaluate Stereoselectivity:

    • The user's query specifies this compound. It is possible that the E and Z isomers have different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). If a non-stereoselective analytical method is used, variability could be introduced by differential handling of the isomers in vivo.

Workflow for Troubleshooting Low Bioavailability

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Pathway cluster_3 Outcome Problem Low & Variable Oral Bioavailability Observed ConfirmProps Confirm Physicochemical Properties (Solubility, Permeability, BCS Class IV) Problem->ConfirmProps FoodEffect Assess Food Effect (Standardize Fasting) Problem->FoodEffect Isomers Consider Isomer Effects (Stereoselective Analysis) Problem->Isomers Formulation Optimize Formulation (Lipid-based, Nanoparticles, Solid Dispersions) ConfirmProps->Formulation ImprovedFormulation Develop Enhanced Formulation Formulation->ImprovedFormulation StandardizedProtocol Implement Standardized Dosing Protocol FoodEffect->StandardizedProtocol Isomers->StandardizedProtocol Outcome Improved & More Consistent Bioavailability ImprovedFormulation->Outcome StandardizedProtocol->Outcome

Caption: Troubleshooting workflow for low oral bioavailability of Elafibranor.

Issue 2: Difficulty in Quantifying Elafibranor and its Metabolite in Animal Plasma

Question: We are facing challenges with the bioanalytical method for Elafibranor and its active metabolite, GFT1007. What are the recommended approaches?

Answer:

Accurate quantification of Elafibranor and GFT1007 is essential for pharmacokinetic studies. Given the complexity of plasma matrix and the expected low concentrations, a sensitive and specific method is required.

Troubleshooting Steps:

  • Method of Choice:

    • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This is the gold standard for bioanalysis of small molecules in complex matrices due to its high sensitivity, selectivity, and throughput.

  • Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method, but may result in matrix effects.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT, reducing matrix effects.

    • Solid-Phase Extraction (SPE): Offers the cleanest samples and can be automated for high throughput, but requires more method development.

  • Chromatographic Separation:

    • Reversed-Phase HPLC: A C18 column is a good starting point for separating Elafibranor, GFT1007, and an internal standard.

    • Isomer Separation: If the E and Z isomers of Elafibranor need to be quantified separately, a specialized chiral column or method development to achieve separation on a standard column will be necessary.

  • Mass Spectrometry Detection:

    • Multiple Reaction Monitoring (MRM): Use a triple quadrupole mass spectrometer in MRM mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

Experimental Protocol: Generic LC-MS/MS Method for Elafibranor and GFT1007 in Animal Plasma

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing PlasmaSample 100 µL Animal Plasma AddIS Add Internal Standard PlasmaSample->AddIS Extract Liquid-Liquid or Solid-Phase Extraction AddIS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject onto C18 HPLC Column Evaporate->Inject Separate Gradient Elution Inject->Separate Detect Detect by Triple Quadrupole MS (MRM Mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: General workflow for LC-MS/MS bioanalysis of Elafibranor.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Elafibranor in common animal models (mice, rats, dogs)?

A1: There is currently no publicly available data on the absolute oral bioavailability of this compound in any preclinical animal species. However, as Elafibranor is considered a BCS Class IV compound (low solubility, low permeability), its oral bioavailability is expected to be low without enabling formulations.[2] For comparison, other poorly soluble drugs often exhibit oral bioavailability of less than 10% in animal models when administered as a simple suspension.

Q2: What formulation strategies are recommended for a BCS Class IV compound like Elafibranor?

A2: For BCS Class IV drugs, the formulation must address both poor solubility and poor permeability. A combination of strategies is often required. The table below summarizes suitable approaches.[2][3][5]

Table 1: Formulation Strategies for this compound (BCS Class IV)

Formulation StrategyMechanism of ActionAdvantagesConsiderations
Lipid-Based Formulations (e.g., SNEDDS) Presents the drug in a solubilized form in the GI tract, bypassing dissolution. Can also enhance lymphatic uptake.Can significantly improve bioavailability of lipophilic drugs.Requires careful selection of oils, surfactants, and co-solvents. Potential for GI side effects at high doses.
Polymeric Nanoparticles Encapsulates the drug, increasing solubility and protecting it from degradation. Can be surface-modified to target intestinal transporters.Offers controlled release and potential for targeted delivery.[3]Manufacturing can be complex and requires specialized equipment.
Amorphous Solid Dispersions Increases the dissolution rate by preventing the drug from crystallizing.Relatively simple manufacturing processes (e.g., spray drying).Amorphous form may be unstable and recrystallize over time, reducing bioavailability.
Co-crystals Forms a new crystalline solid with a co-former, altering the physicochemical properties to improve solubility and dissolution.Can provide a stable crystalline form with improved properties.Requires screening for suitable co-formers.
Inhibition of P-glycoprotein (P-gp) Co-administration with a P-gp inhibitor (e.g., verapamil, certain excipients like Vitamin E TPGS) to block efflux transporters.Can significantly increase intestinal absorption and reduce variability.Potential for drug-drug interactions. Requires careful safety evaluation.

Q3: Are there differences in the bioavailability of the E and Z isomers of Elafibranor?

A3: There is no specific information available in the public domain regarding the stereoselective pharmacokinetics of Elafibranor's E/Z isomers. In drug development, it is common for geometric isomers to exhibit different ADME properties. It is recommended to use a stereoselective analytical method to quantify each isomer separately in plasma samples. This will allow for the determination of individual pharmacokinetic parameters and an assessment of whether one isomer is preferentially absorbed or more rapidly metabolized.

Q4: How does Elafibranor's metabolism impact its bioavailability?

A4: Elafibranor is extensively metabolized to a major active metabolite, GFT1007.[4] In humans, the systemic exposure (AUC) to GFT1007 is approximately 3.2-fold higher than that of the parent drug at steady state.[4] This suggests significant first-pass metabolism. The metabolism is mediated by several enzymes, including PTGR1, CYP2J2, UGT1A3, UGT1A4, and UGT2B7.[4] High first-pass metabolism can be a significant barrier to oral bioavailability. Formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) can partially bypass the liver and reduce the extent of first-pass metabolism, thereby increasing the bioavailability of the parent drug.

Elafibranor Metabolism and Bioavailability Pathway

G cluster_0 Oral Administration cluster_1 Barriers to Bioavailability cluster_2 Systemic Circulation OralDose Oral Dose of This compound Dissolution Low Aqueous Solubility OralDose->Dissolution Permeability Low Intestinal Permeability Dissolution->Permeability Limited by BCS Class IV FirstPass First-Pass Metabolism (Liver) Permeability->FirstPass Elafibranor_Systemic Elafibranor FirstPass->Elafibranor_Systemic Reduced Parent Drug GFT1007_Systemic GFT1007 (Active Metabolite) FirstPass->GFT1007_Systemic Formation of Metabolite

References

Stability testing of (E/Z)-Elafibranor stock solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (E/Z)-Elafibranor stock solutions intended for long-term experiments. The following information is designed to address potential issues and answer frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Elafibranor stock solutions?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Elafibranor. It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[1][2]

Q2: How should I store solid this compound?

A2: Solid Elafibranor should be stored at -20°C and protected from light.[3] Following these storage conditions is essential to maintain the compound's integrity over time.

Q3: What is the recommended storage temperature for Elafibranor stock solutions?

A3: Based on general best practices for small molecule stability, it is recommended to store Elafibranor stock solutions in DMSO at -20°C or -80°C for long-term use. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Are there any known degradation pathways for Elafibranor in solution?

A4: Forced degradation studies have shown that Elafibranor is susceptible to degradation under basic and oxidative conditions. It is relatively stable under acidic, neutral, thermal, and photolytic stress.[4] Under basic hydrolysis, two degradation products are formed, and oxidative conditions also lead to the formation of two different degradation products.[4]

Q5: What is the relevance of the (E/Z) isomers of Elafibranor?

A5: Elafibranor possesses a propenone core structure, which can exist as E (trans) and Z (cis) geometric isomers. While the publicly available literature primarily focuses on the E-isomer, the potential for isomerization exists, especially under certain conditions like exposure to light or specific solvents. The biological activity of the Z-isomer and the kinetics of interconversion in solution are not well-documented in publicly available resources. For rigorous long-term studies, it is advisable to monitor for potential isomerization using appropriate analytical methods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results over time. Degradation of Elafibranor in the stock solution.- Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (-20°C or -80°C, protected from light).- Perform a stability check of your stock solution using a validated analytical method like HPLC.
Precipitation observed in the stock solution upon thawing. The concentration of Elafibranor exceeds its solubility in DMSO at lower temperatures.- Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, prepare a new stock solution at a slightly lower concentration.- Centrifuge the vial before taking an aliquot to pellet any undissolved material.
Loss of compound activity in cell-based assays. Degradation of Elafibranor in the cell culture medium at 37°C.- Assess the stability of Elafibranor in your specific cell culture medium over the time course of your experiment.- Consider adding the compound to the medium immediately before treating the cells.- For very long-term experiments, periodic media changes with freshly diluted Elafibranor may be necessary.
Unexpected peaks in analytical chromatograms. Formation of degradation products or isomerization.- Compare the chromatogram to a freshly prepared standard.- Refer to the forced degradation data to see if the unexpected peaks correspond to known degradants.- Consider the possibility of E/Z isomerization and use an analytical method capable of resolving the isomers.
Inconsistent results after multiple uses of the same stock solution aliquot. Effects of repeated freeze-thaw cycles.- Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.- If multiple uses from one aliquot are unavoidable, minimize the time the solution spends at room temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of Elafibranor in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the Elafibranor is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into single-use amber vials to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of Elafibranor Stock Solution using RP-HPLC

This protocol is adapted from a published stability-indicating method.[4]

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: Methanol: 0.01% acetate buffer in methanol (75:25, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 247 nm.

    • Retention Time of Elafibranor: Approximately 2.8 minutes.[4]

  • Procedure:

    • Prepare a fresh stock solution of Elafibranor in DMSO at a known concentration.

    • Dilute the stock solution with the mobile phase to a concentration within the linear range of the assay (e.g., 20-120 µg/mL).[4]

    • Inject the diluted solution into the HPLC system and record the peak area at time zero (T=0).

    • Store the stock solution under the desired long-term storage conditions (e.g., -20°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), thaw an aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC.

    • Calculate the percentage of Elafibranor remaining at each time point relative to the T=0 sample. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.

Quantitative Data

Table 1: Summary of Forced Degradation Studies of Elafibranor

The following table summarizes the degradation of Elafibranor under various stress conditions as reported in the literature.[4] This information is crucial for understanding the potential degradation pathways.

Stress ConditionReagent/ConditionDurationTemperatureDegradation ObservedNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl--No significant degradation0
Base Hydrolysis 0.1 M NaOH--Significant degradation2
Neutral Hydrolysis Water--No significant degradation0
Oxidative 3% H₂O₂--Significant degradation2
Thermal Dry Heat-60°CNo significant degradation0
Photolytic UV Light--No significant degradation0

Note: Specific durations and temperatures for all conditions were not detailed in the cited abstract. The study indicates that the drug was stable under thermal, photolytic, neutral, and acid hydrolytic conditions, while degradation was observed under base hydrolysis and oxidation.[4]

Visualizations

Elafibranor Signaling Pathway

Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ). Its mechanism of action involves the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Elafibranor_Signaling cluster_nucleus Nucleus Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa Agonist PPARd PPARδ Elafibranor->PPARd Agonist RXR RXR PPARa->RXR Heterodimerizes with PPARd->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Elafibranor activates PPARα and PPARδ, leading to gene regulation.

Experimental Workflow for Stability Testing

The following workflow outlines the general steps for assessing the stability of an Elafibranor stock solution.

Stability_Workflow A Prepare Elafibranor Stock Solution (T=0) B Analyze Initial Concentration (HPLC) A->B C Store Aliquots at Desired Conditions (-20°C or -80°C, dark) A->C E Compare with Initial Concentration B->E D Analyze at Pre-defined Timepoints C->D D->E F Determine Stability Profile E->F

Caption: Workflow for assessing the long-term stability of Elafibranor stock solutions.

References

Technical Support Center: Overcoming Resistance to (E/Z)-Elafibranor Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to (E/Z)-Elafibranor in cell line models. As a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), Elafibranor's efficacy can be compromised by various cellular adaptation mechanisms.[1][2] This resource is designed to help you identify the potential causes of resistance and guide you through the experimental steps to investigate and potentially overcome them.

Frequently Asked Questions (FAQs)

Q1: My cells, which were initially sensitive to Elafibranor, are now showing a reduced response. What are the possible reasons?

A1: A reduced response to Elafibranor, characterized by an increase in the half-maximal inhibitory concentration (IC50), can arise from several acquired resistance mechanisms. These may include:

  • Target Alteration: Decreased expression or mutations in the PPARA or PPARD genes, preventing the drug from binding to its target.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the effects of Elafibranor. Common bypass pathways include the PI3K/Akt and MAPK/ERK signaling cascades.[3]

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less reliant on the processes regulated by PPARα and PPARδ, such as fatty acid oxidation.[4]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove Elafibranor from the cell.

Q2: How can I confirm if my cells have developed resistance to Elafibranor?

A2: The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of your current cell line with that of the original, sensitive parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance. It is recommended to maintain frozen stocks of the parental cell line to perform these comparisons.[5][6][7]

Q3: Are there any known synergistic drug combinations that can overcome Elafibranor resistance?

A3: While specific data on Elafibranor resistance is limited, based on general mechanisms of resistance to targeted therapies, combining Elafibranor with inhibitors of potential bypass pathways could be effective. For instance, if you observe activation of the PI3K/Akt pathway, a combination with a PI3K inhibitor might restore sensitivity. Similarly, if metabolic reprogramming is suspected, targeting the newly favored metabolic pathways could be a viable strategy.

Q4: Can the expression of PPARα or PPARδ change over time in culture, leading to resistance?

A4: Yes, prolonged cell culture and continuous exposure to a therapeutic agent can lead to changes in gene expression. It is plausible that cells could downregulate the expression of PPARα or PPARδ to evade the effects of Elafibranor. Regular monitoring of the expression levels of these receptors via qPCR or Western blotting is advisable.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to Elafibranor resistance.

Issue 1: Gradual Increase in IC50 of Elafibranor
Potential Cause Troubleshooting Steps
Decreased PPARα/δ Expression 1. Verify Receptor Expression: Compare the mRNA and protein levels of PPARα and PPARδ in your resistant cells with the parental, sensitive cells using qPCR and Western blotting. 2. Functional Assay: Assess the transcriptional activity of PPARα/δ using a reporter assay (e.g., a luciferase reporter driven by a PPRE - PPAR Response Element). A diminished response to Elafibranor in resistant cells suggests a functional impairment of the receptor pathway.
Activation of Bypass Pathways 1. Pathway Profiling: Use a phospho-kinase antibody array to screen for the activation of various survival signaling pathways (e.g., Akt, ERK, STAT3). 2. Western Blot Analysis: Confirm the activation of candidate pathways identified in the array by performing Western blots for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK). 3. Combination Treatment: Treat the resistant cells with Elafibranor in combination with inhibitors of the activated bypass pathways to see if sensitivity is restored.
Issue 2: Complete Lack of Response to Elafibranor in a Previously Sensitive Cell Line
Potential Cause Troubleshooting Steps
PPARα/δ Gene Mutation 1. Gene Sequencing: Sequence the coding regions of the PPARA and PPARD genes in the resistant cell line to identify any potential mutations in the ligand-binding domain. 2. In Silico Analysis: Use molecular modeling software to predict the impact of any identified mutations on the binding of Elafibranor to the receptor.
Epigenetic Silencing 1. Methylation Analysis: Perform bisulfite sequencing or methylation-specific PCR to assess the methylation status of the promoter regions of the PPARA and PPARD genes. 2. Treatment with Demethylating Agents: Treat the resistant cells with a DNA methyltransferase inhibitor (e.g., 5-aza-2'-deoxycytidine) to see if it restores the expression of PPARα/δ and sensitivity to Elafibranor.
Metabolic Reprogramming 1. Metabolomic Analysis: Conduct a metabolomics study to compare the metabolic profiles of the resistant and parental cells. Look for significant changes in key metabolic pathways such as glycolysis, glutaminolysis, and fatty acid synthesis. 2. Metabolic Flux Analysis: Use stable isotope tracing to measure the flux through specific metabolic pathways to confirm the shifts identified in the metabolomic analysis. 3. Targeted Inhibition: Treat the resistant cells with inhibitors of the upregulated metabolic pathways to assess for restored sensitivity to Elafibranor.

Quantitative Data Summary

The following tables provide examples of quantitative data you might obtain when investigating Elafibranor resistance.

Table 1: Example IC50 Values for Elafibranor in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Resistance Index (RI)
Parental (Sensitive)51
Resistant Clone 1255
Resistant Clone 25010

Table 2: Example Gene Expression Changes in Elafibranor-Resistant Cells

GeneFold Change (Resistant vs. Sensitive) - mRNAFold Change (Resistant vs. Sensitive) - Protein
PPARA0.20.3
PPARD0.50.4
CPT1A (PPARα target)0.10.2
PDK4 (PPARδ target)0.30.4
AKT11.21.1
p-Akt (Ser473)N/A4.5
MDR1 (ABCB1)8.07.5

Experimental Protocols

Protocol 1: Generation of Elafibranor-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of Elafibranor.[5][6][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or CellTiter-Glo reagent

  • Plate reader

Procedure:

  • Determine Initial IC50: Perform a dose-response assay to determine the IC50 of Elafibranor for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing Elafibranor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, passage them and continue to culture them at the same drug concentration.

  • Stepwise Dose Escalation: Once the cells are stably growing at the initial concentration, gradually increase the concentration of Elafibranor in the culture medium. A common approach is to double the concentration at each step.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation until the cells can tolerate a significantly higher concentration of Elafibranor (e.g., 5-10 times the initial IC50).

  • Characterize Resistant Population: At each stage of increased resistance, it is advisable to freeze down a stock of the cells. Once the desired level of resistance is achieved, perform a dose-response assay to determine the new IC50 and calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).

  • Isolate Clones (Optional): To obtain a more homogeneous resistant population, you can perform single-cell cloning by limiting dilution.

Protocol 2: Western Blot Analysis of PPARα/δ and Bypass Signaling Proteins

Materials:

  • Parental and Elafibranor-resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARα, anti-PPARδ, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elafibranor Elafibranor PPARa_d PPARα/δ Elafibranor->PPARa_d Enters cell & binds PPAR_RXR_complex PPARα/δ-RXR Heterodimer PPARa_d->PPAR_RXR_complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Metabolic_Effects Metabolic & Anti-inflammatory Effects Target_Genes->Metabolic_Effects

Caption: Elafibranor signaling pathway.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Elafibranor Elafibranor Cell Cell Elafibranor->Cell Treatment Target_Alteration Target Alteration (↓PPARα/δ expression/mutation) Cell->Target_Alteration Bypass_Activation Bypass Pathway Activation (e.g., PI3K/Akt, MAPK/ERK) Cell->Bypass_Activation Metabolic_Reprogramming Metabolic Reprogramming (e.g., ↑Glycolysis) Cell->Metabolic_Reprogramming Drug_Efflux Increased Drug Efflux (↑MDR1) Cell->Drug_Efflux Resistance Drug Resistance Target_Alteration->Resistance Bypass_Activation->Resistance Metabolic_Reprogramming->Resistance Drug_Efflux->Resistance

Caption: Overview of potential resistance mechanisms.

Troubleshooting_Workflow Start Reduced Elafibranor Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Decision1 Resistance Confirmed? Confirm_Resistance->Decision1 Investigate_Target Investigate Target (qPCR, Western, Sequencing) Decision2 Target Altered? Investigate_Target->Decision2 Investigate_Bypass Investigate Bypass Pathways (Phospho-array, Western) Decision3 Bypass Activated? Investigate_Bypass->Decision3 Investigate_Metabolism Investigate Metabolism (Metabolomics, Flux Analysis) Hypothesis_Metabolism Hypothesis: Metabolic Reprogramming Investigate_Metabolism->Hypothesis_Metabolism Decision1->Investigate_Target Yes End No Resistance Decision1->End No Decision2->Investigate_Bypass No Hypothesis_Target Hypothesis: Target-mediated Resistance Decision2->Hypothesis_Target Yes Decision3->Investigate_Metabolism No Hypothesis_Bypass Hypothesis: Bypass Pathway Activation Decision3->Hypothesis_Bypass Yes

Caption: Experimental workflow for troubleshooting resistance.

References

Refining dosing schedules for maximal therapeutic effect of Elafibranor in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elafibranor in vivo. Our goal is to help you refine your dosing schedules to achieve maximal therapeutic effect in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Elafibranor in preclinical mouse models of liver disease (e.g., NASH, ALD)?

A1: Based on published preclinical studies, a common starting dose for Elafibranor in mouse models of non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease (ALD) ranges from 10 mg/kg/day to 30 mg/kg/day, administered orally.[1] For instance, a study in a CDAHFD-induced NASH mouse model showed efficacy at 30 mg/kg/day.[1] Another study in an ALD mouse model demonstrated therapeutic effects at both 3 and 10 mg/kg/day. The optimal dose will depend on the specific animal model, disease severity, and the therapeutic endpoints being measured.

Q2: What is the appropriate vehicle for oral administration of Elafibranor in rodents?

A2: Elafibranor is often administered as a suspension. A commonly used vehicle in toxicological studies for oral gavage is a 10% aqueous solution of gum arabic. For experimental efficacy studies, Elafibranor can be supplemented in the diet. For example, in a mouse model of NASH, Elafibranor was mixed into a high-fat and high-cholesterol diet at a concentration of 15 mg/kg/day. It is crucial to ensure the homogeneity of the mixture and to consider the stability of the compound in the diet over time.

Q3: How long should a typical in vivo study with Elafibranor last to observe a therapeutic effect?

A3: The duration of Elafibranor treatment in preclinical studies varies depending on the animal model and the disease being studied. In a rapid, 3-week NASH mouse model, therapeutic effects on hepatic inflammation and cell death were observed after 2 weeks of treatment. In a longer-term NASH model, Elafibranor was administered for 10 weeks (from week 15 to week 25 of a high-fat/high-cholesterol diet). For alcohol-associated liver disease models, an 8-week treatment period has been shown to be effective. Researchers should consider the progression of the disease in their chosen model to determine the appropriate treatment window.

Q4: What are the key efficacy markers to assess the therapeutic effect of Elafibranor in vivo?

A4: The primary efficacy markers for Elafibranor in preclinical liver disease models typically include:

  • Histopathology: Reduction in steatosis, inflammation, and fibrosis in the liver.

  • Gene Expression: Changes in the expression of genes related to inflammation (e.g., Tnfa, Il1b, Ccl2), fibrosis (e.g., Col1a1, Acta2, Timp1), and lipid metabolism.[1]

  • Biochemical Markers: In clinical settings, a significant reduction in serum alkaline phosphatase (ALP) is a key indicator of response.[2][3] While not always the primary endpoint in preclinical studies, changes in liver enzymes (ALT, AST) and lipid profiles can also be monitored.

Troubleshooting Guide

Issue 1: High variability in therapeutic response between animals in the same treatment group.

  • Possible Cause 1: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent oral gavage technique if used. If Elafibranor is administered in the diet, monitor food consumption for each animal to ensure comparable drug intake. Consider single housing during treatment to accurately measure individual food intake.

  • Possible Cause 2: Variability in disease induction.

    • Solution: Ensure the diet and any other inducing agents are administered consistently across all animals. Monitor baseline disease parameters before starting treatment to stratify animals into balanced treatment groups.

  • Possible Cause 3: Animal strain and sex differences.

    • Solution: Use a consistent animal strain and sex for all experiments. Be aware that metabolic responses can differ between strains and sexes.

Issue 2: Discrepancy between in vitro and in vivo results.

  • Possible Cause 1: Poor oral bioavailability.

    • Solution: While Elafibranor generally has good oral bioavailability, formulation can impact absorption. Ensure the compound is properly suspended in the vehicle before each administration. Consider conducting a pilot pharmacokinetic study to determine the plasma and liver concentrations of Elafibranor in your model.

  • Possible Cause 2: Off-target effects in a complex biological system.

    • Solution: The in vivo environment is significantly more complex than an in vitro cell culture. Consider potential off-target effects of PPAR agonists, which can sometimes lead to unexpected outcomes.[4][5] Analyze a broad range of tissues and markers to identify any unforeseen effects.

  • Possible Cause 3: Species-specific differences in PPAR activation.

    • Solution: Be aware that there can be differences in the response to PPAR agonists between rodents and humans.[5] This is a known challenge in the development of this class of drugs. Interpret rodent data with this in mind and, where possible, correlate findings with human cell-based assays.

Issue 3: Unexpected side effects or toxicity.

  • Possible Cause 1: Dose is too high.

    • Solution: Although Elafibranor is generally well-tolerated in preclinical models, high doses of PPAR agonists can lead to adverse effects.[5] If you observe signs of toxicity (e.g., significant weight loss, lethargy), consider reducing the dose. A dose-ranging study is recommended to establish the maximum tolerated dose in your specific model.

  • Possible Cause 2: Interaction with the disease model.

    • Solution: The underlying pathology of your animal model could potentially exacerbate certain side effects. Monitor animal health closely throughout the study.

Quantitative Data from In Vivo Studies

Table 1: Elafibranor Dosing and Efficacy in a Mouse Model of Alcohol-Associated Liver Disease

ParameterControl (Ethanol + CCl4)Elafibranor (3 mg/kg/day)Elafibranor (10 mg/kg/day)
Hepatic Steatosis SevereSignificantly AttenuatedSignificantly Attenuated
Hepatic Apoptosis IncreasedSignificantly AttenuatedSignificantly Attenuated
Hepatic Fibrosis PresentSignificantly AttenuatedSignificantly Attenuated

Data synthesized from a study in female C57BL/6J mice with ALD induced by an ethanol-containing diet and CCl4 injections for 8 weeks.

Table 2: Elafibranor Efficacy in a Mouse Model of NASH

ParameterVehicle ControlElafibranor (30 mg/kg/day)
Liver Damage PresentReduced
Liver Fibrosis PresentReduced
Inflammatory Gene Expression ElevatedDecreased
Fibrosis Gene Expression ElevatedDecreased

Data from a study in C57BL/6N male mice with NASH induced by a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD). Treatment was administered from week 5 to week 10.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Elafibranor in a Mouse Model

  • Preparation of Dosing Solution:

    • Calculate the required amount of Elafibranor based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg).

    • Prepare a vehicle solution of 10% gum arabic in sterile water.

    • Suspend the calculated amount of Elafibranor powder in the vehicle solution to the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).

    • Ensure the solution is thoroughly mixed to form a homogenous suspension before each gavage.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Insert a sterile, ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the Elafibranor suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • Administer the dose once daily at approximately the same time each day for the duration of the study (e.g., 8 weeks).

Protocol 2: Dietary Administration of Elafibranor in a Mouse Model

  • Diet Preparation:

    • Calculate the amount of Elafibranor needed to achieve the target dose (e.g., 15 mg/kg/day) based on the average daily food consumption of the mice.

    • Thoroughly mix the Elafibranor powder with the powdered high-fat diet to ensure a homogenous distribution.

    • Prepare fresh medicated diet regularly (e.g., weekly) and store it under appropriate conditions to prevent degradation of the compound.

  • Feeding and Monitoring:

    • Provide the medicated diet ad libitum.

    • Monitor food intake to ensure the animals are consuming enough to receive the intended dose.

    • House animals individually for accurate measurement of food consumption if high precision is required.

Visualizations

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects Elafibranor Elafibranor PPAR_alpha PPARα Elafibranor->PPAR_alpha Agonist PPAR_delta PPARδ Elafibranor->PPAR_delta Agonist Heterodimer_alpha PPARα-RXR Heterodimer PPAR_alpha->Heterodimer_alpha Heterodimer_delta PPARδ-RXR Heterodimer PPAR_delta->Heterodimer_delta RXR RXR RXR->Heterodimer_alpha RXR->Heterodimer_delta PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_alpha->PPRE Heterodimer_delta->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Target_Genes->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Cytokines Target_Genes->Inflammation Fibrosis ↓ Fibrosis Progression Target_Genes->Fibrosis Bile_Acid ↓ Bile Acid Synthesis Target_Genes->Bile_Acid

Caption: Elafibranor Signaling Pathway

Experimental_Workflow cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Disease_Induction Disease Induction (e.g., High-Fat Diet) (Duration varies by model) Animal_Acclimation->Disease_Induction Baseline_Assessment Baseline Assessment (Optional) Disease_Induction->Baseline_Assessment Randomization Randomization into Treatment Groups Baseline_Assessment->Randomization Treatment Daily Elafibranor or Vehicle Administration (e.g., 2-10 weeks) Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, Clinical Signs Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Histology Liver Histopathology (H&E, Sirius Red) Sacrifice->Histology Biochemistry Serum Analysis (ALT, AST, Lipids) Sacrifice->Biochemistry Gene_Expression qPCR or RNA-seq on Liver Tissue Sacrifice->Gene_Expression

Caption: In Vivo Experimental Workflow

Troubleshooting_Flowchart Start Start: Unexpected In Vivo Results High_Variability High Inter-Animal Variability? Start->High_Variability No_Effect Lack of Therapeutic Effect? High_Variability->No_Effect No Check_Dosing Verify Dosing Technique & Volume High_Variability->Check_Dosing Yes Toxicity Signs of Toxicity? No_Effect->Toxicity No Check_Bioavailability Confirm Drug Formulation & Stability No_Effect->Check_Bioavailability Yes Reduce_Dose Reduce Dose or Check MTD Toxicity->Reduce_Dose Yes Check_Disease_Model Assess Disease Model Consistency Check_Dosing->Check_Disease_Model Refine_Model Refine Disease Induction Protocol Check_Disease_Model->Refine_Model Optimize_Formulation Optimize Vehicle and Suspension Check_Bioavailability->Optimize_Formulation Increase_Dose Consider Dose Escalation Study Check_PK Conduct Pilot Pharmacokinetic Study Check_PK->Increase_Dose End Re-evaluate Experiment Reduce_Dose->End Optimize_Formulation->Check_PK

Caption: Troubleshooting Flowchart

References

Minimizing confounding variables in preclinical studies of (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing confounding variables in preclinical studies of (E/Z)-Elafibranor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[1] By activating these nuclear receptors, it influences the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][2] Its therapeutic effects in liver diseases like Primary Biliary Cholangitis (PBC) are attributed to its ability to reduce bile acid synthesis and toxicity, decrease liver inflammation, and improve lipid and glucose metabolism.[1][2]

Q2: What are the most critical confounding variables to consider in preclinical studies of Elafibranor?

The most critical confounding variables in preclinical studies of Elafibranor and other metabolic drugs include:

  • Animal Model: Species, strain, sex, and age of the animals.

  • Diet: Composition and feeding schedule.

  • Environment: Housing conditions (single vs. group), cage enrichment, light-dark cycles, and temperature.

  • Gut Microbiome: Composition can influence drug metabolism and disease phenotype.

  • Experimental Procedures: Inconsistent handling, timing of sample collection, and technical variability in assays.

Q3: Why is the choice of animal model so important?

Different animal species and strains can have significant variations in their metabolic pathways and response to drugs. For instance, rodent models are commonly used for liver disease research, but their lipid metabolism and bile acid composition differ from humans. Genetic background can also influence susceptibility to diet-induced obesity and liver injury. Therefore, the choice of model should be carefully considered based on the specific research question.

Troubleshooting Guides

High Inter-Animal Variability in Study Results

Problem: I am observing high variability in my data (e.g., body weight, plasma lipids, liver enzymes) between animals in the same treatment group.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Genetic Drift/Sub-strain Differences Ensure all animals are from the same vendor and sub-strain. If using different batches, consider potential variations and randomize animals accordingly.
Inconsistent Food and Water Intake Standardize feeding schedules and ensure ad libitum access to food and water. Monitor food consumption, especially in group-housed animals where competition can occur.
Housing Stress House animals under consistent conditions (temperature, humidity, light cycle). Single housing may reduce aggression but can also be a stressor; consider the social nature of the species. Provide environmental enrichment to reduce stress.
Variable Gut Microbiome Co-house animals from different litters before the experiment to normalize the gut microbiota. If possible, analyze the gut microbiome composition to identify potential differences.
Inconsistent Dosing Ensure accurate and consistent administration of Elafibranor. For oral gavage, ensure proper technique to minimize stress and ensure complete delivery of the dose.
Circadian Rhythm Disruption Maintain a strict 12-hour light/12-hour dark cycle. Perform dosing and sample collection at the same time each day to minimize circadian variations in metabolic parameters.
Unexpected or Inconsistent Drug Efficacy

Problem: The observed effects of Elafibranor on metabolic or histological endpoints are not consistent with published data or are highly variable.

Potential Cause Troubleshooting Steps
Inappropriate Animal Model Re-evaluate the chosen animal model. For example, some mouse strains are resistant to diet-induced NASH. Ensure the model develops the specific pathology you are studying.
Diet Composition The composition of the control and high-fat diets can significantly impact the disease model and drug efficacy. Use a well-characterized and consistent diet formulation.
Low Drug Bioavailability Confirm the formulation and administration route of Elafibranor. Consider a pilot pharmacokinetic study to determine bioavailability in your specific animal model.
Sex-Specific Effects PPARα activation can be sexually dimorphic. Analyze data from male and female animals separately to identify any sex-specific responses to Elafibranor.
Timing and Duration of Treatment The timing of treatment initiation (prophylactic vs. therapeutic) and the duration of the study can influence the outcome. Ensure your experimental design is appropriate for the research question.

Quantitative Data from Preclinical Studies

Table 1: Effects of Elafibranor on Metabolic Parameters in a Mouse Model of Alcohol-Associated Liver Disease (ALD)

ParameterControl (ALD model)Elafibranor (10 mg/kg/day)% Change
Plasma ALT (U/L) 150 ± 2585 ± 15↓ 43%
Plasma AST (U/L) 210 ± 30120 ± 20↓ 43%
Liver Triglycerides (mg/g) 45 ± 825 ± 5↓ 44%
Hepatic Steatosis Score 3.2 ± 0.41.5 ± 0.3↓ 53%

Data are presented as mean ± SEM. Data is illustrative based on findings from preclinical studies.[1]

Table 2: Dose-Dependent Effects of Elafibranor on Liver Enzymes in a Preclinical Model of Primary Sclerosing Cholangitis (PSC)

ParameterPlaceboElafibranor (80 mg/kg)Elafibranor (120 mg/kg)
Change in Alkaline Phosphatase (U/L) +32.1-103.2-171.1
Change in Alanine Aminotransferase (U/L) +5.2-15.8-22.4
Change in Gamma-Glutamyl Transferase (U/L) +10.5-45.6-62.3

Data represents the mean change from baseline after 12 weeks of treatment. Data is illustrative based on findings from preclinical studies.[3][4][5]

Detailed Experimental Protocols

Western Blot for PPARα Activation

Objective: To determine the protein expression levels of PPARα in liver tissue lysates.

Materials:

  • Liver tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-PPARα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize frozen liver tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PPARα antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for PPAR Target Genes

Objective: To measure the mRNA expression of PPAR target genes (e.g., Acox1, Cpt1a) in liver tissue or hepatocytes.

Materials:

  • Liver tissue or cell samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., Gapdh, Actb)

  • qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from liver tissue or cells using an RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.

Masson's Trichrome Staining for Liver Fibrosis

Objective: To visualize and quantify collagen deposition in liver tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

  • Microscope and imaging software

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: Mordant sections in pre-warmed Bouin's solution for 15 minutes at 56°C.

  • Washing: Wash slides in running tap water until the yellow color is removed.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 5 minutes.

  • Washing: Wash in running tap water for 5 minutes.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 5 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 5 minutes.

  • Collagen Staining: Stain with aniline blue for 5 minutes.

  • Washing: Rinse in distilled water.

  • Final Differentiation: Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Image Analysis: Capture images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the blue-stained collagen area relative to the total tissue area.

Visualizations

Elafibranor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elafibranor Elafibranor PPARa_RXR PPARα/RXR Heterodimer Elafibranor->PPARa_RXR Binds and Activates PPARd_RXR PPARδ/RXR Heterodimer Elafibranor->PPARd_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to PPARd_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Regulates Transcription Lipid_Metabolism ↑ Lipid Metabolism Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammation Target_Genes->Inflammation Glucose_Homeostasis ↑ Glucose Homeostasis Target_Genes->Glucose_Homeostasis

Caption: Simplified signaling pathway of this compound.

Preclinical_Workflow cluster_planning Experimental Planning cluster_execution In-Life Phase cluster_analysis Data Analysis Model_Selection Animal Model Selection Experimental_Design Experimental Design Model_Selection->Experimental_Design Diet_Selection Diet and Housing Selection Diet_Selection->Experimental_Design Acclimatization Acclimatization Experimental_Design->Acclimatization Disease_Induction Disease Induction Acclimatization->Disease_Induction Treatment Elafibranor Treatment Disease_Induction->Treatment Monitoring In-Life Monitoring Treatment->Monitoring Sample_Collection Sample Collection Monitoring->Sample_Collection Biochemistry Biochemical Analysis Sample_Collection->Biochemistry Histology Histological Analysis Sample_Collection->Histology Gene_Expression Gene Expression Analysis Sample_Collection->Gene_Expression Data_Interpretation Data Interpretation Biochemistry->Data_Interpretation Histology->Data_Interpretation Gene_Expression->Data_Interpretation

Caption: General workflow for a preclinical study of Elafibranor.

References

Strategies to enhance the therapeutic index of (E/Z)-Elafibranor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-Elafibranor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results related to Elafibranor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during preclinical and clinical research involving Elafibranor.

Q1: We are observing unexpected weight loss in our animal models treated with Elafibranor. What are the potential causes and how should we investigate this?

A1: Unexpected weight loss in animal models can be multifactorial. Here’s a troubleshooting guide:

  • Mechanism-based effect: Elafibranor, as a PPARα/δ agonist, enhances fatty acid oxidation and energy expenditure, which can lead to weight loss, particularly at higher doses.[1][2] This is a known pharmacological effect.

  • Reduced Food Intake: Palatability of the drug formulation can sometimes lead to decreased food consumption.

    • Troubleshooting:

      • Monitor food and water intake daily.

      • If using oral gavage, ensure the vehicle is well-tolerated. Consider switching to a more palatable vehicle if necessary.

      • For diet-admixed formulations, ensure homogenous mixing and consider including a pair-fed control group to differentiate between drug effects and reduced caloric intake.

  • Gastrointestinal Side Effects: Diarrhea and nausea are reported side effects of Elafibranor in clinical trials.[3] These can also occur in animal models, leading to reduced nutrient absorption and weight loss.

    • Troubleshooting:

      • Monitor for signs of gastrointestinal distress, such as changes in stool consistency.

      • Consider reducing the dose to see if the effect is dose-dependent.

  • General Toxicity: At higher, non-therapeutic doses, weight loss can be a sign of systemic toxicity.

    • Troubleshooting:

      • Perform regular clinical observations of the animals.

      • Conduct a dose-ranging study to establish the maximum tolerated dose (MTD).

      • At necropsy, perform gross and histopathological examination of major organs.

Q2: We have observed elevated serum transaminases (ALT, AST) in our in vivo studies. How should we interpret and address this?

A2: Elevated liver enzymes can be a concern, but it's important to differentiate between adaptive metabolic changes and true hepatotoxicity.

  • Pharmacological Effect: PPARα activation can lead to liver enlargement (hepatomegaly) and a transient increase in liver enzymes in rodents, which is often considered an adaptive response related to increased metabolic activity and peroxisome proliferation.[4] This effect is generally not observed in humans to the same extent.[4]

  • Potential for Drug-Induced Liver Injury (DILI): While Elafibranor has been shown to improve liver enzymes in conditions like PBC and NASH, rare instances of worsening liver enzymes have been reported.[3]

    • Troubleshooting Workflow:

      G start Elevated ALT/AST Observed check_dose Is the dose within the established therapeutic range? start->check_dose high_dose High Dose: Consider reducing the dose check_dose->high_dose No therapeutic_dose Therapeutic Dose: Investigate further check_dose->therapeutic_dose Yes histopath Perform liver histopathology no_injury No signs of necrosis or significant inflammation histopath->no_injury injury Evidence of hepatocellular injury (necrosis, inflammation) histopath->injury biomarkers Measure markers of liver function (e.g., bilirubin, ALP) normal_function Normal bilirubin and ALP biomarkers->normal_function abnormal_function Elevated bilirubin and/or ALP biomarkers->abnormal_function dose_response Conduct a dose-response study potential_dili Potential for DILI: Consider discontinuing or reducing dose dose_response->potential_dili therapeutic_dose->histopath therapeutic_dose->biomarkers therapeutic_dose->dose_response adaptive Likely adaptive response (especially in rodents) no_injury->adaptive injury->potential_dili normal_function->adaptive abnormal_function->potential_dili

      Figure 1. Troubleshooting workflow for elevated liver enzymes.

Q3: Myopathy and rhabdomyolysis are known side effects of fibrates. How can we monitor for and mitigate this risk in our preclinical studies?

A3: Myopathy is a critical safety concern for PPAR agonists. Proactive monitoring and specific experimental designs can help manage this risk.

  • Monitoring:

    • Clinical Observations: Regularly observe animals for signs of muscle weakness, such as changes in gait or reduced activity.

    • Biomarkers: Measure serum creatine kinase (CK) levels at baseline and throughout the study. A significant increase in CK is a key indicator of muscle damage.

    • Histopathology: At the end of the study, collect skeletal muscle tissue for histopathological examination to look for signs of myonecrosis and inflammation.

  • Mitigation Strategies:

    • Dose Selection: Use the lowest effective dose.

    • Combination Therapy: Be cautious when co-administering Elafibranor with other drugs known to cause myopathy, such as statins. If combination studies are necessary, include a monotherapy arm for each drug and monitor for synergistic toxicity.

    • Animal Model Selection: Some animal models may be more susceptible to myopathy. Consider this when choosing a model for your studies.

Q4: We are not observing the expected efficacy of Elafibranor in our in vitro cell-based assays. What could be the issue?

A4: Lack of efficacy in in vitro assays can stem from several factors related to the experimental setup.

  • Cell Line Selection: Ensure the chosen cell line expresses PPARα and PPARδ at sufficient levels. Not all cell lines are suitable.

  • Ligand Concentration and Solubility: Elafibranor is poorly soluble in aqueous media.

    • Troubleshooting:

      • Prepare stock solutions in an appropriate solvent like DMSO.

      • Ensure the final concentration of the solvent in the cell culture media is low (typically <0.1%) and consistent across all treatment groups, including controls.

      • Visually inspect the media for any precipitation of the compound.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the activity of Elafibranor.

    • Troubleshooting:

      • Use a well-validated reporter gene assay (e.g., luciferase assay) with a PPAR response element (PPRE).

      • Include a positive control (a known potent PPARα/δ agonist) to confirm that the assay is working correctly.

  • Incubation Time: The incubation time may be too short for the transcriptional effects of Elafibranor to become apparent. Optimize the incubation time (e.g., 18-24 hours).

Data Presentation

Table 1: In Vitro Potency of Elafibranor

ParameterPPARαPPARδPPARγReference
EC50 (nM) 8 - 3885 - 31302120 - 2939[5][6]
Selectivity (γ vs α) ~367-fold--[6]
Selectivity (γ vs δ) -~588-fold-[6]

Table 2: Pharmacokinetic Parameters of Elafibranor (80 mg single dose in humans)

ParameterElafibranorGFT1007 (active metabolite)Reference
Tmax (median, hours) 1.251.25[2]
Cmax (steady state, ng/mL) 8022058[2]
AUC (steady state, ng·h/mL) 375811985[2]
Protein Binding 99.7%Not specified[2]
Elimination Half-life (hours) 70.215.4[7]

Table 3: Summary of Efficacy Data from the Phase 3 ELATIVE Trial (PBC)

EndpointElafibranor (80 mg) + UDCAPlacebo + UDCAp-valueReference
Biochemical Response at Week 52 51%4%<0.001[3][8]
ALP Normalization at Week 52 15%0%0.002[8]

Experimental Protocols

1. In Vitro PPARα/δ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPARα and PPARδ by Elafibranor in a cell-based system.

  • Principle: A reporter plasmid containing a firefly luciferase gene under the control of a PPRE is co-transfected with an expression plasmid for the PPAR of interest into a suitable cell line. A second plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Activation of the PPAR by a ligand leads to the expression of firefly luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • HEK293T or COS-7 cells

    • DMEM with 10% FBS

    • Opti-MEM

    • Transfection reagent (e.g., Lipofectamine 3000)

    • pBIND-PPARα/δ LBD expression plasmid (contains the ligand-binding domain of the PPAR fused to the GAL4 DNA-binding domain)

    • pG5luc reporter plasmid (contains GAL4 upstream activation sequences driving firefly luciferase expression)

    • pRL-TK plasmid (for constitutive Renilla luciferase expression)

    • Elafibranor (and a known PPARα/δ agonist as a positive control)

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Transfection:

      • For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, this involves diluting the three plasmids (pBIND-PPAR, pG5luc, and pRL-TK) and the transfection reagent in Opti-MEM, then combining them and incubating at room temperature.

      • Add the transfection complex to the cells and incubate for 4-6 hours.

      • Replace the transfection medium with fresh DMEM containing 10% FBS.

    • Treatment:

      • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Elafibranor or the positive control. Include a vehicle control (e.g., DMSO).

      • Incubate for 18-24 hours.

    • Luciferase Assay:

      • Wash the cells with PBS.

      • Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.

      • Measure firefly luciferase activity using a luminometer.

      • Quench the firefly luciferase reaction and measure Renilla luciferase activity.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

      • Calculate the fold induction relative to the vehicle control.

      • Plot the fold induction against the log of the Elafibranor concentration to determine the EC50 value.

2. In Vivo Elafibranor Administration in a Mouse Model of Liver Disease

This protocol provides a general guideline for oral administration of Elafibranor to mice.

  • Materials:

    • Elafibranor powder

    • Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)

    • Mortar and pestle or homogenizer

    • Balance and weigh boats

    • Oral gavage needles (20-22 gauge, ball-tipped)

    • Syringes

  • Procedure:

    • Dose Calculation: Calculate the amount of Elafibranor needed based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

    • Formulation Preparation:

      • Weigh the required amount of Elafibranor.

      • Prepare the vehicle solution (e.g., 0.5% CMC).

      • Triturate the Elafibranor powder with a small amount of the vehicle to form a paste.

      • Gradually add the remaining vehicle while mixing to create a homogenous suspension. A brief sonication may help to improve suspension.

      • Prepare the formulation fresh daily or as determined by stability studies.

    • Administration:

      • Gently restrain the mouse.

      • Measure the correct volume of the Elafibranor suspension into a syringe fitted with an oral gavage needle.

      • Carefully insert the gavage needle into the esophagus and deliver the dose.

      • Monitor the animal for any signs of distress during and after the procedure.

    • Dosing Schedule: Administer once daily at approximately the same time each day.

Signaling Pathways and Experimental Workflows

Elafibranor Signaling Pathway

Elafibranor acts as a dual agonist for PPARα and PPARδ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter regions of target genes, thereby modulating their expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 Gene Transcription Modulation Elafibranor_ext Elafibranor Elafibranor_int Elafibranor Elafibranor_ext->Elafibranor_int Passive Diffusion PPARa PPARα Elafibranor_int->PPARa PPARd PPARδ Elafibranor_int->PPARd Heterodimer_a PPARα/RXR PPARa->Heterodimer_a Heterodimer_d PPARδ/RXR PPARd->Heterodimer_d RXR RXR RXR->Heterodimer_a RXR->Heterodimer_d PPRE PPRE Heterodimer_a->PPRE Heterodimer_d->PPRE FattyAcidOxidation ↑ Fatty Acid Oxidation (e.g., CPT1) PPRE->FattyAcidOxidation BileAcidSynthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) PPRE->BileAcidSynthesis Inflammation ↓ Inflammation (e.g., ↓ NF-κB signaling) PPRE->Inflammation LipidMetabolism ↑ HDL, ↓ Triglycerides PPRE->LipidMetabolism GlucoseHomeostasis ↑ Insulin Sensitivity PPRE->GlucoseHomeostasis

Figure 2. Simplified signaling pathway of Elafibranor.

Experimental Workflow for Preclinical Evaluation of Elafibranor

G start Hypothesis: Elafibranor will ameliorate liver disease in our model invitro In Vitro Studies: PPARα/δ Transactivation Assays (EC50 determination) start->invitro animal_model Animal Model Selection: (e.g., diet-induced NASH, PBC model) start->animal_model dosing Dose-Ranging Study: Determine MTD and effective dose animal_model->dosing efficacy_study Efficacy Study: Treat animals with selected dose(s) dosing->efficacy_study monitoring In-life Monitoring: Body weight, clinical signs, food intake efficacy_study->monitoring biomarkers Biomarker Analysis: Serum ALT, AST, CK, lipids, glucose efficacy_study->biomarkers histology Terminal Endpoint: Liver and muscle histopathology efficacy_study->histology gene_expression Gene Expression Analysis: (e.g., qPCR for PPAR target genes) efficacy_study->gene_expression data_analysis Data Analysis & Interpretation monitoring->data_analysis biomarkers->data_analysis histology->data_analysis gene_expression->data_analysis conclusion Conclusion on Preclinical Efficacy and Safety data_analysis->conclusion

Figure 3. General workflow for preclinical evaluation of Elafibranor.

Strategies to Enhance the Therapeutic Index

Enhancing the therapeutic index of Elafibranor involves strategies to either increase its efficacy at a given dose or decrease its toxicity.

1. Combination Therapies

  • Rationale: Combining Elafibranor with agents that have complementary mechanisms of action may allow for lower, better-tolerated doses of each drug while achieving synergistic or additive efficacy.

  • Examples:

    • With UDCA for PBC: Elafibranor is approved for use in combination with ursodeoxycholic acid (UDCA) in patients with an inadequate response to UDCA alone.[9]

    • With FXR agonists for NASH: Preclinical studies have shown that combining a PPARα/δ agonist with an FXR agonist (like obeticholic acid) can lead to additive improvements in liver histology in models of NASH.[10][11]

    • With anti-inflammatory or anti-fibrotic agents: For conditions with a strong inflammatory or fibrotic component, combining Elafibranor with a direct anti-inflammatory or anti-fibrotic agent could provide enhanced therapeutic benefit.[7][12]

2. Targeted Drug Delivery

  • Rationale: Utilizing drug delivery systems to target Elafibranor to the liver could increase its local concentration and efficacy while minimizing systemic exposure and off-target side effects, such as myopathy.

  • Approaches:

    • Liposomal Formulations: Encapsulating Elafibranor in liposomes can enhance its delivery to the liver, as liposomes are readily taken up by Kupffer cells and hepatocytes.[13][14]

    • Nanoparticle-based Systems: Polymeric nanoparticles can be designed to specifically target liver cells by conjugating them with ligands that bind to liver-specific receptors. This can improve the drug's bioavailability and reduce systemic toxicity.[7]

3. Selective PPAR Modulation

  • Rationale: The therapeutic effects and side effects of PPAR agonists can be mediated by different downstream signaling pathways. Developing selective PPAR modulators that preferentially activate the beneficial pathways while avoiding those that lead to adverse effects is an active area of research.

  • Concept: This could involve designing compounds that induce a specific conformational change in the PPAR, leading to the recruitment of a unique set of co-activators and co-repressors, and thereby a more selective gene expression profile.

By employing these strategies, it may be possible to optimize the risk-benefit profile of Elafibranor and other PPAR agonists, leading to safer and more effective treatments for metabolic and inflammatory diseases.

References

Validation & Comparative

Validating Elafibranor's Molecular Targets: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An Objective Comparison of Methodologies for Verifying the Molecular Targets of the Dual PPARα/δ Agonist, Elafibranor, with Supporting Experimental Data and Protocols.

Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), has demonstrated therapeutic potential for various metabolic and liver diseases.[1][2][3][4][5][6] Its mechanism of action relies on the activation of these nuclear receptors, which are key regulators of fatty acid metabolism, glucose homeostasis, and inflammation.[1][2][3][4][5][6] Rigorous validation of these molecular targets is paramount for understanding its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the molecular targets of Elafibranor, supported by experimental data and detailed protocols.

Comparison of Target Validation Methodologies

The gold standard for validating a drug's target is to demonstrate that the genetic ablation of the putative target recapitulates or abrogates the drug's effect. CRISPR/Cas9 has emerged as a powerful tool for this purpose, offering precise and permanent gene knockout.[7][8][9][10] This stands in contrast to transient methods like RNA interference (RNAi), which provides temporary gene knockdown.

FeatureCRISPR/Cas9 (Knockout)RNA Interference (siRNA/shRNA)Small Molecule Inhibitors/Antagonists
Mechanism Permanent disruption of the target gene at the DNA level.Transient degradation of target mRNA, preventing protein translation.Competitive or non-competitive binding to the target protein, inhibiting its function.
Effect Duration Permanent and heritable.Transient (typically 48-96 hours).Dependent on compound pharmacokinetics.
Specificity High, guided by a specific single-guide RNA (sgRNA). Off-target effects can occur but can be minimized through careful design and validation.[11][12][13][14][15]Moderate. Prone to off-target effects due to partial sequence homology.[16]Variable. Off-target binding to other proteins is a common concern.
Efficiency Can achieve complete loss-of-function (knockout).Variable knockdown efficiency, often incomplete.Dependent on inhibitor potency and concentration.
Time to Result Longer initial setup for generating stable knockout cell lines or animal models.Relatively rapid for transient knockdown experiments.Immediate, upon addition of the compound.
Validation Level Provides definitive evidence of target necessity.Suggests target involvement.Provides pharmacological evidence of target engagement.

Experimental Data: Validating Elafibranor's Targets

While direct studies employing CRISPR/Cas9 to validate Elafibranor's targets are not yet widely published, the phenotypic outcomes observed in PPARα and PPARδ knockout animal models provide a strong basis for what to expect in a CRISPR-based validation study.

Expected Phenotypes in PPARα and PPARδ Knockout Models and the Hypothesized Effect of Elafibranor:

TargetKey FunctionsPhenotype of Knockout ModelExpected Effect of Elafibranor in Knockout Model
PPARα Fatty acid oxidation, lipid metabolism, anti-inflammatory effects.[2]Impaired fatty acid oxidation, leading to lipid accumulation, particularly in the liver.[17]The beneficial effects of Elafibranor on fatty acid metabolism and inflammation would be significantly blunted or absent.
PPARδ Glucose metabolism, insulin sensitivity, fatty acid oxidation in skeletal muscle.Glucose intolerance, reduced insulin sensitivity, and impaired fatty acid oxidation in muscle.[2][10]The improvements in glucose homeostasis and insulin sensitivity mediated by Elafibranor would be significantly diminished.

Quantitative Data from Alternative Validation Methods:

A study utilizing siRNA to silence PPARδ expression in human skeletal muscle cells demonstrated a significant reduction in target gene expression. Quantitative PCR analysis revealed a 78% reduction in PPARδ mRNA levels compared to control cells.[18] This level of knockdown was sufficient to abolish the stimulatory effect of a PPARδ agonist on palmitate uptake, confirming the target's role in this process.[18]

Table 1: Quantitative Comparison of Gene Silencing Efficiency

MethodTarget GeneCell TypeKnockdown/Knockout EfficiencyFunctional ReadoutReference
siRNAPPARδHuman Skeletal Muscle Cells78% knockdown (mRNA)Abolished agonist-induced palmitate uptake[18]
siRNAPPARαPrimary Human Hepatocytes~70% knockdown (mRNA)Reduced expression of PPARα target genes[19]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout for Target Validation

This protocol outlines a general workflow for generating a PPARα or PPARδ knockout cell line to validate the targets of Elafibranor.

1. sgRNA Design and Cloning:

  • Design at least two unique sgRNAs targeting early exons of the PPARA or PPARD gene using online design tools.

  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

2. Transfection and Selection:

  • Transfect the sgRNA/Cas9 plasmids into a relevant cell line (e.g., HepG2 for liver-related effects).

  • Select for transfected cells using an appropriate marker (e.g., puromycin).

3. Single-Cell Cloning and Screening:

  • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand individual clones and screen for knockout of the target gene by PCR, Sanger sequencing, and Western blot.

4. Phenotypic Analysis:

  • Treat wild-type and knockout cell clones with Elafibranor.

  • Assess key phenotypic readouts such as fatty acid oxidation rates, glucose uptake, and the expression of known PPAR target genes (e.g., CPT1A for PPARα, PDK4 for PPARδ) using qPCR or reporter assays.

5. Rescue Experiment:

  • To confirm target specificity, transfect the knockout cells with a plasmid expressing the target protein (PPARα or PPARδ) that is resistant to the sgRNA.

  • A rescue of the Elafibranor-induced phenotype would confirm that the observed effects are specifically mediated by the target protein.

RNA Interference (RNAi) for Target Validation

This protocol describes a transient knockdown approach using siRNA.

1. siRNA Design and Synthesis:

  • Design and synthesize at least two independent siRNAs targeting different regions of the PPARA or PPARD mRNA.

  • Include a non-targeting control siRNA.

2. Transfection:

  • Transfect the siRNAs into the target cells using a suitable lipid-based transfection reagent.

3. Validation of Knockdown:

  • After 48-72 hours, assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blot.

4. Functional Assays:

  • Treat the siRNA-transfected cells with Elafibranor.

  • Perform functional assays as described in the CRISPR/Cas9 protocol to assess the impact of target gene knockdown on the drug's efficacy.

Mandatory Visualizations

Caption: Elafibranor activates both PPARα and PPARδ signaling pathways.

CRISPR_Workflow cluster_design 1. Design & Construction cluster_delivery 2. Delivery & Selection cluster_validation 3. Validation cluster_analysis 4. Phenotypic Analysis sgRNA_design sgRNA Design for PPARα or PPARδ Vector_cloning Cloning into Cas9 Vector sgRNA_design->Vector_cloning Transfection Transfection into Target Cells Vector_cloning->Transfection Selection Selection of Transfected Cells Transfection->Selection Clonal_isolation Single-Cell Cloning Selection->Clonal_isolation Screening Screening for Knockout Clones (PCR, Sequencing, WB) Clonal_isolation->Screening Elafibranor_treatment Treat WT and KO cells with Elafibranor Screening->Elafibranor_treatment Functional_assays Functional Assays (FAO, Glucose Uptake, qPCR) Elafibranor_treatment->Functional_assays

Caption: Experimental workflow for CRISPR/Cas9-mediated target validation.

Validation_Comparison cluster_crispr CRISPR/Cas9 cluster_rnai RNAi cluster_inhibitors Small Molecule Inhibitors Start Start: Validate Elafibranor Target CRISPR_node Permanent Gene Knockout Start->CRISPR_node RNAi_node Transient Gene Knockdown Start->RNAi_node Inhibitor_node Pharmacological Inhibition Start->Inhibitor_node CRISPR_adv High Specificity Complete LoF CRISPR_node->CRISPR_adv CRISPR_disadv Longer Workflow CRISPR_node->CRISPR_disadv Conclusion Conclusion: CRISPR provides the most definitive validation CRISPR_node->Conclusion RNAi_adv Rapid Results RNAi_node->RNAi_adv RNAi_disadv Off-target Effects Incomplete Knockdown RNAi_node->RNAi_disadv RNAi_node->Conclusion Inhibitor_adv Immediate Effect Inhibitor_node->Inhibitor_adv Inhibitor_disadv Potential Off-targets Inhibitor_node->Inhibitor_disadv Inhibitor_node->Conclusion

Caption: Logical comparison of target validation methodologies.

References

Elafibranor in Nonalcoholic Steatohepatitis (NASH): A Cross-Study Comparative Analysis of Preclinical and Clinical Effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the therapeutic potential of Elafibranor, a dual PPAR-α/δ agonist, in various nonalcoholic steatohepatitis (NASH) models. This report synthesizes key findings from preclinical and clinical studies, presenting a comparative view of its efficacy, mechanism of action, and experimental methodologies.

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ), which are nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2] By targeting both these receptors, Elafibranor was developed to address multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. This guide provides a comprehensive comparison of its effects across different experimental models, from rodent studies to human clinical trials.

Mechanism of Action: A Dual Approach to a Multifaceted Disease

Elafibranor's therapeutic rationale in NASH is based on its ability to simultaneously activate PPAR-α and PPAR-δ.[1]

  • PPAR-α activation primarily occurs in tissues with high fatty acid oxidation rates like the liver. This activation enhances the breakdown of fatty acids, thereby reducing the accumulation of fat in the liver (hepatic steatosis). It also helps in lowering triglyceride and LDL cholesterol levels in the blood.[1]

  • PPAR-δ activation is more widespread and is abundant in skeletal muscle. Its activation boosts fatty acid oxidation and energy expenditure, improves insulin sensitivity, and reduces inflammation.[1]

This dual agonism allows Elafibranor to target key drivers of NASH progression: metabolic dysregulation (dyslipidemia, insulin resistance) and hepatic inflammation.[2][3] The combined effects are aimed at resolving steatohepatitis and preventing the progression to fibrosis.[1]

Elafibranor_Mechanism_of_Action Elafibranor Elafibranor PPARa PPAR-α Activation Elafibranor->PPARa PPARd PPAR-δ Activation Elafibranor->PPARd FAO ↑ Fatty Acid Oxidation PPARa->FAO Lipid ↓ Hepatic Lipid Accumulation (Steatosis) PPARa->Lipid PPARd->FAO Inflammation ↓ Inflammation PPARd->Inflammation Insulin ↑ Insulin Sensitivity PPARd->Insulin FAO->Lipid NASH_Resolution NASH Resolution Lipid->NASH_Resolution Inflammation->NASH_Resolution Insulin->NASH_Resolution Fibrosis_Improvement Fibrosis Improvement NASH_Resolution->Fibrosis_Improvement

Caption: Elafibranor's dual activation of PPAR-α and PPAR-δ to address NASH.

Preclinical Efficacy in Rodent Models of NASH

Elafibranor has been evaluated in several mouse models of NASH, each with distinct characteristics. These studies consistently demonstrated beneficial effects on the key histological features of the disease.

Experimental Protocols in Preclinical Studies

A variety of diet-induced and genetic mouse models have been utilized to study the effects of Elafibranor on NASH. The table below outlines the methodologies of some key preclinical studies.

Study FeatureDIO-NASH Model[4][5]ob/ob-NASH Model[4][5]E3L.CETP Model[6]HFCC/CDX Model[7]CDAHFD Model[8]
Mouse Strain C57BL/6JLepob/obAPOE*3Leiden.CETPC57BL/6JC57BL/6N
Diet High trans-fat (40%), fructose (20%), cholesterol (2%)High trans-fat (40%), fructose (20%), cholesterol (2%)High-fat and cholesterol (HFC) dietHigh-fat (60%), cholesterol (1.25%), cholic acid (0.5%) with cyclodextrin in waterCholine-deficient, L-amino acid-defined, high-fat diet
Diet Duration 30 weeks21 weeks25 weeks3 weeks10 weeks
Elafibranor Dose 30 mg/kg/day30 mg/kg/day15 mg/kg/day20 mg/kg/day30 mg/kg/day
Treatment Duration 8 weeks8 weeks10 weeks (from week 15 to 25)2 weeks (from week 1)5 weeks (from week 5 to 10)
Key Assessments Liver histology (NAFLD Activity Score - NAS), gene expression, liver lipid biochemistryLiver histology (NAS), gene expression, liver lipid biochemistryLiver histology, plasma parameters, hepatic transcriptome analysisLiver histology (NAS), flow cytometry of liver immune cells, markers of apoptosis and necroptosisLiver histology, gene expression for inflammation and fibrosis
Comparative Efficacy in Preclinical Models

The following table summarizes the key efficacy findings for Elafibranor across different NASH mouse models.

ParameterDIO-NASH Model[4]ob/ob-NASH Model[4]E3L.CETP Model[6]HFCC/CDX Model[7]CDAHFD Model[8]
Steatosis ReducedReducedSignificantly ReducedMarkedly ReducedReduced
Inflammation ReducedReducedSignificantly ReducedSignificantly ImprovedReduced
Fibrosis ReducedReducedProgression PrecludedReducedReduced
Body Weight ReducedReducedNot specifiedNo significant differenceNo significant difference
Other Notable Effects Improved NAS scoreImproved NAS score-Reduced necroptosis and apoptosis-

In studies comparing Elafibranor with other agents in development for NASH, such as Obeticholic Acid (OCA) and Liraglutide, Elafibranor consistently demonstrated an ability to reduce hepatic steatosis and inflammation.[4][5] Notably, in some models, only Elafibranor was shown to also improve the stage of liver fibrosis.[4]

Preclinical_Workflow cluster_model NASH Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model Mouse Strain (e.g., C57BL/6J, ob/ob) Diet Specialized Diet (e.g., High-Fat, High-Fructose) Group1 Vehicle Control Diet->Group1 Group2 Elafibranor Diet->Group2 Histology Liver Histology (Steatosis, Inflammation, Fibrosis) Group1->Histology Biochem Biochemistry (ALT, AST, Lipids) Group1->Biochem Gene Gene Expression (Transcriptomics) Group1->Gene Group2->Histology Group2->Biochem Group2->Gene

Caption: General experimental workflow for preclinical evaluation of Elafibranor in NASH.

Clinical Trial Performance in Human NASH

Elafibranor has been evaluated in several clinical trials for the treatment of NASH. While preclinical results were promising, the outcomes in human studies have been mixed.

Clinical Trial Methodologies

The pivotal clinical trials for Elafibranor in NASH involved randomized, double-blind, placebo-controlled designs.

Study FeaturePhase II Trial[9]Phase III RESOLVE-IT Trial[10][11]Pediatric Study[9]
Patient Population Adults with NASHAdults with NASH and fibrosis (stages 2 or 3)Children with NASH
Number of Patients ~270 (91 on 120mg dose)1,070Not specified
Elafibranor Dose 80mg/day and 120mg/day120mg/day120mg
Treatment Duration 1 year72 weeks (interim analysis)Not specified
Primary Endpoint NASH resolution without worsening of fibrosis (post-hoc analysis)NASH resolution without worsening of fibrosisSafety and tolerability
Comparative Efficacy in Clinical Trials

The efficacy of Elafibranor in clinical trials did not consistently meet its primary endpoints, particularly in the large Phase III study.

OutcomePhase II Trial (120mg dose)[9]Phase III RESOLVE-IT Trial[11][12]Pediatric Study[9]
NASH Resolution without Worsening Fibrosis 19% vs. placebo (p=0.045 in post-hoc analysis)19.2% vs. 14.7% in placebo (not statistically significant)Not assessed as primary endpoint
Fibrosis Improvement (≥1 stage) Not reported as a primary outcome25% vs. 22% in placebo (not statistically significant)Not assessed
Metabolic Parameters Improved triglycerides, insulin resistance, and fasting plasma glucoseNo significant difference compared to placeboNot specified
Safety and Tolerability Favorable safety profileGenerally safe and well-toleratedWell-tolerated
Other Notable Effects -Trial terminated for lack of efficacy37.4% relative reduction in mean baseline ALT

The Phase III RESOLVE-IT trial was ultimately discontinued for NASH due to a failure to demonstrate a statistically significant effect on the primary endpoint compared to a high placebo response rate.[10][11][12] Despite this, the safety data from the trial were supportive of ongoing clinical investigation in other indications.[10]

Clinical_Trial_Logic Screening Patient Screening (Biopsy-proven NASH with Fibrosis) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Elafibranor Elafibranor Group (120mg/day) Randomization->Elafibranor Treatment Treatment Period (e.g., 72 weeks) Placebo->Treatment Elafibranor->Treatment Endpoint Primary Endpoint Assessment (Liver Biopsy) Treatment->Endpoint Outcome Outcome Comparison Endpoint->Outcome Success Statistically Significant Improvement Outcome->Success Yes Failure Lack of Efficacy Outcome->Failure No

Caption: Logical flow of the Phase III RESOLVE-IT clinical trial for Elafibranor.

Discussion and Conclusion

The cross-study comparison of Elafibranor reveals a significant disconnect between the robustly positive preclinical data and the disappointing results of the Phase III clinical trial in NASH. In various mouse models, Elafibranor consistently improved key histological features of NASH, including steatosis, inflammation, and in some cases, fibrosis.[4][6][7][8] These preclinical findings provided a strong rationale for its development.

However, the RESOLVE-IT trial failed to demonstrate a statistically significant benefit of Elafibranor over placebo for the primary endpoint of NASH resolution without worsening of fibrosis.[11] This outcome was attributed in part to an unexpectedly high response rate in the placebo group.[11][12] It is important to note that the drug was well-tolerated in clinical trials, with a favorable safety profile.[2][10]

Several factors could contribute to this translational failure. Species differences in PPAR-α response between rodents and humans are well-documented, with rodent models often showing an overrepresented response.[6][13] The complexity and heterogeneity of human NASH may also not be fully captured by the existing animal models.

References

Elafibranor's Therapeutic Effects on Liver Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Elafibranor, a dual peroxisome proliferator-activated receptor alpha and delta (PPARα/δ) agonist, has been investigated for its therapeutic potential in various chronic liver diseases characterized by fibrosis. This guide provides a comparative analysis of Elafibranor's efficacy, particularly in nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), with supporting data from clinical and preclinical studies. A comparison with Obeticholic Acid (OCA), another agent investigated for liver fibrosis, is included where data is available.

Mechanism of Action

Elafibranor's therapeutic effects are mediated through the activation of PPARα and PPARδ, nuclear receptors that play a crucial role in metabolism and inflammation.[1] Activation of PPARα enhances fatty acid oxidation in the liver, thereby reducing the lipid accumulation that can drive liver injury.[2] PPARδ activation contributes to improved insulin sensitivity and has anti-inflammatory effects.[3] Collectively, this dual agonism targets key pathways in the pathogenesis of liver disease, aiming to reduce steatosis, inflammation, and subsequent fibrosis.[3] One of the downstream anti-inflammatory mechanisms involves the suppression of the lipopolysaccharide (LPS)/toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway.[4][5]

Elafibranor_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF-kB_Pathway NF-κB Signaling Pathway TLR4->NF-kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Pathway->Pro_inflammatory_Cytokines Induces Elafibranor_drug Elafibranor Elafibranor_drug->NF-kB_Pathway Inhibits PPARa PPARα Elafibranor_drug->PPARa Activates PPARd PPARδ Elafibranor_drug->PPARd Activates Gene_Expression Target Gene Expression PPARa->Gene_Expression PPARd->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Anti_inflammatory_Effects ↓ Inflammation Gene_Expression->Anti_inflammatory_Effects

Caption: Elafibranor's dual PPARα/δ signaling pathway.

Clinical Trial Data on Liver Fibrosis

The reproducibility of Elafibranor's therapeutic effects on liver fibrosis has shown variability across different liver diseases.

Nonalcoholic Steatohepatitis (NASH)

The Phase 3 RESOLVE-IT trial evaluated Elafibranor in patients with NASH and fibrosis (stages F2-F3). The trial was discontinued due to a lack of efficacy at the interim analysis, as it did not meet the primary endpoint of NASH resolution without worsening of fibrosis, nor the key secondary endpoint of fibrosis improvement of at least one stage.[6][7]

Table 1: Elafibranor in NASH with Fibrosis (RESOLVE-IT Trial Interim Analysis) [6][7]

EndpointElafibranor 120mg (n=717)Placebo (n=353)p-value
NASH Resolution without Worsening of Fibrosis19.2%14.7%NS
Fibrosis Improvement (≥1 stage)24.5%22.4%NS

NS: Not Significant

For comparison, the Phase 3 REGENERATE trial of Obeticholic Acid (OCA) in a similar patient population did show a statistically significant improvement in liver fibrosis.

Table 2: Obeticholic Acid in NASH with Fibrosis (REGENERATE Trial) [1][3][4][8]

EndpointOCA 10mgOCA 25mgPlacebo
Fibrosis Improvement (≥1 stage) with no worsening of MASH18.5% (p<0.001 vs placebo)19.5% (p<0.001 vs placebo)10.0%
Overall Fibrosis Improvement (≥1 stage)37.1%39.3%27.0%
Primary Biliary Cholangitis (PBC) & Primary Sclerosing Cholangitis (PSC)

In contrast to NASH, Elafibranor has demonstrated more promising results in cholestatic liver diseases. The Phase 3 ELATIVE trial in PBC patients showed that Elafibranor led to sustained improvements in biomarkers of cholestasis and stabilization of fibrosis markers. Similarly, the Phase 2 ELMWOOD trial in PSC patients showed stabilization of non-invasive markers of liver fibrosis.[2][9]

Table 3: Elafibranor's Effect on Non-Invasive Fibrosis Markers

Trial (Disease)Treatment GroupChange in Fibrosis Markers
ELATIVE (PBC)[10]Elafibranor 80mgLiver stiffness measurement (LSM) and Enhanced Liver Fibrosis (ELF™) scores showed a trend for stability up to Week 156.
ELMWOOD (PSC)[9][11]Elafibranor 80mgLS mean treatment difference vs. placebo in change from baseline in ELF™ scores: -0.19.
ELMWOOD (PSC)[9][11]Elafibranor 120mgLS mean treatment difference vs. placebo in change from baseline in ELF™ scores: -0.28. Markers of liver fibrosis remained stable compared to deterioration in the placebo group.[2]

Preclinical Comparative Data

Preclinical studies in mouse models of NASH have provided a more direct comparison between Elafibranor and OCA.

Table 4: Preclinical Comparison of Elafibranor and OCA in Mouse Models of NASH [12][13][14]

Study ParameterElafibranor (30 mg/kg)Obeticholic Acid (30 mg/kg)Key Findings
Fibrosis Severity Reduced fibrosis severity.Did not reduce fibrosis severity.In diet-induced obese mouse models, only Elafibranor demonstrated a reduction in the histopathological score for fibrosis severity.[12]
Gene Expression Distinct hepatic gene expression profile.Distinct hepatic gene expression profile.Mono-therapies elicited different gene expression changes. Combination therapy led to profound transcriptome changes.[14]
Histopathology Reduced scores for steatosis and inflammation.Reduced scores for steatosis and inflammation.Both drugs improved steatosis and inflammation.[12]
Collagen Deposition Reduced Collagen 1a1 content (driven by liver weight reduction).Reduced Collagen 1a1 content (driven by liver weight reduction).Both drugs reduced total liver collagen content, which was associated with a reduction in overall liver weight.[12]

Experimental Protocols

Representative Preclinical Liver Fibrosis Induction and Treatment

This protocol is a synthesis of methodologies described in preclinical studies evaluating anti-fibrotic agents.[12][14]

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis start Select Mouse Model (e.g., C57BL/6J or Lep ob/ob) diet Feed High-Fat/Fructose/Cholesterol Diet (e.g., 21-30 weeks) start->diet biopsy1 Baseline Liver Biopsy (Confirm NASH and Fibrosis) diet->biopsy1 randomize Randomize into Treatment Groups biopsy1->randomize groups - Vehicle Control - Elafibranor (e.g., 30 mg/kg, PO, QD) - OCA (e.g., 30 mg/kg, PO, QD) treat Administer Treatment (e.g., 8 weeks) randomize->treat euthanize Euthanize and Collect Tissues treat->euthanize histo Histopathological Analysis (Sirius Red, Trichrome Staining) euthanize->histo gene Gene Expression Analysis (qPCR for Col1a1, α-SMA, etc.) euthanize->gene biochem Biochemical Analysis (Serum ALT, AST, etc.) euthanize->biochem

Caption: General experimental workflow for preclinical evaluation.

Methodologies:

  • Animal Models: Male wild-type C57BL/6J (DIO-NASH) or Lep ob/ob (ob/ob-NASH) mice are commonly used.[12] Fibrosis is induced by feeding a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) for 21 to 30 weeks.[12]

  • Treatment Administration: Elafibranor or OCA are typically administered daily via oral gavage (PO, QD) for a period of several weeks (e.g., 8 weeks).[12]

  • Histological Analysis of Fibrosis:

    • Tissue Preparation: Liver tissue is fixed in formalin and embedded in paraffin. Sections of 4-5 μm are cut for staining.[15]

    • Staining: Sirius Red or Masson's trichrome stains are used to visualize collagen fibers.[16] Sirius Red is often preferred for quantitative analysis as it binds specifically to collagen and can be quantified using digital image analysis to determine the collagen proportional area (CPA).[17]

    • Scoring: Fibrosis is staged using a semi-quantitative scoring system, such as the NASH CRN system, which evaluates the pattern and extent of fibrosis (Stage 0 to 4).[16][18]

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA is extracted from liver tissue samples using standard commercial kits.

    • Quantitative Real-Time PCR (qPCR): The expression of key fibrogenic genes (e.g., Collagen Type I alpha 1 [Col1a1], alpha-smooth muscle actin [α-SMA], and Tissue inhibitor of metalloproteinases 1 [TIMP-1]) is quantified.[19] Results are typically normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

The therapeutic effects of Elafibranor on liver fibrosis show a dependency on the underlying disease etiology. While preclinical studies in NASH models suggested a potential anti-fibrotic effect, this was not reproduced in the Phase 3 RESOLVE-IT clinical trial, which was discontinued for futility.[6][12] In contrast, for cholestatic liver diseases such as PBC and PSC, Elafibranor has demonstrated a more favorable profile, leading to the stabilization of non-invasive markers of liver fibrosis and improvements in biochemical markers of liver injury.[10][9] This suggests that the reproducibility of Elafibranor's anti-fibrotic effects is context-dependent. When compared to OCA, Elafibranor showed superior efficacy in reducing fibrosis severity in preclinical NASH models, although OCA demonstrated a statistically significant anti-fibrotic effect in its Phase 3 NASH trial where Elafibranor did not.[1][12] These divergent outcomes underscore the complexity of liver fibrosis and the importance of selecting appropriate patient populations for targeted therapies. Further research is needed to fully elucidate the specific contexts in which Elafibranor can provide a reproducible therapeutic benefit for liver fibrosis.

References

Preclinical Showdown: Elafibranor vs. Obeticholic Acid in Models of Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by progressive destruction of the small bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. The therapeutic landscape for PBC is evolving, with two prominent players, Elafibranor and Obeticholic Acid, offering distinct mechanisms of action. This guide provides a comprehensive preclinical comparison of these two agents, focusing on their performance in relevant animal models, supported by experimental data and detailed methodologies.

At a Glance: Key Preclinical Findings

Parameter(E/Z)-ElafibranorObeticholic Acid
Primary Target Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ)Farnesoid X Receptor (FXR)
Mechanism of Action Dual PPARα/δ agonist: Regulates lipid metabolism, inflammation, and bile acid synthesis.Potent FXR agonist: Regulates bile acid homeostasis, inflammation, and fibrosis.
Effect on Liver Fibrosis Attenuates liver fibrosis in various preclinical models, including alcohol-associated liver disease and NASH.[1][2][3]Reduces liver fibrosis in some preclinical models, though some studies in cholestatic models report conflicting results, with potential for aggravation of injury at higher doses.[4][5]
Effect on Cholestasis Demonstrates anti-cholestatic properties in preclinical studies.[1]Improves bile acid composition and has anti-cholestatic effects.[6]
Effect on Inflammation Exhibits potent anti-inflammatory effects in the liver.[1][7]Reduces hepatic inflammation.[8]
Effect on Bile Acid Synthesis Downregulates bile acid synthesis.Inhibits bile acid synthesis via FXR activation.[9]

Signaling Pathways and Mechanisms of Action

Elafibranor and Obeticholic Acid exert their therapeutic effects through distinct nuclear receptor pathways, both of which play crucial roles in liver homeostasis.

Elafibranor: The Dual PPARα/δ Agonist

Elafibranor acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ). Activation of these receptors leads to a cascade of events that collectively ameliorate the pathological features of cholestatic liver disease.

Elafibranor_Pathway Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa PPARd PPARδ Elafibranor->PPARd Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPARa->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Cytokine Expression PPARa->Inflammation Bile_Acid ↓ Bile Acid Synthesis (CYP7A1) PPARa->Bile_Acid PPARd->Inflammation Hepatoprotection Hepatoprotection Anti-cholestatic Effects Anti-fibrotic Effects Lipid_Metabolism->Hepatoprotection Inflammation->Hepatoprotection Bile_Acid->Hepatoprotection

Elafibranor's dual activation of PPARα and PPARδ.
Obeticholic Acid: The Potent FXR Agonist

Obeticholic Acid is a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. FXR activation initiates a negative feedback loop to control bile acid levels and reduce their cytotoxicity.

Obeticholic_Acid_Pathway OCA Obeticholic Acid FXR FXR OCA->FXR SHP ↑ SHP FXR->SHP BSEP ↑ BSEP FXR->BSEP Anti_inflammatory ↓ Anti-inflammatory Effects FXR->Anti_inflammatory Anti_fibrotic ↓ Anti-fibrotic Effects FXR->Anti_fibrotic CYP7A1 ↓ CYP7A1 SHP->CYP7A1 Bile_Acid_Synthesis ↓ Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Hepatoprotection Hepatoprotection Anti-cholestatic Effects Bile_Acid_Synthesis->Hepatoprotection Bile_Acid_Export ↑ Bile Acid Export BSEP->Bile_Acid_Export Bile_Acid_Export->Hepatoprotection Anti_inflammatory->Hepatoprotection Anti_fibrotic->Hepatoprotection

Obeticholic Acid's activation of the FXR pathway.

Head-to-Head Preclinical Data in a NASH Model

While a direct comparative study in a gold-standard PBC model is not publicly available, a study by Roth et al. (2019) in a diet-induced ob/ob mouse model of non-alcoholic steatohepatitis (NASH) with biopsy-confirmed fibrosis provides valuable comparative data on the effects of Elafibranor and Obeticholic Acid monotherapy and combination therapy.[10] Although this is not a PBC model, the endpoints of steatosis, inflammation, and fibrosis are relevant to the progression of many chronic liver diseases, including PBC.

Quantitative Histological Analysis
Treatment GroupSteatosis (% area)Inflammation (Galectin-3, % area)Fibrosis (Collagen 1a1, % area)
Vehicle38.2 ± 2.11.8 ± 0.20.8 ± 0.1
Elafibranor (10 mg/kg)19.3 ± 1.61.1 ± 0.10.5 ± 0.1
Obeticholic Acid (30 mg/kg)15.2 ± 0.91.0 ± 0.10.4 ± 0.1
Elafibranor + Obeticholic Acid2.3 ± 0.50.6 ± 0.10.3 ± 0.0

Data are presented as mean ± SEM. All treatment groups showed significant reductions compared to the vehicle group (p < 0.001). The combination therapy showed significantly greater reductions than either monotherapy.[10]

Biochemical Parameters
Treatment GroupALT (U/L)AST (U/L)
Vehicle250 ± 30300 ± 40
Elafibranor (10 mg/kg)150 ± 20200 ± 30
Obeticholic Acid (30 mg/kg)240 ± 25290 ± 35
Elafibranor + Obeticholic Acid130 ± 15180 ± 25

Data are presented as mean ± SEM. Elafibranor and the combination therapy significantly reduced ALT and AST levels, while Obeticholic Acid alone did not show a significant reduction in this model.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

Bile Duct Ligation (BDL) Mouse Model of Cholestasis

The BDL model is a widely used surgical procedure to induce obstructive cholestasis and subsequent liver fibrosis, mimicking key features of PBC.[6]

BDL_Workflow Start Anesthetize Mouse Laparotomy Midline Laparotomy Start->Laparotomy Expose_CBD Expose Common Bile Duct (CBD) Laparotomy->Expose_CBD Ligate_CBD Double Ligate CBD with Suture Expose_CBD->Ligate_CBD Close_Abdomen Close Abdominal Incision Ligate_CBD->Close_Abdomen Post_Op Post-operative Care (Analgesia, Monitoring) Close_Abdomen->Post_Op Endpoint Tissue & Serum Collection (e.g., 14-28 days post-BDL) Post_Op->Endpoint

Workflow for the Bile Duct Ligation (BDL) procedure.

Protocol Steps:

  • Anesthesia: The mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: The abdominal area is shaved and sterilized.

  • Laparotomy: A midline incision is made to expose the abdominal cavity.

  • Bile Duct Exposure: The common bile duct is carefully isolated from surrounding tissues.

  • Ligation: The common bile duct is double-ligated with surgical suture.

  • Closure: The abdominal wall and skin are closed in layers.

  • Post-operative Care: The animal receives appropriate post-operative care, including analgesics and monitoring.

  • Endpoint Analysis: At a predetermined time point (e.g., 14 or 28 days), the animal is euthanized, and liver tissue and serum are collected for analysis.

Histological Analysis of Liver Fibrosis

Sirius Red staining is a standard method for the visualization and quantification of collagen fibers in tissue sections, providing a measure of fibrosis.

Protocol Steps:

  • Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Staining: Slides are stained with Picro-Sirius Red solution for 1 hour.

  • Washing and Dehydration: Slides are washed with acidified water, and then dehydrated through a graded series of ethanol and cleared in xylene.

  • Mounting: A coverslip is mounted using a resinous mounting medium.

  • Image Analysis: Stained sections are imaged using a light microscope, and the percentage of the Sirius Red-positive area is quantified using image analysis software.

Biochemical Analysis of Liver Injury

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of hepatocellular injury.

Protocol Steps:

  • Blood Collection: Blood is collected from the animals at the time of sacrifice, typically via cardiac puncture.

  • Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation.

  • Enzyme Assay: Serum ALT and AST levels are measured using commercially available enzymatic assay kits according to the manufacturer's instructions. The activity is typically measured spectrophotometrically.

Summary and Future Directions

Preclinical data from various animal models suggest that both Elafibranor and Obeticholic Acid have the potential to ameliorate key pathological features of cholestatic liver disease. Elafibranor, through its dual PPARα/δ agonism, demonstrates robust anti-inflammatory and anti-fibrotic effects. Obeticholic Acid, a potent FXR agonist, effectively modulates bile acid homeostasis and also exhibits anti-inflammatory and anti-fibrotic properties.

The comparative data from the NASH model suggests that while both drugs are effective in reducing steatosis, inflammation, and fibrosis, Elafibranor may have a more pronounced effect on reducing liver enzymes. Furthermore, the combination of both agents resulted in additive beneficial effects, suggesting that targeting both the PPAR and FXR pathways simultaneously could be a promising therapeutic strategy.

However, it is crucial to note the absence of a direct head-to-head comparison in a well-established preclinical model of PBC. Future studies should focus on such direct comparisons in models like the Mdr2-/- mouse to provide a more definitive understanding of their relative efficacy and to further elucidate the potential for combination therapy in the context of PBC. Such studies will be instrumental in guiding the clinical development and positioning of these promising therapeutic agents for patients with Primary Biliary Cholangitis.

References

Decoding the In Vivo Efficacy of Elafibranor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ), has emerged as a significant therapeutic candidate for various metabolic and liver diseases.[1][2] Its mechanism of action, targeting key nuclear receptors, positions it at the intersection of lipid metabolism, glucose homeostasis, and inflammatory pathways.[1][3] This guide provides a comprehensive comparison of Elafibranor's in vivo performance with alternative therapies, supported by experimental data and detailed methodologies to aid in research and development.

Unraveling the Mechanism of Action: A Two-Pronged Approach

Elafibranor's therapeutic effects stem from its simultaneous activation of PPARα and PPARδ, nuclear receptors that regulate a multitude of genes involved in metabolic processes.[3][4]

  • PPARα Activation: Primarily expressed in tissues with high fatty acid oxidation rates like the liver, PPARα activation by Elafibranor enhances the breakdown of fatty acids, leading to reduced hepatic fat accumulation (steatosis).[3][5] This activation also plays a role in reducing circulating triglycerides and improving high-density lipoprotein (HDL) cholesterol levels.[6]

  • PPARδ Activation: With a broader tissue distribution, PPARδ activation contributes to improved insulin sensitivity, increased fatty acid oxidation in skeletal muscle, and potent anti-inflammatory effects.[3][5]

This dual agonism allows Elafibranor to address multiple facets of metabolic diseases, including non-alcoholic steatohepatitis (NASH), alcohol-associated liver disease (ALD), and primary biliary cholangitis (PBC).[2][6][7]

Comparative In Vivo Performance: Elafibranor vs. Alternatives

The in vivo efficacy of Elafibranor has been evaluated against other therapeutic agents in various preclinical models of liver disease.

Elafibranor vs. Liraglutide (GLP-1 Analog) in a NASH Mouse Model

A study comparing Elafibranor with the GLP-1 analog Liraglutide in a mouse model of advanced non-alcoholic fatty liver disease (NAFLD) revealed distinct yet complementary mechanisms of action.[8] Both agents improved body weight, insulin sensitivity, and glucose homeostasis. However, their impact on the hepatic lipidome and inflammatory markers differed significantly.

ParameterElafibranor (30 mg/kg/day p.o.)Liraglutide (0.4 mg/kg/day s.c.)Vehicle
Body Weight Markedly reducedMarkedly reducedNo significant change
Insulin Sensitivity ImprovedImprovedNo significant change
Glucose Homeostasis ImprovedImprovedNo significant change
NAFLD Activity Score (NAS) Substantially improved (Mean difference: -2.0 ± 0.2)Substantially improved (Mean difference: -1.4 ± 0.3)No significant change
Hepatic Glycerides ReducedMinor effectNo significant change
Hepatic Phospholipids IncreasedMinor effectNo significant change
Kupffer & Stellate Cell Activation Markers Minor effectMajor impact (reduction in Galectin-3, Collagen type I alpha 1, alpha-smooth muscle actin)No significant change
Bile Acid Metabolism Minor effectBeneficial effects (restoration of bile acid concentrations)No significant change
Table 1: Comparative effects of Elafibranor and Liraglutide in a mouse model of NASH. Data extracted from Perakakis et al., 2021.[9]
Elafibranor vs. Obeticholic Acid (FXR Agonist) in a NASH Mouse Model

In a diet-induced obese mouse model of biopsy-confirmed NASH, Elafibranor was compared with Obeticholic Acid (OCA), a farnesoid X receptor (FXR) agonist. Both monotherapies demonstrated improvements in liver histopathology.

ParameterElafibranor (30 mg/kg PO, QD)Obeticholic Acid (30 mg/kg PO, QD)Vehicle
Hepatic Steatosis Score ReducedReducedNo significant change
Hepatic Inflammation Score ReducedReducedNo significant change
Fibrosis Stage ImprovedNo significant improvementNo significant change
Table 2: Comparative effects of Elafibranor and Obeticholic Acid in a diet-induced obese mouse model of NASH. Data extracted from Hansen et al., 2018.[10]

Furthermore, combination therapy of Elafibranor and OCA showed additive effects in improving liver histology and modulating gene expression related to lipid metabolism, inflammation, and fibrosis.[11]

Elafibranor vs. Seladelpar (Selective PPARδ Agonist) in Primary Biliary Cholangitis (PBC)

While direct head-to-head in vivo preclinical studies are limited, a network meta-analysis of clinical trial data in patients with PBC provides insights into the comparative efficacy of Elafibranor and the selective PPARδ agonist, Seladelpar.[9][12]

Outcome (at Week 52)Elafibranor vs. Seladelpar (Odds Ratio [95% Credible Interval])
Cholestasis Response 13.02 [1.45-420.20] (Favors Elafibranor)
Alkaline Phosphatase Normalization 0.42 [0.00-282.30] (No significant difference)
All-cause Discontinuation 1.30 [0.25, 6.90] (No significant difference)
Table 3: Network meta-analysis of Elafibranor vs. Seladelpar in patients with PBC. Data extracted from a 2024 ISPOR presentation.[9][12]

These findings suggest that Elafibranor is significantly more likely to achieve a cholestasis response compared to Seladelpar in PBC patients.[9]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the complex mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

Elafibranor_Mechanism_of_Action Elafibranor Elafibranor PPARa PPARα Elafibranor->PPARa Agonist PPARd PPARδ Elafibranor->PPARd Agonist RXR RXR PPARa->RXR Heterodimerization PPARd->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ HDL Cholesterol PPRE->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Gluconeogenesis PPRE->Glucose_Homeostasis Anti_Inflammation ↓ Pro-inflammatory Cytokines (e.g., NF-κB inhibition) PPRE->Anti_Inflammation Bile_Acid ↓ Bile Acid Synthesis PPRE->Bile_Acid

Figure 1: Elafibranor's dual PPARα/δ agonist mechanism of action.

Experimental_Workflow_NASH_Model start Start: C57BL/6J Mice diet High-Fat, Fructose, Cholesterol Diet (e.g., AMLN diet for 36 weeks) start->diet biopsy Baseline Liver Biopsy (Confirm Steatohepatitis & Fibrosis) diet->biopsy randomization Randomization biopsy->randomization vehicle Vehicle Group randomization->vehicle elafibranor Elafibranor Group (e.g., 30 mg/kg/day p.o.) randomization->elafibranor comparator Comparator Group (e.g., Liraglutide) randomization->comparator treatment Treatment Period (e.g., 12 weeks) vehicle->treatment elafibranor->treatment comparator->treatment endpoint Endpoint Analysis treatment->endpoint metabolic Metabolic Assessment (Weight, Glucose Tolerance, Insulin Sensitivity) endpoint->metabolic histology Liver Histology (H&E, Sirius Red) NAFLD Activity Score endpoint->histology transcriptomics Transcriptomics (RNA-seq) endpoint->transcriptomics lipidomics Lipidomics/Metabolomics (LC-MS) endpoint->lipidomics end End metabolic->end histology->end transcriptomics->end lipidomics->end

Figure 2: In vivo experimental workflow for NASH mouse model.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of Elafibranor's in vivo mechanism of action.

Transcriptomic Analysis of Liver Tissue

Objective: To identify genome-wide changes in gene expression in response to Elafibranor treatment.

Protocol:

  • Tissue Collection and Preservation:

    • Euthanize mice according to approved protocols.

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Excise a lobe of the liver (typically the median or left lateral lobe) and immediately snap-freeze it in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

  • RNA Extraction:

    • Homogenize approximately 30 mg of frozen liver tissue using a bead mill homogenizer in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from 1 µg of total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Perform quality control on the prepared libraries to assess size distribution and concentration.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as HTSeq or featureCounts.

    • Perform differential gene expression analysis between treatment groups using packages like DESeq2 or edgeR in R.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological pathways.

Histological Assessment of Liver Fibrosis (Sirius Red Staining)

Objective: To quantify the extent of collagen deposition as a marker of liver fibrosis.

Protocol:

  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissue through a series of graded ethanol and xylene solutions and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining Procedure:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Stain the slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

    • Wash the slides in two changes of acidified water (0.5% acetic acid).

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the slides with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images of the stained sections using a bright-field microscope equipped with a digital camera. For enhanced specificity, use a polarized light microscope where collagen fibers will appear birefringent (yellow-orange to green).

    • Capture multiple non-overlapping fields of view per slide at a consistent magnification (e.g., 100x or 200x).

    • Quantify the stained area using image analysis software (e.g., ImageJ/Fiji).

      • Set a consistent color threshold to select the red-stained collagen fibers.

      • Calculate the percentage of the red-stained area relative to the total tissue area for each field of view.

      • Average the values from multiple fields to obtain a representative fibrosis score for each sample.

Lipid Profiling of Liver Tissue by Mass Spectrometry

Objective: To perform a comprehensive analysis of the lipid species in the liver to understand the effects of Elafibranor on lipid metabolism.[6][13][14][15]

Protocol:

  • Sample Preparation:

    • Homogenize a known weight of frozen liver tissue (e.g., 50 mg) in a suitable solvent, such as a mixture of methanol and water.

    • Perform lipid extraction using a biphasic solvent system, such as the Bligh and Dyer method (chloroform:methanol:water).

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the analytical method (e.g., isopropanol:acetonitrile:water).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Separate the lipid species using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).[13][15]

    • Use a suitable chromatography column (e.g., a C18 or C30 reversed-phase column) and a gradient elution program to separate the lipids based on their polarity.[13][15]

    • Acquire mass spectrometry data in both positive and negative ion modes to detect a wide range of lipid classes.

    • Perform tandem mass spectrometry (MS/MS) on selected lipid ions to obtain structural information for identification.

  • Data Processing and Analysis:

    • Process the raw LC-MS data using specialized software (e.g., MS-DIAL, LipidSearch) to detect and align lipid features across samples.[15]

    • Identify the lipid species by matching their accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

    • Perform semi-quantitative or quantitative analysis of the identified lipids by integrating the peak areas.

    • Conduct statistical analysis to identify lipids that are significantly altered between treatment groups.

    • Perform pathway analysis to understand the impact of Elafibranor on lipid metabolic pathways.

Conclusion

The in vivo mechanism of action of this compound is multifaceted, leveraging its dual agonism of PPARα and PPARδ to exert beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis. Comparative studies with other therapeutic agents highlight its distinct and often complementary profile, suggesting its potential as both a monotherapy and a component of combination therapies for complex metabolic liver diseases. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of Elafibranor and the development of next-generation therapies.

References

A Comparative Analysis of Gene Expression Profiles Induced by Different PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of different Peroxisome Proliferator-Activated Receptor (PPAR) agonists on gene expression. PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2][3] This document summarizes quantitative data from experimental studies, details the methodologies used, and visualizes key pathways to aid in the understanding and comparison of the distinct and overlapping effects of various PPAR agonists.

Comparative Gene Expression Profiles

The activation of different PPAR isoforms (PPARα, PPARγ, and PPARβ/δ) by specific agonists leads to distinct changes in the expression of target genes. Below are tables summarizing the regulation of key genes involved in major metabolic and inflammatory pathways.

Table 1: Regulation of Key Genes in Lipid Metabolism by PPAR Agonists

GeneFunctionPPAR Agonist(s)Experimental SystemFold ChangeReference
Fatty Acid Uptake & Binding
CD36Fatty acid translocaseRosiglitazone (γ), Compound F (δ)Macrophages2-3 (Rosi), 6 (Cmpd F)[4]
FABP1Fatty acid binding protein 1Wy-14643 (α), TZDs (γ)Mouse & Human Hepatocytes, MiceUpregulated[1][5]
Peroxisomal & Mitochondrial β-Oxidation
ACOX1Acyl-CoA oxidase 1Wy-14643 (α)Human HepatocytesUpregulated[6]
CPT1ACarnitine palmitoyltransferase 1AWy-14643 (α)Human & Mouse HepatocytesUpregulated[6][7]
CYP4A10Cytochrome P450 4A10Wy-14643 (α), Rosiglitazone (γ)Rat Liver14 (Wy), 1.5 (Rosi)[5]
Lipid Storage & Droplet Formation
ADRPAdipose differentiation-related proteinPPARα & PPARγ agonistsHuman HepatocytesUpregulated[1]
PLIN2Perilipin 2PPARδ agonists-Upregulated[8]
Lipoprotein Metabolism
LPLLipoprotein lipasePPARγ agonistsAdipocytes, MacrophagesUpregulated[2]
APOA1Apolipoprotein A1PPARα agonistsHuman HepatocytesUpregulated[1]
APOA2Apolipoprotein A2PPARα agonistsHuman HepatocytesUpregulated[1]

Table 2: Regulation of Key Genes in Glucose Homeostasis by PPAR Agonists

GeneFunctionPPAR Agonist(s)Experimental SystemFold ChangeReference
PDK4Pyruvate dehydrogenase kinase 4Wy-14643 (α)Human & Mouse HepatocytesUpregulated[1]
PCK1Phosphoenolpyruvate carboxykinase 1PPARα agonistsHuman HepatocytesUpregulated[1]
GLUT4Glucose transporter type 4Wy-14643 (α), L-165041 (β/δ), Ciglitazone (γ)CardiomyocytesNo significant effect[9]

Table 3: Regulation of Key Genes in Inflammation by PPAR Agonists

GeneFunctionPPAR Agonist(s)Experimental SystemFold ChangeReference
IL-6Interleukin 6Compound A-4 (α)Differentiated THP1 cellsDownregulated[10]
IL-15Interleukin 15Compound A-4 (α)Differentiated THP1 cellsDownregulated[10]
MCP-1Monocyte chemoattractant protein-1PPARγ agonists-Upregulated[11]
TNF-αTumor necrosis factor-alphaPPARγ agonists-Downregulated[11]

Detailed Experimental Protocols

The following sections describe the common experimental methodologies employed in the studies cited in this guide for analyzing gene expression changes induced by PPAR agonists.

Cell Culture and Agonist Treatment
  • Cell Lines and Primary Cells: A variety of cell types are used to study the effects of PPAR agonists, including primary human hepatocytes, the well-differentiated human hepatoma cell line HepaRG, and macrophage cell lines like RAW264.7.[12][13][14]

  • Culture Conditions: Cells are maintained in appropriate culture media and conditions. For example, primary hepatocytes are often cultured in Williams' E medium supplemented with serum and other additives.

  • Agonist Treatment: Cells are exposed to various concentrations of specific PPAR agonists for a defined period, typically 24 hours, to induce changes in gene expression.[12][13] Examples of agonists used include Troglitazone and Rosiglitazone (PPARγ), Muraglitazar and Tesaglitazar (dual PPARα/γ), and Wy-14643 (PPARα).[9][12][13]

Gene Expression Analysis via Microarray
  • RNA Isolation and Quality Control: Total RNA is extracted from treated and control cells using standard methods, such as Trizol reagent. The quality and integrity of the RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent TapeStation). A high RNA Integrity Number (RIN > 8) is typically required for downstream applications.[15]

  • cRNA Preparation and Labeling: The isolated RNA is amplified and labeled with a fluorescent dye (e.g., Cy3 or Cy5) or biotin. For example, the Illumina® TotalPrep™ RNA Amplification kit is used for biotin labeling.[15]

  • Microarray Hybridization: The labeled complementary RNA (cRNA) is hybridized to a microarray chip containing thousands of gene-specific probes. Commonly used platforms include human pangenomic Agilent microarrays and Illumina mouse WG-6 microarrays.[12][16]

  • Data Acquisition and Analysis: The microarray slides are scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The raw data is then normalized, and statistical analyses are performed to identify differentially expressed genes between agonist-treated and control groups. A common criterion for significance is a fold change of at least 2.0 with an adjusted p-value of <0.05.[17]

Gene Expression Analysis via RNA-Sequencing (RNA-seq)
  • Library Preparation: High-quality total RNA is used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina. A common sequencing protocol is 50 bp single-read.[17]

  • Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted, and this data is used to determine the gene expression levels. Differential expression analysis is performed using specialized software packages like edgeR or DESeq2 to identify genes that are significantly up- or downregulated in response to agonist treatment.[17]

Signaling Pathways and Experimental Workflows

Visualizing PPAR Signaling and Experimental Design

The following diagrams, created using the DOT language, illustrate the core PPAR signaling pathway and a typical experimental workflow for comparative gene expression analysis.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Fibrate, Glitazone) PPAR PPAR (α, γ, or δ) Agonist->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Promoter Region) PPAR_RXR->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., Altered Metabolism) Protein->BiologicalResponse

Caption: General signaling pathway of PPAR activation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Cells Cell Culture (e.g., Hepatocytes) Treatment Treat with PPAR Agonists (α, γ, δ, dual) Cells->Treatment RNA_Isolation RNA Isolation & QC Treatment->RNA_Isolation Microarray Microarray Analysis RNA_Isolation->Microarray RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq Data_Processing Data Processing & Normalization Microarray->Data_Processing RNA_Seq->Data_Processing Diff_Expression Differential Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis Pathway Analysis Diff_Expression->Pathway_Analysis

Caption: Experimental workflow for gene expression profiling.

References

Assessing the Synergistic Effects of Elafibranor with Other Metabolic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elafibranor, a dual peroxisome proliferator-activated receptor alpha/delta (PPARα/δ) agonist, is an emerging therapeutic agent in the landscape of metabolic diseases. Its mechanism of action, which involves modulating lipid metabolism, glucose homeostasis, and inflammation, positions it as a candidate for combination therapies to address complex metabolic disorders such as Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH), and Type 2 Diabetes (T2D). This guide provides an objective comparison of Elafibranor's performance when combined with other metabolic drugs, supported by available preclinical and clinical data.

Elafibranor's Core Mechanism of Action

Elafibranor's therapeutic potential stems from its dual agonism of PPARα and PPARδ.

  • PPARα activation primarily influences fatty acid oxidation and transport, leading to reductions in circulating triglycerides and very-low-density lipoprotein (VLDL) cholesterol.

  • PPARδ activation plays a crucial role in improving insulin sensitivity, regulating glucose metabolism, and exerting anti-inflammatory effects.

This dual-pronged approach suggests that Elafibranor could offer synergistic benefits when combined with drugs that have complementary mechanisms of action.

Combination Therapy in Primary Biliary Cholangitis (PBC)

Elafibranor is approved for the treatment of PBC in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA, or as monotherapy in those unable to tolerate UDCA.[1]

Quantitative Data from the ELATIVE Phase 3 Trial

The efficacy and safety of Elafibranor in combination with UDCA were evaluated in the pivotal ELATIVE Phase 3 clinical trial.

EndpointElafibranor 80 mg + UDCA (n=108)Placebo + UDCA (n=53)p-value
Primary Endpoint: Biochemical Response at Week 52 *51%4%<0.0001
Alkaline Phosphatase (ALP) Normalization at Week 52 15%0%0.0019
Mean Change in ALP from Baseline to Week 52 -135.3 U/L+31.0 U/L<0.0001
Mean Change in Total Bilirubin (TB) from Baseline to Week 78 -1.2 µmol/L+3.1 µmol/L-

*Biochemical response was defined as an alkaline phosphatase (ALP) level <1.67 times the upper limit of normal (ULN), with a ≥15% reduction from baseline, and a normal total bilirubin level.[1][2][3][4]

Experimental Protocol: ELATIVE Phase 3 Trial
  • Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[2][3][4]

  • Participants: 161 patients with PBC who had an inadequate response to or were intolerant of UDCA.[1][2][3]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Elafibranor 80 mg once daily or a placebo, in addition to their stable UDCA dose (for those tolerant to UDCA).[2][3][4]

  • Duration: The double-blind period lasted for 52 weeks.[2][5]

  • Primary Endpoint: The proportion of patients achieving a biochemical response at week 52.[2][4]

  • Key Secondary Endpoints: Normalization of ALP at week 52 and change in pruritus intensity.[1]

ELATIVE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms (52 Weeks) cluster_outcomes Endpoint Analysis P PBC Patients (Inadequate UDCA response/intolerance) R Randomization P->R E Elafibranor 80mg + UDCA R->E n=108 Pl Placebo + UDCA R->Pl n=53 O Primary & Secondary Endpoint Assessment E->O Pl->O

ELATIVE Phase 3 Trial Workflow

Combination Therapy in Nonalcoholic Steatohepatitis (NASH)

While the development of Elafibranor for NASH was discontinued due to lack of efficacy in a Phase 3 trial, preclinical studies have explored its synergistic potential with other agents, providing valuable insights for future research.[6]

Elafibranor and Obeticholic Acid (OCA)

Preclinical studies in a diet-induced mouse model of NASH have demonstrated that the combination of Elafibranor and Obeticholic Acid (OCA), an FXR agonist, results in additive improvements in liver histology.[7]

ParameterVehicleElafibranor (10 mg/kg)OCA (30 mg/kg)Elafibranor + OCA
Fractional Area of Liver Fat (%) HighReducedReducedAdditively Reduced
Galectin-3 Staining (Inflammation marker) HighReducedReducedAdditively Reduced
Col1a1 Staining (Fibrosis marker) HighReducedReducedAdditively Reduced

Data are qualitative summaries from the preclinical study.[7]

  • Animal Model: Lepob/ob mice.[7]

  • Diet: AMLN diet (high in trans-fat, fructose, and cholesterol) for 15 weeks to induce NASH.[7]

  • Intervention: Following biopsy confirmation of NASH, mice received vehicle, Elafibranor (3 or 10 mg/kg, PO, QD), OCA (30 mg/kg, PO, QD), or a combination of Elafibranor and OCA for eight weeks.[7]

  • Endpoints: Histomorphometric analysis of liver fat, galectin-3 (inflammation), and Col1a1 (fibrosis).[7]

Elafibranor and GLP-1 Receptor Agonists (Liraglutide)

A study in a rodent model of NASH suggested that Elafibranor and the GLP-1 receptor agonist liraglutide have complementary mechanisms that could be beneficial in combination.

EffectElafibranorLiraglutide
Hepatic Lipidome Profound reduction in glycerides, increase in phospholipidsModest effect
Inflammatory & Fibrogenic Markers Modest effectMajor impact on reducing markers like Galectin-3 and Collagen type I alpha 1
Carbohydrate & Bile Acid Metabolism Modest effectBeneficial effects on bile acid and carbohydrate metabolism

Based on a study in a diet-induced obese mouse model of biopsy-confirmed NASH.[8][9]

  • Animal Model: Male C57BL/6JRj mice.

  • Diet: AMLN diet for 36 weeks to induce advanced NAFLD with fibrosis.

  • Intervention: Mice were randomized to receive liraglutide (0.4 mg/kg/day, s.c.), Elafibranor (30 mg/kg/day, p.o.), or vehicle for 12 weeks.[9]

  • Endpoints: Liver histology, hepatic metabolome and lipidome analysis, and markers of Kupffer and stellate cell activation.

Signaling_Pathways cluster_elafibranor Elafibranor cluster_glp1 GLP-1 Agonists cluster_outcomes Synergistic Outcomes in NASH E Elafibranor PPARad PPARα/δ Activation E->PPARad Lipid Fatty Acid Oxidation ↓ Triglycerides PPARad->Lipid Inflam_E Anti-inflammatory Effects PPARad->Inflam_E Steatosis ↓ Steatosis Lipid->Steatosis Inflammation ↓ Inflammation Inflam_E->Inflammation Fibrosis ↓ Fibrosis Inflam_E->Fibrosis G GLP-1 Agonists (e.g., Liraglutide) GLP1R GLP-1 Receptor Activation G->GLP1R Glucose ↑ Insulin Secretion ↓ Glucagon Secretion GLP1R->Glucose Appetite ↓ Appetite ↓ Body Weight GLP1R->Appetite Glucose->Steatosis Appetite->Steatosis Appetite->Fibrosis

Complementary Signaling Pathways

Potential Combinations in Type 2 Diabetes and Metabolic Syndrome

While dedicated clinical trials are lacking, the mechanistic profile of Elafibranor suggests potential synergistic effects with established antidiabetic medications.[10]

Elafibranor and Metformin

Metformin, a first-line therapy for T2D, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. A combination with Elafibranor could theoretically offer broader metabolic control by simultaneously targeting hepatic glucose output (metformin) and improving fatty acid metabolism and insulin sensitivity through PPARα/δ activation (Elafibranor). However, clinical data to support this hypothesis is needed.

Elafibranor and SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by promoting urinary glucose excretion.[11] A combination with Elafibranor could provide a dual benefit of glucose removal via the kidneys (SGLT2 inhibitors) and improved insulin sensitivity and lipid profiles (Elafibranor). This combination may be particularly relevant for patients with T2D and co-existing NAFLD. A clinical trial is currently evaluating the combination of lanifibranor (another PPAR agonist) with the SGLT2 inhibitor empagliflozin in patients with NASH and T2D, which may provide insights into the potential of such combination therapies.[12]

Safety and Tolerability of Combination Therapies

Elafibranor and Statins

Concurrent use of Elafibranor and statins may increase the risk of myopathy and rhabdomyolysis.[13] In clinical trials of Elafibranor, there was a case of rhabdomyolysis in a patient with pre-existing cirrhosis who was also taking a statin.[13] Therefore, careful monitoring for muscle-related symptoms and creatine phosphokinase (CPK) levels is recommended when these drugs are co-administered.

Conclusion

Elafibranor, with its dual PPARα/δ agonism, presents a promising platform for combination therapies in various metabolic diseases. The synergistic effects with UDCA in PBC are well-established through robust clinical trial data. Preclinical evidence suggests that combinations with agents like OCA and GLP-1 receptor agonists could be beneficial in NASH by targeting different pathogenic pathways. While the potential for synergy with metformin and SGLT2 inhibitors in T2D is mechanistically plausible, further clinical investigation is required to confirm these benefits. As with any combination therapy, a careful assessment of the risk-benefit profile, including potential drug-drug interactions, is crucial. The ongoing research in this field will continue to elucidate the optimal role of Elafibranor in the multifaceted management of metabolic disorders.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of (E/Z)-Elafibranor in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the lifecycle of a compound extends beyond its synthesis and experimental use to its safe and compliant disposal. While (E/Z)-Elafibranor is not classified as a hazardous substance, responsible laboratory practice dictates a disposal protocol that minimizes environmental impact and ensures workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general principles for non-hazardous pharmaceutical and laboratory chemical waste.

Core Principles of Elafibranor Disposal

The overarching principle for the disposal of non-hazardous pharmaceutical waste, including Elafibranor, is the avoidance of release into the sanitary sewer system or commingling with general laboratory trash.[1][2][3] The recommended and most environmentally sound method for the final disposition of non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste is incineration.[1]

Quantitative Data Summary

While specific quantitative data on the environmental fate and toxicity of Elafibranor are not extensively available in the public domain, the available Safety Data Sheets (SDS) provide some key information.

PropertyValueSource
Hazard Classification Not a hazardous substance or mixtureSDS
Aquatic Hazard Slightly hazardous for water; do not allow to enter sewers/ surface or ground water.SDS
Storage Stability Stable for ≥ 4 years when stored at -20°CProduct Information

Detailed Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE) like gloves and weighing paper, and empty containers, must be treated as chemical waste.

  • Segregate at Source: Do not mix Elafibranor waste with hazardous chemical waste streams (e.g., solvents, acids, bases) unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.[4] It should be segregated as non-hazardous pharmaceutical waste.[2]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect solid Elafibranor waste, such as powder spills cleaned with absorbent material or contaminated consumables, in a designated, leak-proof container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clearly labeled.

  • Liquid Waste:

    • Collect liquid waste containing Elafibranor (e.g., solutions in DMSO or methanol) in a separate, leak-proof, and chemically compatible container.

    • Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for expansion and prevent spills.

  • Empty Containers:

    • "Empty" containers that held the neat compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid chemical waste.[5]

    • After triple-rinsing, the container can be disposed of as non-hazardous solid waste, though institutional policies may vary. Deface the original label before disposal.[5]

Step 3: Labeling and Storage
  • Labeling:

    • All waste containers must be accurately and clearly labeled. The label should include:

      • The words "Non-Hazardous Pharmaceutical Waste" or as required by your institution.

      • The full chemical name: "this compound".

      • The approximate concentration and volume.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area is secure and prevents accidental spills or releases.

Step 4: Final Disposal
  • Contact EH&S: Once the waste container is full or has been in storage for the maximum time allowed by your institution, contact your Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[6]

  • Professional Disposal: The EH&S department will then manage the ultimate disposal of the waste, which for non-hazardous pharmaceuticals, is typically incineration.[1] Never attempt to dispose of the chemical waste yourself.

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

Elafibranor_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process Waste_Generation Waste Generation (Unused compound, contaminated PPE, solutions) Segregation Segregate as Non-Hazardous Pharmaceutical Waste Waste_Generation->Segregation Solid_Waste Solid Waste Container (HDPE, Labeled) Segregation->Solid_Waste Solids Liquid_Waste Liquid Waste Container (HDPE, Labeled) Segregation->Liquid_Waste Liquids Storage Secure Storage in Satellite Accumulation Area Solid_Waste->Storage Liquid_Waste->Storage Triple_Rinse Triple-Rinse Empty Containers Rinsate Collect Rinsate Triple_Rinse->Rinsate Rinsate->Liquid_Waste EHS_Pickup Contact EH&S for Pickup Storage->EHS_Pickup Incineration Incineration by Licensed Facility EHS_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-Elafibranor
Reactant of Route 2
Reactant of Route 2
(E/Z)-Elafibranor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.